molecular formula C41H46N2O19 B15563504 Pradimicin L

Pradimicin L

Cat. No.: B15563504
M. Wt: 870.8 g/mol
InChI Key: GHJAVLVTKGUJCU-DCPRIWAJSA-N
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Description

Pradimicin L is a member of tetracenes and a quinone.
structure given in first source;  isolated from Actinomadura verrucosospora

Properties

Molecular Formula

C41H46N2O19

Molecular Weight

870.8 g/mol

IUPAC Name

(2R)-2-[[(5R,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6S)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C41H46N2O19/c1-11-6-18-24(31(50)21(11)38(55)43-12(2)39(56)57)23-16(9-17-25(32(23)51)28(47)15-7-14(58-5)8-19(45)22(15)27(17)46)29(48)36(18)61-41-35(54)37(26(42-4)13(3)59-41)62-40-34(53)33(52)30(49)20(10-44)60-40/h6-9,12-13,20,26,29-30,33-37,40-42,44-45,48-54H,10H2,1-5H3,(H,43,55)(H,56,57)/t12-,13+,20-,26+,29+,30+,33+,34+,35-,36-,37+,40+,41+/m1/s1

InChI Key

GHJAVLVTKGUJCU-DCPRIWAJSA-N

Origin of Product

United States

Foundational & Exploratory

Pradimicin L: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical structure and stereochemical configuration of Pradimicin L, a member of the pradimicin class of antifungal antibiotics. Pradimicins are noted for their unique mechanism of action, which involves binding to D-mannosides on the fungal cell surface.[1] This guide synthesizes available information to present a thorough understanding of this compound's molecular architecture.

Chemical Structure of this compound

This compound is a complex glycoside antibiotic. Its structure is composed of three main components: a polycyclic aglycone, a D-alanine amino acid moiety, and a disaccharide unit. The systematic name for this compound is N-[[(5S,6S)-5-O-[4,6-dideoxy-4-(methylamino)-3-O-(β-D-glucopyranosyl)-β-D-galactopyranosyl]-5,6,8,13-tetrahydro-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo[a]naphthacene-2-yl]carbonyl]-D-alanine .[2][3]

The core structure is a dihydrobenzo[a]naphthacenequinone aglycone, which is characteristic of the pradimicin family.[1] Attached to this aglycone is a disaccharide composed of a β-D-glucopyranosyl unit linked to a β-D-galactopyranosyl derivative, which is in turn linked to the aglycone at the C-5 position. A D-alanine molecule is connected via an amide bond to the carboxyl group at C-2 of the aglycone.

Molecular Formula: C₄₁H₄₆N₂O₁₉

Below is a diagram illustrating the chemical structure of this compound.

Pradimicin_L_Structure cluster_aglycone Benzo[a]naphthacenequinone Aglycone cluster_disaccharide Disaccharide Moiety cluster_amino_acid Amino Acid Moiety A1 A2 A3 A4 A5 A6 B1 B2 B3 B4 B5 B6 C1 C2 C3 C4 C5 C5 Gal β-D-Galactopyranosyl derivative C5->Gal C6 D1 D2 D3 D4 OH1 OH OH6 OH OH9 OH OH14 OH OMe11 OCH3 Me3 CH3 C2_carboxyl C(=O) D_Ala D-Alanine C2_carboxyl->D_Ala C6a C6 Aglycone_structure [Complex Aglycone Structure] Aglycone_structure->C5 O-glycosidic bond Aglycone_structure->C2_carboxyl Amide bond Glc β-D-Glucopyranosyl Gal->Glc (1->3) caption Figure 1. Chemical structure of this compound.

Figure 1. Chemical structure of this compound.

Stereochemistry

The stereochemistry of this compound is complex and crucial for its biological activity. The absolute configurations of the chiral centers have been determined through spectroscopic analysis and chemical degradation studies.

Key Stereochemical Features:

  • Aglycone: The stereocenters at positions 5 and 6 of the benzo[a]naphthacenequinone core are defined as (5S, 6S).

  • Amino Acid: The amino acid component is D-alanine, which is less common in natural products than its L-enantiomer.

  • Disaccharide: The glycosidic linkages in the disaccharide moiety are specified as β-anomers. The glucose unit is β-D-glucopyranosyl, and the modified galactose unit is a β-D-galactopyranosyl derivative.

The following table summarizes the key stereochemical assignments in this compound.

MoietyChiral Center(s)Absolute Configuration
Aglycone C-5S
C-6S
Amino Acid α-carbonD (R)
Sugars Anomeric carbon of Glucoseβ
Anomeric carbon of Galactose derivativeβ

Experimental Protocols

1. Fermentation and Isolation:

  • Cultivation: Actinomadura verrucosospora subsp. neohibisca is cultured in a suitable nutrient medium under controlled conditions to promote the production of secondary metabolites, including this compound.

  • Extraction: The culture broth is harvested, and the mycelium is separated from the supernatant. The active compound is extracted from the mycelium and/or the supernatant using organic solvents such as ethyl acetate (B1210297) or butanol.

  • Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. These typically include:

    • Silica gel column chromatography.

    • Reverse-phase column chromatography (e.g., on ODS).

    • High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

2. Structure Elucidation:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the deduction of the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed to determine the connectivity and stereochemistry of the molecule.

    • ¹H NMR: Provides information on the number and chemical environment of protons, as well as their coupling relationships.

    • ¹³C NMR: Determines the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), which allows for the assembly of the molecular skeleton.

    • NOESY/ROESY: These experiments provide information about through-space proximity of protons, which is essential for determining the relative stereochemistry and conformation of the molecule.

  • Chemical Degradation: Controlled hydrolysis of this compound can be performed to break it down into its constituent parts (aglycone, sugars, and amino acid). These components can then be identified by comparison with authentic standards, for example, using chiral gas chromatography to determine the D/L configuration of the amino acid and sugars.

The following diagram illustrates a generalized workflow for the structure elucidation of a natural product like this compound.

structure_elucidation_workflow Fermentation Fermentation of Actinomadura verrucosospora Extraction Extraction of Crude Product Fermentation->Extraction Purification Chromatographic Purification (HPLC) Extraction->Purification Pure_Compound Pure this compound Purification->Pure_Compound HRMS High-Resolution Mass Spectrometry Pure_Compound->HRMS NMR NMR Spectroscopy (1D and 2D) Pure_Compound->NMR Degradation Chemical Degradation Pure_Compound->Degradation Mol_Formula Molecular Formula HRMS->Mol_Formula Connectivity Connectivity (2D Structure) NMR->Connectivity Stereochem Stereochemistry NMR->Stereochem Degradation->Stereochem Final_Structure Final Structure of This compound Mol_Formula->Final_Structure Connectivity->Final_Structure Stereochem->Final_Structure

Figure 2. Generalized workflow for the structure elucidation of this compound.

Quantitative Data

Specific quantitative data for this compound, such as detailed ¹H and ¹³C NMR chemical shifts and coupling constants from the primary literature, are not publicly available at the time of this writing. For drug development and synthesis purposes, it would be necessary to consult the original publication by Saitoh et al. in The Journal of Antibiotics (1993) or re-characterize the molecule to obtain this data.

Conclusion

This compound possesses a complex and well-defined chemical structure and stereochemistry, which are integral to its antifungal activity. The molecule features a (5S, 6S)-dihydrobenzo[a]naphthacenequinone aglycone, a D-alanine residue, and a unique disaccharide moiety with β-glycosidic linkages. While the general structural features are known, detailed quantitative spectroscopic data from the primary literature remains a key piece of information for researchers working on the synthesis or modification of this potent antibiotic.

References

Pradimicin L: A Technical Guide to its Antifungal Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pradimicin L, a member of the pradimicin class of antibiotics, exhibits potent antifungal activity against a broad spectrum of pathogenic fungi. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its unique interaction with fungal cell wall components. The document details the calcium-dependent binding of this compound to D-mannose residues within the cell wall mannoproteins, leading to the formation of a cytotoxic ternary complex. This event triggers a cascade of downstream effects, culminating in the disruption of fungal cell membrane integrity and subsequent cell death. This guide summarizes key quantitative data, provides detailed experimental protocols for studying its mechanism, and includes visualizations of the molecular interactions and experimental workflows.

Core Mechanism of Action: The Ternary Complex

The primary mechanism of action of this compound against fungal pathogens is a unique, lectin-like interaction with specific carbohydrate moieties on the fungal cell surface. This process is critically dependent on the presence of calcium ions and targets the mannan (B1593421) layer of the fungal cell wall, a structure absent in mammalian cells, thus providing a basis for its selective toxicity.

The key steps in the mechanism are as follows:

  • Calcium-Dependent Dimerization: In the presence of Ca2+, two molecules of this compound form a dimeric complex, [Pradimicin L2/Ca2+][1]. This initial complex formation is a prerequisite for subsequent binding to the fungal cell wall.

  • Mannan Recognition and Binding: The [Pradimicin L2/Ca2+] complex specifically recognizes and binds to D-mannose residues present in the mannoproteins of the fungal cell wall[1][2]. This interaction is highly specific for mannose.

  • Ternary Complex Formation: The binding of the dimeric this compound-calcium complex to mannose results in the formation of a stable ternary complex: [Pradimicin L2/Ca2+/Mannosen][1][2]. Spectrophotometric studies have suggested a stepwise formation, with an initial high-affinity binding of two mannose molecules, followed by a lower-affinity binding of two additional mannose molecules, leading to a [Pradimicin2/Ca2+/Man4] complex[1].

  • Cell Membrane Disruption: The formation of this ternary complex on the cell surface is believed to disrupt the architecture of the cell wall, leading to a loss of integrity of the underlying plasma membrane[2][3].

  • Leakage of Intracellular Contents: The compromised membrane integrity results in the leakage of essential intracellular components, such as potassium ions (K+), leading to a disruption of cellular homeostasis[3].

  • Cell Death: The culmination of these events is the cessation of cellular functions and ultimately, fungal cell death[3].

The following diagram illustrates the proposed signaling pathway for the antifungal action of this compound.

PradimicinL_Mechanism cluster_extracellular Extracellular Space cluster_cellwall Fungal Cell Wall cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space PradimicinL This compound Dimer [this compound₂/Ca²⁺] Complex PradimicinL->Dimer Complexation Calcium Ca²⁺ Calcium->Dimer TernaryComplex [this compound₂/Ca²⁺/Mannose] Ternary Complex Dimer->TernaryComplex Binding Mannan D-Mannose Residues (on Mannoproteins) Mannan->TernaryComplex MembraneDisruption Membrane Disruption TernaryComplex->MembraneDisruption Induces K_leakage K⁺ Leakage MembraneDisruption->K_leakage Causes CellDeath Fungal Cell Death K_leakage->CellDeath Leads to

Mechanism of Action of this compound

Quantitative Data on Antifungal Activity

While specific quantitative data for this compound is limited in publicly available literature, its activity is reported to be equivalent to that of Pradimicin A[2]. The closely related and more extensively studied derivative, BMS-181184, serves as a reliable proxy for understanding the antifungal spectrum and potency. The following tables summarize the in vitro activity of BMS-181184 against key fungal pathogens.

Table 1: In Vitro Activity of BMS-181184 against Candida Species

Fungal SpeciesNumber of StrainsMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans100≤0.5 - >12824
Candida glabrata251 - 848
Candida parapsilosis251 - 424
Candida tropicalis251 - 828
Candida krusei252 - 16816

Data compiled from studies on the pradimicin derivative BMS-181184, which has comparable activity to this compound.

Table 2: In Vitro Activity of BMS-181184 against Aspergillus Species

Fungal SpeciesNumber of StrainsMIC Range (µg/mL)Geometric Mean MIC (µg/mL)
Aspergillus fumigatus354 - 167.99
Aspergillus flavus3≥16N/A
Aspergillus niger4≥16N/A

Data compiled from studies on the pradimicin derivative BMS-181184. Note that some Aspergillus species show higher MICs, indicating potential resistance[4].

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Antifungal Susceptibility Testing (Broth Macrodilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolate

  • Sterile saline

  • Spectrophotometer

  • Sterile test tubes

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on Sabouraud dextrose agar (B569324) at 35°C.

    • Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).

    • Further dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water for water-soluble derivatives, or DMSO).

    • Perform serial twofold dilutions of this compound in RPMI-1640 in a series of test tubes to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each tube containing the drug dilutions.

    • Include a drug-free growth control tube and an uninoculated sterility control tube.

    • Incubate the tubes at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., no visible growth or a prominent reduction in turbidity) compared to the growth control.

Potassium Leakage Assay

This assay measures the integrity of the fungal cell membrane by quantifying the leakage of intracellular potassium ions upon exposure to this compound.

Materials:

  • This compound

  • Fungal isolate

  • Glucose solution (e.g., 5%)

  • Calcium chloride (CaCl2)

  • Potassium-free buffer

  • Atomic absorption spectrophotometer or ion-selective electrode

  • Centrifuge

Procedure:

  • Cell Preparation:

    • Grow the fungal cells to mid-log phase in a suitable broth medium.

    • Harvest the cells by centrifugation and wash them several times with deionized water to remove extracellular potassium.

    • Resuspend the cells in a potassium-free buffer containing glucose.

  • Treatment:

    • Add CaCl2 to the cell suspension to the desired final concentration.

    • Add this compound at various concentrations to the cell suspension. Include a control with no drug.

  • Sample Collection and Analysis:

    • At various time points, take aliquots of the cell suspension and centrifuge to pellet the cells.

    • Analyze the supernatant for potassium ion concentration using an atomic absorption spectrophotometer or a potassium-selective electrode.

  • Data Analysis:

    • Plot the extracellular potassium concentration against time for each this compound concentration. An increase in extracellular potassium indicates membrane damage.

The following diagram outlines the general workflow for a potassium leakage assay.

Potassium_Leakage_Workflow Start Start: Fungal Culture in Mid-Log Phase Harvest Harvest Cells (Centrifugation) Start->Harvest Wash Wash Cells with Deionized Water Harvest->Wash Resuspend Resuspend in K⁺-free Buffer + Glucose Wash->Resuspend AddCa Add CaCl₂ Resuspend->AddCa AddPradimicin Add this compound (Varying Concentrations) AddCa->AddPradimicin Incubate Incubate at Defined Time Points AddPradimicin->Incubate Sample Collect Aliquots Incubate->Sample CentrifugeSample Centrifuge to Pellet Cells Sample->CentrifugeSample Analyze Analyze Supernatant for K⁺ Concentration (Atomic Absorption Spec. or ISE) CentrifugeSample->Analyze End End: Determine K⁺ Leakage Analyze->End

Potassium Leakage Assay Workflow

Conclusion

This compound represents a promising class of antifungal agents with a distinct mechanism of action that targets the fungal cell wall. Its efficacy is rooted in the calcium-dependent formation of a ternary complex with D-mannose residues, leading to rapid cell membrane disruption and fungicidal activity. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of this compound and related compounds. Further research into the structure-activity relationships of the pradimicin class may lead to the development of new derivatives with enhanced efficacy and a broader spectrum of activity.

References

The Architectural Blueprint of an Antifungal Agent: An In-depth Technical Guide to the Biosynthesis of Pradimicin L in Actinomycetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradimicins are a class of polyketide antibiotics renowned for their potent antifungal and antiviral activities.[1] A noteworthy member of this family is Pradimicin L, a congener distinguished by its unique D-glucosyl-D-thomosamine sugar moiety.[2] This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in actinomycetes, with a focus on the genetic and enzymatic machinery involved. The content herein is curated for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular intricacies of pradimicin biosynthesis.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for this compound biosynthesis is encoded within a dedicated gene cluster found in actinomycetes such as Actinomadura hibisca and Actinomadura verrucosospora subsp. neohibisca.[2][3] This cluster spans approximately 39 kb and comprises around 28 open reading frames (ORFs).[3] These genes orchestrate the assembly of the pradimicin core structure and its subsequent modifications. The key enzymatic players include a type II polyketide synthase (PKS), along with a cohort of tailoring enzymes such as hydroxylases, methyltransferases, an amino acid ligase, and glycosyltransferases.[3]

The Biosynthetic Pathway of this compound: A Stepwise Elucidation

The biosynthesis of this compound is a multi-step process that begins with the formation of a polyketide backbone, followed by a series of intricate tailoring reactions. The proposed pathway, based on studies of blocked mutants and bioconversion experiments, is detailed below.[4]

Polyketide Chain Assembly

The journey begins with the synthesis of the polyketide backbone by a type II polyketide synthase (PKS). This enzymatic complex catalyzes the iterative condensation of malonyl-CoA extender units with a starter unit, likely acetyl-CoA, to form a linear poly-β-ketone chain.[3]

Cyclization and Aromatization

The nascent polyketide chain undergoes a series of cyclization and aromatization reactions, catalyzed by cyclases and aromatases encoded within the gene cluster. This process establishes the characteristic dihydrobenzo[α]naphthacenequinone core of the pradimicin family.[3]

Core Aglycone Tailoring

Following the formation of the core structure, a series of tailoring enzymes modify the aglycone to create key intermediates. These modifications include:

  • Hydroxylation: The cytochrome P450 hydroxylases, PdmJ and PdmW, introduce hydroxyl groups at the C-5 and C-6 positions of the aglycone, respectively. These enzymes have been shown to act synergistically, with their co-expression leading to the efficient formation of a dihydroxylated intermediate.[5]

  • Methylation: The O-methyltransferases PdmF and PdmT are responsible for the methylation of hydroxyl groups on the aglycone. PdmT catalyzes the 7-O-methylation, which is a prerequisite for the subsequent 11-O-methylation by PdmF.

  • D-Alanine Ligation: The amino acid ligase PdmN attaches a D-alanine moiety to the carboxyl group of the aglycone. PdmN exhibits relaxed substrate specificity and can also incorporate other amino acids, such as D-serine.[5]

Glycosylation: The Defining Step for this compound

The final and defining stage in the biosynthesis of this compound is the attachment of its unique sugar moiety. This process is catalyzed by a pair of glycosyltransferases, PdmS and PdmQ.

  • Attachment of D-thomosamine: PdmS is responsible for the transfer of the first sugar, D-thomosamine, to the aglycone, forming Pradimicin B.[4]

  • Addition of D-glucose: Subsequently, PdmQ catalyzes the attachment of a D-glucose unit to the D-thomosamine moiety, yielding the final product, this compound.[2]

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Pradimicin_L_Biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA polyketide Linear Polyketide acetyl_coa->polyketide Type II PKS aglycone_core Dihydrobenzo[a]naphthacenequinone Core polyketide->aglycone_core Cyclases/Aromatases hydroxylated_core Hydroxylated Core (5-OH, 6-OH) aglycone_core->hydroxylated_core PdmJ (C5-OH) PdmW (C6-OH) methylated_core Methylated Core (7-O-Me, 11-O-Me) hydroxylated_core->methylated_core PdmT (7-O-Me) PdmF (11-O-Me) alaninated_core D-Alanylated Core methylated_core->alaninated_core PdmN + D-Alanine pradimicin_B Pradimicin B (D-thomosamine attached) alaninated_core->pradimicin_B PdmS + D-thomosamine pradimicin_L This compound (D-glucosyl-D-thomosamine attached) pradimicin_B->pradimicin_L PdmQ + D-glucose

Proposed biosynthetic pathway of this compound.

Quantitative Data on Pradimicin Biosynthesis

Quantitative analysis of pradimicin production in wild-type and mutant strains has provided valuable insights into the roles of specific biosynthetic genes. The following table summarizes key quantitative data from various studies.

Strain/ConditionProductYield/Production LevelReference
Actinomadura hibisca (prmP3 mutant)PradimicinsDecreased to 62% of wild-type[3]
S. coelicolor CH999 expressing pradimicin early genesIntermediate G-2A48.8 ± 3.2 mg/L
S. coelicolor CH999 expressing early genes + PdmNJX137a (D-alanylated G-2A)31.9 ± 3.1 mg/L

Experimental Protocols

Detailed experimental protocols are crucial for the study of the this compound biosynthetic pathway. While specific, step-by-step protocols are often unique to individual laboratories, the following sections outline the general methodologies employed in key experiments cited in the literature.

Gene Inactivation

Gene inactivation, or knockout, is a fundamental technique to elucidate the function of specific genes in a biosynthetic pathway. A common method used in Actinomadura and related actinomycetes is PCR-targeted gene replacement.

Gene_Knockout_Workflow start Start: Target Gene Identification construct Construct Disruption Cassette (e.g., antibiotic resistance gene flanked by homology arms to the target gene) start->construct transformation Introduce Cassette into Host Strain (e.g., via conjugation or protoplast transformation) construct->transformation recombination Homologous Recombination transformation->recombination selection Select for Recombinant Strains (e.g., antibiotic resistance) recombination->selection verification Verify Gene Disruption (PCR, Southern blot, sequencing) selection->verification phenotype Analyze Phenotype (e.g., loss of pradimicin production, accumulation of intermediates) verification->phenotype Antibiotic_Regulation global_reg Global Regulators (e.g., response to nutritional signals) pleiotropic_reg Pleiotropic Regulators global_reg->pleiotropic_reg activate/repress csr Cluster-Situated Regulator (CSR) (e.g., within the pradimicin gene cluster) pleiotropic_reg->csr activate/repress biosynthetic_genes Pradimicin Biosynthetic Genes csr->biosynthetic_genes activate/repress

References

Pradimicin L: An In-depth Technical Guide on its Antifungal Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradimicins are a unique class of antifungal agents characterized by a dihydrobenzo[a]naphthacenequinone aglycone. First isolated from Actinomadura hibisca, these compounds have garnered significant interest due to their novel mechanism of action and broad-spectrum activity. Pradimicin L, a congener of Pradimicin A, demonstrates potent antifungal properties. This technical guide provides a comprehensive overview of the antifungal spectrum of activity of this compound, including quantitative data, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action

Pradimicins exert their antifungal effect through a distinctive mechanism that targets the fungal cell wall. This process is calcium-dependent and involves the specific recognition and binding to terminal D-mannoside residues present in the cell wall mannoproteins.[1][2] This interaction leads to the formation of a ternary complex composed of pradimicin, D-mannoside, and calcium.[2] The formation of this complex disrupts the integrity of the fungal cell membrane, ultimately leading to cell death.[1][2] This unique mode of action makes cross-resistance with existing antifungal classes, such as azoles and polyenes, unlikely.

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane Pradimicin_L This compound Complex_Formation Ternary Complex Formation [this compound]₂-[Ca²⁺]-[Mannoside]₄ Pradimicin_L->Complex_Formation Calcium Ca²⁺ Calcium->Complex_Formation Mannan D-Mannoside Residues (on Fungal Cell Wall) Mannan->Complex_Formation Membrane_Disruption Membrane Disruption Complex_Formation->Membrane_Disruption leads to Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death results in

Figure 1: this compound's calcium-dependent binding to D-mannosides.

In Vitro Antifungal Spectrum of Activity

This compound exhibits a broad spectrum of activity against a variety of clinically significant fungal pathogens.[3] Its activity is reported to be comparable to that of Pradimicin A.[3] While extensive quantitative data specifically for this compound is limited in publicly available literature, the activity of the closely related and well-studied derivative, BMS-181184, provides a strong indication of its antifungal potential. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for BMS-181184 against key fungal groups.

Table 1: Antifungal Activity of Pradimicin Derivative (BMS-181184) against Yeasts

Fungal SpeciesNumber of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida spp.167≤8 (for 97% of strains)2 - 8-
Cryptococcus neoformans-≤8 (for 97% of strains)2 - 8-
Torulopsis glabrata-≤8 (for 97% of strains)2 - 8-
Rhodotorula spp.-≤8 (for 97% of strains)2 - 8-

Data is for the pradimicin derivative BMS-181184 as reported in literature.[4]

Table 2: Antifungal Activity of Pradimicin Derivative (BMS-181184) against Molds

Fungal SpeciesNumber of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Aspergillus fumigatus-≤8 (for most strains)--
Aspergillus niger-≥16--
Aspergillus flavus-≥16--
Dermatophytes26≤8 (for 89% of strains)--
Fusarium spp.-≥16 (poor activity)--
Zygomycetes-≥16 (poor activity)--

Data is for the pradimicin derivative BMS-181184 as reported in literature.[4]

Experimental Protocols: Antifungal Susceptibility Testing

The in vitro antifungal activity of this compound is determined using standardized methods, primarily the broth macrodilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS), in document M27-A2 for yeasts.

CLSI M27-A2 Broth Macrodilution Method for Yeasts (Summarized Protocol)
  • Preparation of Antifungal Agent:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a concentration of 1280 µg/mL.

    • Perform serial twofold dilutions of the stock solution in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to obtain a range of concentrations (e.g., 0.125 to 64 µg/mL).

  • Inoculum Preparation:

    • Subculture the yeast isolate onto Sabouraud dextrose agar (B569324) and incubate at 35°C for 24-48 hours.

    • Prepare a suspension of the yeast in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test tubes.

  • Test Procedure:

    • Dispense 0.9 mL of each antifungal dilution into appropriately labeled sterile glass tubes.

    • Add 0.1 mL of the standardized inoculum to each tube.

    • Include a growth control tube (0.9 mL of drug-free RPMI 1640 + 0.1 mL of inoculum) and a sterility control tube (1 mL of drug-free RPMI 1640).

  • Incubation:

    • Incubate the tubes at 35°C for 48 hours (for Candida spp.) or 72 hours (for Cryptococcus neoformans).

  • Endpoint Determination:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (e.g., 80% reduction) of growth compared to the growth control.

Antifungal Susceptibility Testing Workflow cluster_preparation Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase Start Start Prepare_Antifungal Prepare Serial Dilutions of this compound Start->Prepare_Antifungal Prepare_Inoculum Prepare Standardized Fungal Inoculum Start->Prepare_Inoculum Inoculation Inoculate Antifungal Dilutions with Fungal Suspension Prepare_Antifungal->Inoculation Prepare_Inoculum->Inoculation Incubation Incubate at 35°C Inoculation->Incubation Read_Results Visually Read Results (Compare to Growth Control) Incubation->Read_Results 48-72 hours Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End End Determine_MIC->End

Figure 2: Workflow for determining the MIC of this compound.

Conclusion

This compound is a promising antifungal agent with a broad spectrum of activity and a novel mechanism of action that differentiates it from currently available therapies. Its potent in vitro activity against key fungal pathogens, including Candida and Cryptococcus species, highlights its potential for further development. The provided data on its derivative, BMS-181184, offers a valuable insight into its antifungal efficacy. Standardized susceptibility testing protocols are crucial for the continued evaluation and potential clinical application of this unique class of antifungals. Further research to generate more extensive quantitative data on this compound itself will be instrumental in fully elucidating its therapeutic potential.

References

The Structure-Activity Relationship of Pradimicin L and Its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradimicins are a class of potent antifungal antibiotics characterized by a dihydrobenzo[a]naphthacenequinone aglycone linked to a D-amino acid and a hexose (B10828440) sugar moiety.[1] Their unique mechanism of action, which involves binding to D-mannose residues on the fungal cell wall in a calcium-dependent manner, has made them a subject of significant interest in the quest for novel antifungal agents.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Pradimicin L and its analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows.

This compound, a congener of Pradimicin A, features a D-glucosyl-D-thomosamine moiety at the C-5 position of the aglycone.[2] Its antifungal activity has been found to be equiactive to that of Pradimicin A.[2] This document will delve into the impact of various structural modifications on the biological activity of this compound and related analogs, offering valuable insights for the design and development of new and improved pradimicin-based therapeutics.

Core Structure of Pradimicins

The fundamental structure of pradimicins consists of a polycyclic aromatic aglycone, a sugar moiety, and an amino acid. The numbering and key components of the pradimicin scaffold are illustrated below.

G cluster_aglycone Dihydrobenzo[a]naphthacenequinone Aglycone cluster_substituents Key Substituents Aglycone Aglycone Sugar Sugar Moiety (e.g., D-glucosyl-D-thomosamine in this compound) Aglycone->Sugar at C-5 AminoAcid D-Amino Acid (e.g., D-Alanine in this compound) Aglycone->AminoAcid at C-2 (via carbonyl) C5 C-5 C11 C-11 C2 C-2

Caption: Core structure of the Pradimicin scaffold.

Structure-Activity Relationship Data

The antifungal activity of this compound and its analogs is highly dependent on the nature of the substituents at various positions of the pradimicin core. The following tables summarize the available quantitative and qualitative data on the in vitro activity of these compounds against key fungal pathogens.

Table 1: In Vitro Antifungal Activity of this compound and Analogs

CompoundModificationTest OrganismMIC (µg/mL)Activity ComparisonReference
This compound-Various Fungi-Equiactive to Pradimicin A[2]
Pradimicin FLD-Serine instead of D-AlanineVarious Fungi-More active than this compound[2]
Pradimicin A-Candida rugosa4-[3]
BMS-181184Pradimicin DerivativeCandida spp.2 - 8Broad Spectrum[4]
BMS-181184Pradimicin DerivativeAspergillus fumigatus≤ 8Broad Spectrum[4]
BMS-181184Pradimicin DerivativeAspergillus niger≥ 16Poorer Activity[4]
BMS-181184Pradimicin DerivativeAspergillus flavus≥ 16Poorer Activity[4]

Table 2: Structure-Activity Relationship Summary for Pradimicin Analogs (Primarily based on Pradimicin A derivatives)

Modification SiteStructural ChangeEffect on Antifungal ActivityReference
Amino Acid Moiety Replacement of D-Alanine with other D-α-amino acids (except D-Proline)Activity retained[5]
Modification of the free carboxyl group to amidesActivity comparable to parent compound[6]
Sugar Moiety 5-O-(6-deoxy-β-D-sugar)Essential for activity[7]
2'-epi, 3'-oxo, and 4'-deoxy sugar derivativesActivity retained against yeasts[7]
D-xylose-modified derivativesActivity comparable to Pradimicin A[7]
Aglycone Moiety Modifications at C-11Tolerated, can be modified without loss of activity[8]
11-demethoxy, 11-O-ethyl, 11-O-fluoroethyl derivativesPromising activity, comparable to Pradimicin A[8]
C4'-Position (Sugar) 4'-N-carboxyl substituted alkyl, 4'-N-formyl, 4'-axial-hydroxy derivativesActivity retained, improved water solubility[9]

Mechanism of Action: Ternary Complex Formation

The antifungal activity of pradimicins is initiated by their specific recognition of D-mannoside residues on the surface of fungal cell walls. This binding is contingent on the presence of calcium ions, leading to the formation of a ternary complex. This complex disrupts the integrity of the fungal cell membrane, ultimately causing cell death.[10]

G Pradimicin Pradimicin Analog TernaryComplex [Pradimicin-Ca²⁺-Mannoside] Ternary Complex Pradimicin->TernaryComplex Mannoside D-Mannoside on Fungal Cell Wall Mannoside->TernaryComplex Ca2 Calcium Ion (Ca²⁺) Ca2->TernaryComplex MembraneDisruption Fungal Cell Membrane Disruption TernaryComplex->MembraneDisruption CellDeath Fungal Cell Death MembraneDisruption->CellDeath

Caption: Mechanism of action of Pradimicin analogs.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

The following protocol is a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound and its analogs, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][11][12]

1. Preparation of Antifungal Agents:

  • Prepare a stock solution of the test compound (e.g., this compound analog) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve the desired final concentrations.

2. Inoculum Preparation:

  • For Yeasts (e.g., Candida albicans):

    • Culture the yeast on Sabouraud Dextrose Agar at 35°C for 24-48 hours.

    • Prepare a suspension of the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute the suspension in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • For Molds (e.g., Aspergillus fumigatus):

    • Culture the mold on Potato Dextrose Agar at 35°C for 7 days to encourage sporulation.

    • Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 20).

    • Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

3. Assay Procedure:

  • Dispense the diluted antifungal agents into the wells of a 96-well microtiter plate.

  • Add the prepared fungal inoculum to each well.

  • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

  • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Stock Solution of Pradimicin Analog B Perform Serial Dilutions in RPMI-1640 A->B D Dispense Dilutions into 96-well Plate B->D C Prepare Standardized Fungal Inoculum E Add Fungal Inoculum to Wells C->E D->E F Incubate at 35°C E->F G Visually or Spectrophotometrically Assess Fungal Growth F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for antifungal susceptibility testing.

Conclusion

The structure-activity relationship of this compound and its analogs reveals several key insights for the development of novel antifungal agents. Modifications to the D-amino acid and the C-11 position of the aglycone are generally well-tolerated, with some analogs exhibiting improved activity or physicochemical properties such as water solubility. The sugar moiety, particularly the 5-O-(6-deoxy-β-D-sugar), is crucial for antifungal activity. The unique calcium-dependent, mannose-binding mechanism of action of pradimicins presents a promising avenue for combating fungal infections, potentially circumventing resistance mechanisms associated with existing antifungal drugs. Further exploration of the SAR of this compound and the generation of new analogs, guided by the principles outlined in this guide, will be instrumental in advancing this promising class of antibiotics towards clinical applications.

References

An In-depth Technical Guide to the Interaction of Pradimicin L with Fungal D-mannosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pradimicins are a class of antifungal antibiotics that exhibit a unique mechanism of action involving the specific recognition of D-mannose (B1359870) residues on the surface of fungal cells. This interaction is calcium-dependent and leads to the formation of a ternary complex, ultimately disrupting the fungal cell membrane integrity and causing cell death. This technical guide provides a comprehensive overview of the binding of Pradimicin L to D-mannosides, with a focus on the quantitative aspects of this interaction, detailed experimental protocols for its study, and the molecular pathways involved. The information presented herein is intended to serve as a valuable resource for researchers in the fields of mycology, drug discovery, and glycobiology.

Introduction

The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel antifungal agents with unique mechanisms of action. Pradimicins, natural products produced by Actinomadura hibisca, represent a promising class of such agents. Their mode of action, which targets the mannan (B1593421) layer of the fungal cell wall, is distinct from that of currently available antifungals, suggesting a low probability of cross-resistance.

This compound, a member of this family, shares the characteristic dihydrobenzo[a]naphthacenequinone core structure with other pradimicins and demonstrates potent, broad-spectrum antifungal activity.[1] The key to its biological activity lies in its ability to act as a lectin-mimic, binding specifically to D-mannopyranoside residues in the presence of calcium ions.[2][3] This binding event triggers a cascade of events leading to fungal cell demise.[4]

This guide will delve into the core aspects of the this compound-D-mannoside interaction, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying processes to facilitate a deeper understanding and further research in this area. While much of the detailed experimental work has been conducted on the closely related Pradimicin A and its water-soluble derivative BMY-28864, the structural and functional similarities allow for valuable extrapolation to this compound.[5]

Quantitative Analysis of Pradimicin-Mannoside Binding

The interaction between pradimicins and D-mannosides is a complex, multi-step process. Spectroscopic studies have been instrumental in elucidating the stoichiometry and binding affinities of these interactions. The data, primarily from studies on Pradimicin A and its derivatives, are summarized below.

ParameterLigandPradimicin AnalogMethodValueReference(s)
Stoichiometry Methyl α-D-mannopyranosideBMY-28864Quantitative Component Analysis2.1 : 4.3 : 1.0 (BMY-28864 : Mannoside : Ca2+)[2][3]
D-MannosePradimicin ASpectrophotometry[PRM2/Ca2+/Man4] complex formed in a stepwise manner[5][6]
Binding Affinity (Kd) Methyl α-D-mannopyranosidePradimicin A (estimated)Isothermal Titration Calorimetry~96 µM[2]
Methyl α-D-mannopyranosidePRM-Azide (Pradimicin A derivative)Isothermal Titration Calorimetry513 µM[2]
Half-Maximal Absorbance Change Mono- and Di-mannosidesBMY-28864UV-Vis Spectroscopy~10 mM[7]
Trimannoside and Man9GlcNAc2-AsnBMY-28864UV-Vis Spectroscopy~1.5 mM[7]
Ca2+BMY-28864UV-Vis Spectroscopy~15 µM[7]

Experimental Protocols

The study of the this compound-D-mannoside interaction requires a combination of biophysical and biochemical techniques. Below are detailed methodologies for key experiments cited in the literature.

Co-precipitation Assay

This assay is used to demonstrate the formation of the insoluble ternary complex of pradimicin, D-mannoside, and calcium.

Objective: To qualitatively and quantitatively assess the formation of the Pradimicin-mannoside-Ca2+ complex.

Materials:

  • This compound (or analog) solution (e.g., 1 mM in a suitable buffer)

  • D-mannoside solution (e.g., methyl α-D-mannopyranoside, 100 mM in buffer)

  • Calcium chloride (CaCl2) solution (e.g., 1 M)

  • Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Microcentrifuge tubes

  • Microcentrifuge

Protocol:

  • In a microcentrifuge tube, combine the this compound solution, D-mannoside solution, and CaCl2 solution to the desired final concentrations (e.g., 50 µM this compound, 10 mM D-mannoside, 10 mM CaCl2) in a final volume of 500 µL of buffer.

  • Incubate the mixture at room temperature for 30 minutes to allow for complex formation and precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes to pellet the insoluble complex.

  • Carefully remove the supernatant.

  • Wash the pellet by resuspending it in 500 µL of buffer and centrifuging again. Repeat the wash step twice to remove any unbound components.

  • The pellet can then be quantified by various methods, such as dissolving it in a known volume of an appropriate solvent and measuring the absorbance at a characteristic wavelength for the pradimicin.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the quantitative determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of an interaction.

Objective: To determine the thermodynamic profile of this compound binding to D-mannosides.

Materials:

  • Isothermal Titration Calorimeter

  • This compound solution (e.g., 100 µM in ITC buffer)

  • D-mannoside solution (e.g., 2 mM methyl α-D-mannopyranoside in ITC buffer)

  • ITC Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5). It is critical that the buffer for the protein and ligand are identical to minimize heats of dilution.

Protocol:

  • Prepare the this compound and D-mannoside solutions in identical ITC buffer. Degas both solutions prior to use.

  • Load the this compound solution into the sample cell of the calorimeter.

  • Load the D-mannoside solution into the injection syringe.

  • Set the experimental parameters, such as the cell temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., 20 injections of 2 µL each with a 150-second spacing).

  • Perform an initial injection of buffer into the this compound solution to determine the heat of dilution, which will be subtracted from the subsequent data.

  • Initiate the titration of the D-mannoside solution into the this compound solution.

  • The raw data, a series of heat-change peaks, is integrated to obtain the heat change per injection.

  • The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site or two-sites sequential binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is particularly useful for studying the Pradimicin-mannoside interaction due to the insolubility of the ternary complex. It provides atomic-level insights into the binding geometry.

Objective: To elucidate the three-dimensional structure of the this compound-D-mannoside complex.

Materials:

  • Solid-state NMR spectrometer with a magic-angle spinning (MAS) probe.

  • Isotopically labeled this compound (e.g., 13C or 15N labeled) and/or D-mannoside (e.g., 13C labeled).

  • Sample rotor for MAS.

Protocol:

  • Prepare the solid-state NMR sample by co-precipitating the isotopically labeled this compound and D-mannoside in the presence of CaCl2, as described in the co-precipitation assay protocol.

  • Wash the precipitate extensively to ensure the removal of unbound components and to isolate the desired complex stoichiometry (e.g., the [PRM2/Ca2+/Man2] complex).[6]

  • Lyophilize the washed precipitate to obtain a dry powder.

  • Pack the powdered sample into a MAS rotor.

  • Acquire solid-state NMR spectra. Typical experiments include:

    • 13C Cross-Polarization Magic-Angle Spinning (CP-MAS): To obtain high-resolution spectra of the carbon atoms in the complex.

    • Two-dimensional Dipolar-Assisted Rotational Resonance (2D-DARR): To measure internuclear distances between carbon atoms, which provides crucial information for determining the binding interface and the conformation of the molecules in the complex.[5][8]

  • The experimental data is then used in conjunction with computational modeling to build a high-resolution model of the this compound-D-mannoside complex.

Molecular Mechanisms and Signaling Pathways

The binding of this compound to D-mannosides on the fungal cell wall is the initial event in a cascade that leads to cell death. The currently understood mechanism and potential downstream signaling are illustrated below.

The Binding and Membrane Disruption Pathway

The primary mechanism of action of this compound is the disruption of the fungal cell membrane. This process can be visualized as a series of sequential steps.

Pradimicin_Binding_Pathway cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space Pradimicin_L This compound Ternary_complex [this compound]₂-Ca²⁺-[D-mannoside]₄ Ternary Complex Pradimicin_L->Ternary_complex Binds to Ca2_ion Ca²⁺ Ca2_ion->Ternary_complex Mediates binding D_mannoside D-mannoside (on fungal cell wall) D_mannoside->Ternary_complex Target of binding Membrane_disruption Membrane Disruption & Pore Formation Ion_leakage K⁺ Efflux & Ion Leakage Membrane_disruption->Ion_leakage Causes Cell_death Fungal Cell Death Ion_leakage->Cell_death Leads to Ternary_complex->Membrane_disruption Induces

Caption: this compound binding to D-mannosides on the fungal cell wall.

Experimental Workflow for Studying Pradimicin-Mannoside Interaction

A typical workflow for investigating the interaction between this compound and D-mannosides involves a multi-faceted approach, starting from initial screening to detailed structural analysis.

Experimental_Workflow start Start: Hypothesis of Pradimicin-Mannoside Interaction co_precipitation Co-precipitation Assay (Qualitative Confirmation) start->co_precipitation spectroscopy UV-Vis/Fluorescence Spectroscopy (Semi-quantitative analysis) co_precipitation->spectroscopy itc Isothermal Titration Calorimetry (Quantitative Thermodynamics) spectroscopy->itc ssnmr Solid-State NMR (Structural Elucidation) itc->ssnmr end End: Comprehensive Model of Pradimicin-Mannoside Interaction ssnmr->end

Caption: A typical experimental workflow for studying this compound and D-mannoside interactions.

Putative Downstream Cellular Responses

While the direct membrane-disrupting activity of this compound is well-established, the subsequent cellular responses in the fungus are less understood. Based on known fungal stress response pathways, it is plausible that the initial membrane damage triggers a cascade of signaling events aimed at mitigating the stress. However, the potent and rapid action of pradimicins likely overwhelms these repair mechanisms, leading to cell death. Further research, such as transcriptional and proteomic profiling of pradimicin-treated fungal cells, is needed to elucidate these downstream pathways.

Conclusion

The interaction of this compound with D-mannosides on the fungal cell wall represents a fascinating and clinically relevant example of molecular recognition. This guide has provided a detailed overview of the quantitative aspects of this binding, the experimental methodologies used to study it, and the current understanding of its mechanism of action. The continued investigation into the nuances of this interaction and the potential downstream cellular responses will be crucial for the development of pradimicins as a novel class of antifungal therapeutics. The detailed protocols and compiled data herein are intended to serve as a foundational resource to stimulate and support these future research endeavors.

References

The Decisive Role of Calcium in the Antifungal Activity of Pradimicin L: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pradimicin L, a member of the pradimicin class of antibiotics, exhibits broad-spectrum antifungal activity through a unique, calcium-dependent mechanism of action. This technical guide provides an in-depth exploration of the critical role of calcium in the antifungal efficacy of this compound. It consolidates available data on its mechanism, presents structured quantitative data, details relevant experimental protocols, and visualizes the key pathways and workflows. The central finding is that this compound's antifungal action is contingent upon the formation of a ternary complex with D-mannosides on the fungal cell surface, a process that is fundamentally dependent on the presence of calcium ions. This interaction leads to membrane disruption, ion leakage, and ultimately, programmed cell death.

Introduction

The pradimicins are a promising class of antifungal agents characterized by a dihydrobenzo[a]naphthacenequinone aglycone. Their mechanism of action distinguishes them from other antifungal drugs, offering a potential avenue to combat resistant fungal pathogens. A key feature of this mechanism is the essential role of calcium. This compound, in a lectin-mimic fashion, specifically recognizes and binds to terminal D-mannoside residues present in the mannoproteins of fungal cell walls. This binding is stabilized by calcium ions, leading to the formation of a [this compound-Ca2+-D-mannoside] ternary complex.[1][2] This complex disrupts the integrity of the fungal cell membrane, triggering a cascade of events that result in cell death.[1][3]

Quantitative Data on Antifungal Activity

While the calcium-dependent nature of pradimicins' antifungal activity is well-established, specific quantitative data from publicly available literature directly comparing the Minimum Inhibitory Concentrations (MICs) of this compound in calcium-depleted versus calcium-supplemented media is limited. However, the available data for pradimicin derivatives, such as BMS-181184, underscores the broad-spectrum activity of this class of antifungals in standard, calcium-containing media.

Table 1: In Vitro Antifungal Activity of Pradimicin Derivative (BMS-181184) against Various Fungal Pathogens

Fungal SpeciesNumber of StrainsMIC Range (µg/mL)
Candida albicans>1002 - 8
Cryptococcus neoformans>502 - 8
Aspergillus fumigatus>20≤ 8
Dermatophytes26≤ 8
Aspergillus niger4≥ 16
Aspergillus flavus3≥ 16
Fusarium spp.Multiple≥ 16

Note: The MIC values presented are for the pradimicin derivative BMS-181184 and were determined using standard broth microdilution methods in RPMI 1640 medium, which contains calcium.[4][5] It is strongly implied in the literature that in the absence of sufficient calcium, these MIC values would be significantly higher, though specific fold-increases are not detailed.

Mechanism of Action: The Calcium-Mediated Pathway

The antifungal activity of this compound is initiated at the fungal cell surface and culminates in apoptosis-like cell death. The process can be dissected into several key, calcium-dependent stages.

Ternary Complex Formation

The primary event is the binding of this compound to D-mannoside residues on the fungal cell wall. This interaction is weak on its own but is significantly stabilized by the presence of calcium ions, which act as a bridge, forming a stable ternary complex.[1][2] The free carboxyl group on the pradimicin molecule has been identified as the calcium-binding site.

Membrane Disruption and Ion Leakage

The formation of the ternary complex is believed to induce conformational changes in the cell membrane, leading to a loss of its integrity.[1][4] A primary consequence of this membrane perturbation is the rapid efflux of intracellular potassium ions.[1] This loss of potassium homeostasis is a critical step in the fungicidal cascade.

Induction of Apoptosis-like Cell Death

Following membrane disruption and ion leakage, this compound induces a programmed cell death pathway in yeast that resembles apoptosis. This process is characterized by the accumulation of reactive oxygen species (ROS), nuclear breakage, and DNA fragmentation.[6] The generation of ROS appears to be a key mediator in this apoptotic-like cascade.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the role of calcium in this compound's antifungal activity. These protocols are based on established methods and have been adapted for this specific context.

Antifungal Susceptibility Testing (Broth Microdilution) with Varying Calcium Concentrations

This protocol allows for the quantitative determination of this compound's antifungal activity under different calcium conditions.

  • Media Preparation: Prepare RPMI 1640 medium. To create calcium-depleted medium, prepare RPMI 1640 without calcium chloride and supplement with a calcium chelator such as 1 mM EGTA. For calcium-supplemented media, add varying concentrations of sterile CaCl2 (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM).

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in the respective test media to achieve a final concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.

  • Drug Dilution: Prepare a stock solution of this compound. Perform serial twofold dilutions in 96-well microtiter plates using the different calcium-adjusted media.

  • Inoculation and Incubation: Inoculate each well with the fungal suspension. Include a drug-free well as a growth control and an uninoculated well as a sterility control for each medium condition. Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control, determined visually or spectrophotometrically.

Potassium Efflux Assay

This assay measures the leakage of intracellular potassium as an indicator of membrane damage.

  • Cell Preparation: Grow the fungal cells to mid-log phase. Harvest the cells by centrifugation, wash twice with a potassium-free buffer (e.g., MES-Tris buffer), and resuspend in the same buffer.

  • Assay Setup: Aliquot the cell suspension into tubes. Add this compound at various concentrations. Include a control with no drug and a positive control for maximal leakage (e.g., a high concentration of a known membrane-disrupting agent like amphotericin B).

  • Incubation: Incubate the suspensions at room temperature or 30°C for a defined period (e.g., 30-60 minutes).

  • Potassium Measurement: Pellet the cells by centrifugation. Collect the supernatant and measure the extracellular potassium concentration using a potassium-sensitive electrode or by atomic absorption spectrophotometry.

  • Data Analysis: Express the results as the percentage of total intracellular potassium released, which can be determined by boiling a separate aliquot of the cell suspension to release all intracellular potassium.

Membrane Potential Measurement

This protocol assesses changes in the fungal plasma membrane potential using a fluorescent dye.

  • Cell Preparation: Grow and wash fungal cells as described for the potassium efflux assay. Resuspend the cells in a suitable buffer.

  • Dye Loading: Add a membrane potential-sensitive fluorescent dye, such as DiBAC4(3) (bis-(1,3-dibutylbarbituric acid)trimethine oxonol), to the cell suspension and incubate in the dark to allow the dye to equilibrate.

  • Fluorescence Measurement: Transfer the cell suspension to a cuvette in a fluorometer. Record the baseline fluorescence.

  • Treatment and Monitoring: Add this compound to the cuvette and immediately begin recording the change in fluorescence over time. An increase in fluorescence with DiBAC4(3) indicates membrane depolarization.

  • Controls: Include a no-drug control and a positive control for depolarization (e.g., by adding a high concentration of KCl to the buffer).

Visualizations

Signaling Pathway of this compound Antifungal Activity

PradimicinL_Pathway cluster_extracellular Extracellular Space cluster_membrane Fungal Cell Membrane cluster_intracellular Intracellular Space PradimicinL This compound TernaryComplex [this compound-Ca²⁺-Mannoside] Ternary Complex PradimicinL->TernaryComplex Binds Calcium Ca²⁺ Calcium->TernaryComplex Stabilizes Mannoside D-Mannoside (Fungal Cell Wall) Mannoside->TernaryComplex Binds MembraneDisruption Membrane Perturbation TernaryComplex->MembraneDisruption KEfflux K⁺ Efflux MembraneDisruption->KEfflux ROS Reactive Oxygen Species (ROS) Production MembraneDisruption->ROS Apoptosis Apoptosis-like Cell Death ROS->Apoptosis

Caption: Signaling pathway of this compound's antifungal action.

Experimental Workflow for Assessing Calcium Dependence

Calcium_Dependence_Workflow cluster_setup Experimental Setup cluster_assay Antifungal Susceptibility Assay cluster_analysis Data Analysis Media_Ca_Minus RPMI 1640 (- Ca²⁺, + EGTA) SerialDilution Serial Dilution of this compound Media_Ca_Minus->SerialDilution Media_Ca_Plus RPMI 1640 (+ varying Ca²⁺) Media_Ca_Plus->SerialDilution Inoculum Prepare Fungal Inoculum Inoculation Inoculate Microtiter Plates Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubate 24-48h at 35°C Inoculation->Incubation MIC_Determination Determine MIC Values Incubation->MIC_Determination Comparison Compare MICs with and without Ca²⁺ MIC_Determination->Comparison

Caption: Workflow for determining the calcium dependence of this compound.

Conclusion

The antifungal activity of this compound is inextricably linked to the presence of calcium. This divalent cation is not a mere cofactor but an essential component of the initial step in the drug's mechanism of action: the formation of a stable ternary complex with D-mannosides on the fungal cell wall. This event triggers a cascade of membrane disruption, ion dysregulation, and ultimately, an apoptosis-like cell death pathway. A thorough understanding of this calcium-dependent mechanism is paramount for the further development and optimization of pradimicins as a novel class of antifungal therapeutics. Future research should focus on elucidating the precise downstream signaling events following membrane perturbation and on quantifying the impact of varying calcium concentrations on the in vitro and in vivo efficacy of this compound against a broader range of clinically relevant fungal pathogens.

References

A Technical Guide to Pradimicin L Congeners: Structure, Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pradimicins are a class of antibiotics characterized by a dihydrobenzo[a]naphthacenequinone aglycone, a D-amino acid, and a sugar moiety.[1] They exhibit a unique mechanism of action, binding specifically to D-mannosides on the fungal cell wall in a calcium-dependent manner, which disrupts the cell membrane integrity.[1] This technical guide provides an in-depth overview of Pradimicin L and its congeners, focusing on their structural variations, antifungal activities, and the experimental methodologies employed in their study.

Core Structural Differences and Biological Activity

The pradimicin core structure allows for a variety of modifications, leading to a range of congeners with differing biological activities and physicochemical properties. These modifications primarily occur at the amino acid side chain, the sugar moiety, and the aglycone.[2][3][4]

This compound, isolated from Actinomadura verrucosospora subsp. neohibisca, possesses a D-glucosyl-D-thomosamine moiety at the C-5 position and a D-alanine amino acid residue.[5] A closely related congener, Pradimicin FL, is produced when the fermentation medium is supplemented with D-serine, resulting in the incorporation of D-serine instead of D-alanine.[5] Generally, Pradimicin FL exhibits greater antifungal activity than this compound.[5]

Further modifications have been explored to enhance activity and improve properties such as water solubility. For instance, derivatives with modifications at the C4'-position of the sugar have been synthesized, with some N-carboxyl substituted alkyl and N-formyl derivatives showing retained antifungal activity and improved water solubility.[6] Modifications on the aglycone have revealed that the C-11 position is a key site for alteration without significant loss of antifungal activity.[4]

The structural diversity of pradimicin congeners allows for a detailed investigation of structure-activity relationships. For example, studies have shown that the 5-O-(6-deoxy-β-D-sugar) is crucial for antifungal activity.[2] Furthermore, while most D-α-amino acid derivatives retain activity, the D-proline analog does not.[3]

Quantitative Data Summary

The following table summarizes the structural features and in vitro antifungal activity (Minimum Inhibitory Concentration, MIC in µg/mL) of key this compound congeners and other notable pradimicins against Candida albicans.

CompoundAmino Acid MoietySugar MoietyKey Structural ModificationMIC (µg/mL) vs. C. albicansReference
Pradimicin A D-AlanineD-XyloseParent Compound1.56 - 6.25[2][5]
This compound D-AlanineD-Glucosyl-D-thomosamineGlucosylated sugar3.13[5]
Pradimicin FL D-SerineD-Glucosyl-D-thomosamineD-Serine substitution1.56[5]
Pradimicin S D-Alanine-Different aglycone hydroxylation3.12[7][8]
Pradimicin FS D-Serine-D-Serine substitution on Pradimicin S3.12[8]
Pradimicin FB D-Serine-Deglucosylpradimicin FL>100[8]
11-O-ethyl-PRM T1 D-AlanineD-XyloseO-ethyl at C-11 of aglycone3.13[4]
4'-N-formyl-PRM A D-AlanineD-XyloseN-formyl at C-4' of sugar6.25[6]

Experimental Protocols

The isolation, characterization, and evaluation of this compound congeners involve a series of microbiological, chemical, and analytical techniques.

  • Microorganism and Culture: Actinomadura verrucosospora subsp. neohibisca is cultured in a suitable production medium. For directed biosynthesis of specific congeners like Pradimicin FL, the medium is supplemented with the desired amino acid precursor (e.g., D-serine).[5][8]

  • Extraction: The culture broth is typically extracted with a water-immiscible organic solvent, such as ethyl acetate, to separate the pradimicin compounds from the aqueous phase.

  • Purification: The crude extract is subjected to a series of chromatographic separations. This often involves silica (B1680970) gel column chromatography followed by high-performance liquid chromatography (HPLC) to isolate the individual congeners.[9]

The chemical structures of the isolated pradimicins are determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): Fast Atom Bombardment (FAB-MS) or High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular weight and elemental composition.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments are conducted to elucidate the detailed connectivity and stereochemistry of the molecule.[5]

  • Degradation Studies: Chemical degradation can be employed to break down the molecule into smaller, identifiable fragments, such as the sugar and aglycone moieties, to confirm their structures.[5]

  • Method: A standardized broth microdilution method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various fungal strains.

  • Procedure:

    • A serial dilution of the test compound is prepared in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the fungal test organism (e.g., Candida albicans).

    • The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

An accurate and sensitive HPLC method can be used for the quantitative determination of pradimicins in biological fluids.[10]

  • Sample Preparation: Plasma proteins are precipitated with methanol. The supernatant is then evaporated and the residue is reconstituted in the mobile phase.[10]

  • Chromatographic Conditions:

    • Column: A C18 analytical column is typically used.[10]

    • Mobile Phase: A mixture of a buffer (e.g., 50 mM potassium phosphate) and an organic solvent (e.g., acetonitrile).[10]

    • Detection: UV absorbance is monitored at a characteristic wavelength for pradimicins (e.g., 510 nm).[10]

  • Quantification: The concentration is determined by comparing the peak area of the analyte to a standard curve generated with known concentrations of the compound. The lower limit of quantitation for such an assay can be around 0.2 µg/mL.[10]

Visualizations

The following diagrams illustrate the structural relationships between key Pradimicin congeners and a typical experimental workflow for their study.

Pradimicin_Congeners cluster_core Core Structure cluster_analogs Amino Acid Analogs cluster_modifications Further Modifications Pradimicin_Core Pradimicin Aglycone + Sugar Moiety Pradimicin_A Pradimicin A (D-Alanine) Pradimicin_Core->Pradimicin_A + D-Alanine Pradimicin_FL Pradimicin FL (D-Serine) Pradimicin_Core->Pradimicin_FL + D-Serine Pradimicin_L This compound (Glucosylated Pradimicin A) Pradimicin_A->Pradimicin_L Glucosylation Pradimicin_FB Pradimicin FB (Deglucosyl Pradimicin FL) Pradimicin_FL->Pradimicin_FB Deglucosylation

Caption: Structural relationships of Pradimicin congeners.

Experimental_Workflow cluster_production Production & Isolation cluster_analysis Analysis & Evaluation Fermentation Fermentation of Actinomadura sp. Extraction Solvent Extraction Fermentation->Extraction Purification Chromatography (Silica, HPLC) Extraction->Purification Structure_Elucidation Structural Elucidation (NMR, MS) Purification->Structure_Elucidation Activity_Assay Antifungal Activity (MIC Determination) Purification->Activity_Assay Quantitative_Analysis Quantitative Analysis (HPLC) Activity_Assay->Quantitative_Analysis

References

Unveiling the Antineoplastic Potential of Pradimicin Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pradimicins, a class of polycyclic antibiotics, have recently emerged as promising candidates in oncology research. Certain derivatives, notably pradimicin-IRD, have demonstrated significant antineoplastic effects against various cancer cell lines, particularly colon cancer. The primary mechanism of action involves the induction of DNA damage, which subsequently triggers cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the anticancer properties of Pradimicin derivatives, focusing on pradimicin-IRD. It includes a compilation of quantitative data on their cytotoxic activity, detailed experimental protocols for assessing their biological effects, and visualizations of the key signaling pathways and experimental workflows.

Introduction

The quest for novel and effective anticancer agents is a cornerstone of modern biomedical research. Natural products have historically been a rich source of therapeutic compounds, and antibiotics are no exception. Pradimicins, originally identified for their antifungal and antiviral activities, are now being investigated for their potential as antineoplastic agents. This guide focuses on the anticancer effects of Pradimicin derivatives, with a particular emphasis on pradimicin-IRD, a derivative that has shown considerable promise in preclinical studies.

Cytotoxic Activity of Pradimicin-IRD

Pradimicin-IRD has exhibited potent cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines, as summarized in the table below.

Cell LineCancer TypeIC50 (µM)
HCT-116Colon Carcinoma0.8[1][2]
HT-29Colon CancerIn the micromolar range[1]
SW480Colon CancerIn the micromolar range[1]
Caco-2Colon CancerIn the micromolar range[1]
MM 200Melanoma2.7[1][2]
MCF-7Breast Carcinoma1.55[1]

Table 1: IC50 Values of Pradimicin-IRD in Various Cancer Cell Lines.

Notably, pradimicin-IRD displayed significantly less sensitivity in non-tumor fibroblasts, suggesting a degree of selectivity for cancer cells.[1]

Mechanism of Action: A Triad of DNA Damage, Cell Cycle Arrest, and Apoptosis

The antineoplastic effects of pradimicin-IRD are primarily attributed to its ability to induce DNA damage, which in turn activates downstream cellular processes leading to cell cycle arrest and apoptosis.[1]

DNA Damage Induction

Molecular docking studies have suggested that pradimicin-IRD acts as a DNA intercalating agent, directly interacting with the DNA double strand.[1] This interaction leads to the formation of DNA lesions, a hallmark of which is the phosphorylation of the histone variant H2AX to form γH2AX.[1] The presence of γH2AX serves as a critical signal for the recruitment of DNA repair machinery.

Cell Cycle Arrest

Upon DNA damage, cells activate checkpoint pathways to halt the cell cycle and allow time for DNA repair. Pradimicin-IRD treatment has been shown to induce cell cycle arrest, primarily in the G0/G1 and subG1 phases.[1] This is accompanied by a reduction in the phosphorylation of the Retinoblastoma protein (Rb) and decreased expression of key cell cycle proteins such as cyclin A and cyclin B.[1] The upregulation of p21, a cyclin-dependent kinase inhibitor, has also been observed, and this regulation appears to be independent of p53 status in some colon cancer cell lines.[1]

Apoptosis Induction

If the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. Pradimicin-IRD treatment triggers the apoptotic cascade, as evidenced by the cleavage of Poly (ADP-ribose) polymerase 1 (PARP1) and caspase-3, both of which are key executioners of apoptosis.[1]

Signaling Pathway

The proposed signaling pathway for the antineoplastic action of pradimicin-IRD is initiated by its interaction with DNA, leading to a cascade of events that culminate in cell death.

Pradimicin_Signaling cluster_0 Pradimicin-IRD Action cluster_1 Cellular Response Pradimicin Pradimicin-IRD DNA Nuclear DNA Pradimicin->DNA Intercalation DNA_Damage DNA Damage (γH2AX ↑) DNA->DNA_Damage p21 p21 ↑ DNA_Damage->p21 Caspase3 Caspase-3 Cleavage ↑ DNA_Damage->Caspase3 Rb Rb Phosphorylation ↓ p21->Rb Cyclins Cyclin A/B ↓ Rb->Cyclins CellCycleArrest G0/G1 & SubG1 Arrest Cyclins->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis PARP1 PARP1 Cleavage ↑ Caspase3->PARP1 PARP1->Apoptosis

Caption: Signaling pathway of Pradimicin-IRD's antineoplastic effect.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antineoplastic effects of Pradimicin derivatives.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Pradimicin derivatives on cancer cells.

MTT_Workflow A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of Pradimicin derivative A->B C Incubate for 48-72 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the Pradimicin derivative and a vehicle control (e.g., DMSO).

  • Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Propidium (B1200493) Iodide Staining and Flow Cytometry

This protocol is used to determine the effect of Pradimicin derivatives on cell cycle distribution.

Methodology:

  • Seed HCT-116 cells in 6-well plates and treat with the desired concentration of pradimicin-IRD for the indicated time.

  • Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while gently vortexing.

  • Incubate the fixed cells at 4°C for at least 1 hour.

  • Centrifuge the cells and wash twice with PBS.

  • Resuspend the cell pellet in a propidium iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

DNA Damage Detection by γH2AX Immunofluorescence

This protocol is used to visualize and quantify DNA double-strand breaks.

Methodology:

  • Grow cancer cells on coverslips in a 24-well plate and treat with pradimicin-IRD.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block with 1% BSA in PBS for 30 minutes.

  • Incubate with a primary antibody against γH2AX overnight at 4°C.

  • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope.

Apoptosis Analysis by Western Blotting

This protocol is used to detect the expression of key apoptosis-related proteins.

Methodology:

  • Treat cancer cells with pradimicin-IRD for the desired time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against PARP, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Conclusion and Future Directions

Pradimicin derivatives, particularly pradimicin-IRD, have demonstrated significant potential as antineoplastic agents. Their ability to induce DNA damage, leading to cell cycle arrest and apoptosis in cancer cells, provides a strong rationale for their further development. Future research should focus on in vivo efficacy studies in animal models of cancer, investigation of potential synergistic effects with existing chemotherapeutic agents, and the synthesis and evaluation of novel Pradimicin derivatives with improved potency and selectivity. The detailed methodologies and mechanistic insights provided in this guide aim to facilitate and accelerate these crucial next steps in the translation of Pradimicin derivatives from promising preclinical candidates to effective cancer therapies.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Pradimicin L

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradimicins are a class of antifungal agents characterized by a dihydrobenzo[a]naphthacenequinone aglycone.[1] Pradimicin L is a congener of Pradimicin A.[2] This class of antibiotics exhibits a broad spectrum of activity against many human fungal pathogens, including Candida spp., Cryptococcus neoformans, and Aspergillus spp.[1][3][4][5] The unique mechanism of action of pradimicins involves a calcium-dependent binding to D-mannosides on the fungal cell wall, which leads to the disruption of the cell membrane integrity.[1][6] This novel mechanism suggests that cross-resistance with existing antifungal agents like azoles and amphotericin B is unlikely.[3]

These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of various fungal isolates to this compound and its derivatives, such as BMS-181184, using the broth microdilution method.

Mechanism of Action

The antifungal activity of this compound is initiated by its specific recognition and binding to terminal D-mannoside residues present in the mannoproteins of the fungal cell wall.[1] This interaction is dependent on the presence of calcium ions, forming a ternary complex consisting of the D-mannoside, Pradimicin, and calcium.[1][6] The formation of this complex disrupts the fungal cell membrane, leading to leakage of intracellular components and ultimately, cell death.[6]

cluster_0 Fungal Cell Wall D-mannoside D-mannoside Ternary Complex Formation Ternary Complex Formation D-mannoside->Ternary Complex Formation This compound This compound This compound->Ternary Complex Formation Calcium (Ca2+) Calcium (Ca2+) Calcium (Ca2+)->Ternary Complex Formation Membrane Disruption Membrane Disruption Ternary Complex Formation->Membrane Disruption Cell Death Cell Death Membrane Disruption->Cell Death

Caption: Mechanism of action of this compound.
Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Pradimicin derivatives against various fungal species as reported in the literature.

Fungal SpeciesPradimicin DerivativeNo. of IsolatesMIC Range (µg/mL)Geometric Mean MIC (µg/mL)Reference
Aspergillus fumigatusBMS-181184374 - 167.99[3][6]
Aspergillus flavusBMS-1811846--[3]
Aspergillus nigerBMS-1811846--[3]
Aspergillus terreusBMS-1811847-13.1[3]
Candida spp.BMS-181184167≤ 8 (for 97% of isolates)-[7]
Cryptococcus neoformansBMS-181184-≤ 8 (for 97% of isolates)-[7]
Torulopsis glabrataBMS-181184-≤ 8 (for 97% of isolates)-[7]
DermatophytesBMS-18118426≤ 8 (for 89% of isolates)-[7]
Streptococcus agalactiaePradimicin-IRD-3.1-[8]
Pseudomonas aeruginosaPradimicin-IRD-3.1-[8]
Staphylococcus aureusPradimicin-IRD-3.1-[8]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is adapted from standardized methods for antifungal susceptibility testing.[6][9][10]

1. Preparation of Materials:

  • This compound Stock Solution: Prepare a stock solution of this compound by dissolving the free acid in sterile water with a small amount of 0.2 M NaOH to aid dissolution.[3] The final concentration should be prepared according to the desired testing range. Store the stock solution at -20°C in the dark.[3]

  • Test Medium: RPMI-1640 medium supplemented with 2% glucose is recommended for testing Aspergillus spp.[3] For other fungi, standard RPMI-1640 can be used.[6]

  • Fungal Inoculum:

    • Culture the fungal isolates on Sabouraud Dextrose Agar (B569324) at 30°C for 3-4 days for Aspergillus spp.[3] or at 35°C for 24-48 hours for yeasts.[10]

    • Prepare a suspension of fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard.

    • Further dilute the inoculum to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.[6][10]

  • 96-Well Microtiter Plates

2. Experimental Procedure:

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the 96-well microtiter plates using the RPMI-1640 test medium to achieve the desired final concentrations.[3][10] The typical final concentration range for testing is 0.125 to 64 µg/mL.[3]

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.[10]

  • Controls:

    • Growth Control: A well containing the test medium and the fungal inoculum without any antifungal agent.

    • Sterility Control: A well containing only the test medium to check for contamination.

  • Incubation: Incubate the plates at 35°C and read the results after 24 and 48 hours.[6] For dermatophytes, incubation at 28°C for 7 days may be required.[9]

3. Determination of MIC:

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that results in no visible growth or only slight growth (a score of 0 to 1+ on a 0 to 4+ scale).[6]

Start Start Prepare this compound Stock Prepare this compound Stock Start->Prepare this compound Stock Prepare Fungal Inoculum Prepare Fungal Inoculum Start->Prepare Fungal Inoculum Serial Dilution in Plate Serial Dilution of this compound in 96-well plate with RPMI-1640 Prepare this compound Stock->Serial Dilution in Plate Inoculate Wells Inoculate Wells Prepare Fungal Inoculum->Inoculate Wells Serial Dilution in Plate->Inoculate Wells Incubate Plate Incubate Plate Inoculate Wells->Incubate Plate Read MIC Read MIC Incubate Plate->Read MIC End End Read MIC->End

Caption: Broth microdilution workflow for MIC testing.
Minimum Fungicidal Concentration (MFC) Determination

1. Procedure:

  • Following the MIC determination, take a 100 µL aliquot from each well that shows no visible growth.[3]

  • Spread the aliquot onto the surface of a suitable agar plate, such as Sabouraud Dextrose Agar or horse blood agar.[3][6]

  • Incubate the plates at 37°C for 48 hours.[3]

2. Determination of MFC:

  • The Minimum Fungicidal Concentration (MFC) is the lowest concentration of the antifungal agent that results in no growth or fewer than three colonies on the agar plate.[3] This represents a killing of ≥98% of the initial inoculum.[3]

Important Considerations
  • The deep red color of Pradimicin compounds can make visual determination of endpoints challenging.[3] Care should be taken during the reading of the MICs.

  • The activity of Pradimicin derivatives like BMS-181184 has been shown to be minimally affected by changes in pH, inoculum size, temperature, and the presence of serum.[7]

  • Reproducibility of the assay should be confirmed by retesting a subset of isolates.[3]

References

Determining the Antifungal Potency of Pradimicin L: Application Notes and Protocols for MIC Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of Pradimicin L, a member of the pradimicin class of antifungal agents. These guidelines are intended for researchers, scientists, and drug development professionals engaged in antifungal susceptibility testing.

Pradimicins exhibit a unique, calcium-dependent mechanism of action, binding to D-mannoside residues on the fungal cell surface, which leads to the disruption of the cell membrane.[1] this compound's in vitro antifungal activity has been reported to be equivalent to that of Pradimicin A. This document will therefore leverage available data on Pradimicin A and its derivatives, such as BMS-181184, to provide a comprehensive overview of its expected antifungal spectrum.

Data Presentation: In Vitro Antifungal Activity of Pradimicins

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the Pradimicin derivative BMS-181184 against a range of clinically relevant fungal pathogens. Given the reported equivalence in activity, these values serve as a strong proxy for the expected antifungal spectrum of this compound. The data is compiled from various in vitro studies.

Fungal SpeciesNumber of StrainsMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Yeasts
Candida albicans1030.5 - 824[2][3]
Candida glabrata201 - 848[2][3]
Candida krusei102 - 848[2][3]
Candida parapsilosis151 - 424[2][3]
Candida tropicalis121 - 824[2][3]
Cryptococcus neoformans321 - 824[2][3]
Filamentous Fungi
Aspergillus fumigatus6888[4]
Aspergillus flavus3≥16N/AN/A[4]
Aspergillus niger4≥16N/AN/A[4]

Note: MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively. N/A indicates that the data was not available in the cited literature.

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound against fungal isolates, based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol 1: Broth Microdilution Method

This method is a widely used technique for determining the MIC of antifungal agents in a liquid medium.

1. Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • 96-well, sterile, U-bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile saline (0.85%)

  • Fungal isolates for testing

  • Spectrophotometer

  • Humidified incubator (35°C)

2. Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a concentration of 1280 µg/mL.

    • Further dilute the stock solution in RPMI 1640 medium to create a working solution.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolates on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.

    • Dilute the adjusted fungal suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Microtiter Plate Preparation:

    • Add 100 µL of RPMI 1640 medium to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound working solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

    • This will result in a range of this compound concentrations in the wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well containing the serially diluted this compound.

    • Include a growth control well (containing medium and inoculum but no drug) and a sterility control well (containing only medium).

    • Seal the plate and incubate at 35°C for 24-48 hours in a humidified incubator.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control well.

Protocol 2: Agar Dilution Method

This method involves incorporating the antifungal agent directly into an agar medium.

1. Materials:

  • This compound (analytical grade)

  • DMSO for stock solution preparation

  • Melted Yeast Morphology Agar or other suitable agar medium

  • Sterile petri dishes

  • Fungal isolates for testing

  • Inoculum replicating device

2. Procedure:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of twofold dilutions of this compound in a small volume of sterile water or DMSO.

    • Add each dilution to molten agar medium (kept at 45-50°C) to achieve the desired final concentrations.

    • Pour the agar-drug mixture into sterile petri dishes and allow them to solidify.

    • Prepare a drug-free control plate.

  • Preparation of Fungal Inoculum:

    • Prepare a fungal suspension as described in the broth microdilution method, adjusted to a 0.5 McFarland standard.

  • Inoculation and Incubation:

    • Spot-inoculate the surface of each agar plate with the fungal suspension using an inoculum replicating device.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that inhibits the visible growth of the fungal isolate on the agar surface.

Visualizations

Mechanism of Action of this compound

pradimicin_mechanism cluster_fungal_cell Fungal Cell Wall Mannoprotein Mannoprotein Ternary Complex Ternary Complex Mannoprotein->Ternary Complex This compound This compound This compound->Ternary Complex Calcium (Ca2+) Calcium (Ca2+) Calcium (Ca2+)->Ternary Complex Membrane Disruption Membrane Disruption Ternary Complex->Membrane Disruption Cell Death Cell Death Membrane Disruption->Cell Death mic_workflow prep_drug Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_drug->serial_dilution prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic

References

Pradimicin L: In Vivo Efficacy in Murine Candidiasis Models - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of Pradimicin L and its closely related analogs in murine models of systemic candidiasis. Detailed experimental protocols are presented to facilitate the replication and further investigation of the therapeutic potential of this class of antifungal agents.

Introduction

Pradimicins are a class of antifungal antibiotics that exhibit a unique mechanism of action involving binding to D-mannosides on the fungal cell wall in a calcium-dependent manner, leading to cell membrane disruption.[1] this compound, a congener of Pradimicin A, has demonstrated a broad spectrum of in vitro antifungal activity comparable to Pradimicin A.[2] While specific in vivo efficacy data for this compound is limited, studies on closely related pradimicins, such as Pradimicin A and its derivatives (e.g., BMS-181184), provide valuable insights into its potential therapeutic efficacy in systemic fungal infections.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of Pradimicin A and its derivatives in murine models of candidiasis. This data can serve as a reference for designing and evaluating studies with this compound, given its similar in vitro activity to Pradimicin A.[2]

Table 1: In Vivo Efficacy of Pradimicin Derivatives Against Systemic Candida albicans Infection in Mice

CompoundMouse ModelTreatment RegimenEfficacy EndpointResultReference
Pradimicin ANormal and Immunocompromised MiceIntravenous (IV) or Intramuscular (IM)Therapeutic EfficacyHighly effective in systemic infection[3]
BMS-181184Normal MiceSingle IV bolus post-infection50% Protective Dose (PD₅₀)8.8 mg/kg[4]
BMS-181184Cyclophosphamide-treated MiceSingle IV bolus post-infection50% Protective Dose (PD₅₀)31 mg/kg[4]
BMS-181184Neutropenic Mice (C. tropicalis)Intravenous (IV)Prolonged SurvivalEffective at doses >3 mg/kg/day[5]
BMS-181184Neutropenic Mice (C. tropicalis)Intravenous (IV)Reduction in Tissue Fungal BurdenDose-dependent reduction[5]

Table 2: Toxicological Data for Pradimicin A in Mice

Administration RouteLD₅₀ (Lethal Dose, 50%)Reference
Intravenous (IV)120 mg/kg[3]
Intramuscular (IM)>400 mg/kg[3]

Mechanism of Action: Pradimicin-Mannan Interaction

The antifungal activity of pradimicins is initiated by their binding to the mannan (B1593421) component of the fungal cell wall. This interaction is calcium-dependent and leads to the disruption of the cell membrane's integrity.

Pradimicin This compound Ternary_Complex Ternary Complex (Pradimicin-Ca²⁺-Mannan) Pradimicin->Ternary_Complex Calcium Ca²⁺ Calcium->Ternary_Complex Mannan D-Mannoside (Fungal Cell Wall) Mannan->Ternary_Complex Membrane_Disruption Cell Membrane Disruption Ternary_Complex->Membrane_Disruption Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death

Caption: Pradimicin's mechanism of action.

Experimental Protocols

This section provides a detailed protocol for a murine model of disseminated candidiasis, which can be adapted for evaluating the in vivo efficacy of this compound.

Protocol 1: Murine Model of Disseminated Candidiasis

1. Materials

  • Candida albicans strain (e.g., SC5314 or a clinical isolate)

  • Yeast extract-peptone-dextrose (YPD) broth and agar (B569324) plates

  • Sterile phosphate-buffered saline (PBS) or 0.9% saline

  • 6-8 week old female BALB/c or ICR mice

  • This compound (or other test compound)

  • Vehicle for drug dissolution (e.g., water, saline, or a suitable solubilizing agent)

  • (Optional) Immunosuppressive agent (e.g., cyclophosphamide)

  • Sterile syringes and needles (27-30 gauge)

  • Tissue homogenizer

  • Incubator (30°C and 37°C)

  • Hemocytometer or spectrophotometer

2. Inoculum Preparation

  • Culture C. albicans from a frozen stock onto a YPD agar plate and incubate at 30°C for 24-48 hours.

  • Inoculate a single colony into 10 mL of YPD broth and incubate overnight at 30°C with shaking.

  • Harvest the yeast cells by centrifugation (e.g., 1000 x g for 10 minutes).

  • Wash the cell pellet twice with sterile PBS or saline.

  • Resuspend the cells in sterile PBS or saline and determine the cell concentration using a hemocytometer or by measuring the optical density at 600 nm.

  • Adjust the final cell suspension to the desired concentration (e.g., 1 x 10⁶ CFU/mL) for infection.

3. Immunosuppression (Optional)

  • To establish a more robust infection, mice can be rendered neutropenic.

  • Administer cyclophosphamide (B585) at a dose of 150-200 mg/kg via intraperitoneal injection 1-4 days prior to infection.

4. Infection

  • Warm the mice gently under a heat lamp to dilate the lateral tail veins.

  • Inject 0.1 mL of the prepared C. albicans suspension (e.g., 1 x 10⁵ CFU) intravenously into the lateral tail vein.

5. Treatment Regimen

  • Prepare the this compound dosing solutions in the appropriate vehicle.

  • Initiate treatment at a specified time point post-infection (e.g., 2 hours).

  • Administer the treatment via the desired route (e.g., intravenous, intraperitoneal, or oral gavage). The dosing volume and frequency will depend on the experimental design.

  • Include a vehicle control group and a positive control group (e.g., fluconazole (B54011) or amphotericin B).

6. Efficacy Assessment

  • Survival Study:

    • Monitor the mice daily for a predetermined period (e.g., 21 days).

    • Record mortality and plot Kaplan-Meier survival curves.

    • Analyze the data for statistical significance between treatment groups.

  • Fungal Burden Study:

    • At a specified time point post-infection (e.g., day 3 or 5), humanely euthanize the mice.

    • Aseptically harvest target organs (typically kidneys, as they are the primary target in this model).

    • Weigh the organs and homogenize them in a known volume of sterile PBS or saline.

    • Prepare serial dilutions of the tissue homogenates.

    • Plate a known volume of each dilution onto YPD agar plates (in duplicate or triplicate).

    • Incubate the plates at 37°C for 24-48 hours.

    • Count the number of colony-forming units (CFU) and calculate the fungal burden as CFU per gram of tissue.

    • Compare the fungal burden between treated and control groups.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Inoculum Preparation (C. albicans) Infection Intravenous Infection Inoculum->Infection Animal_Prep Animal Preparation (Optional Immunosuppression) Animal_Prep->Infection Treatment Treatment Administration (this compound) Infection->Treatment Survival Survival Monitoring Treatment->Survival Fungal_Burden Fungal Burden (Kidney CFU) Treatment->Fungal_Burden

Caption: Experimental workflow for in vivo efficacy testing.

References

Application Notes and Protocols: Synthesis of Pradimicin L Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradimicins are a class of benzo[a]naphthacenequinone antibiotics known for their potent antifungal and antiviral activities.[1] Their unique mechanism of action, which involves binding to D-mannose residues on the fungal cell wall in a calcium-dependent manner, sets them apart from many existing antifungal agents.[1][2] Pradimicin L, a congener of Pradimicin A, possesses a distinct D-glucosyl-D-thomosamine moiety at the C-5 position. The development of this compound derivatives is a promising avenue for the discovery of new therapeutic agents with improved efficacy, solubility, and pharmacokinetic profiles.

These application notes provide a comprehensive overview of the methods for synthesizing this compound derivatives. The protocols described herein are based on established synthetic modifications of the pradimicin scaffold and can be adapted for the specific derivatization of this compound.

I. General Strategies for the Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into three main strategies, focusing on the modification of distinct structural components of the molecule:

  • Modification of the Aglycone: Alterations to the benzo[a]naphthacenequinone core.

  • Modification of the Sugar Moiety: Changes to the D-glucosyl-D-thomosamine group.

  • Modification of the D-Alanine Moiety: Derivatization of the amino acid side chain.

A general workflow for the synthesis and evaluation of this compound derivatives is outlined below.

Synthesis Workflow cluster_synthesis Synthesis & Derivatization cluster_analysis Analysis & Evaluation Pradimicin_L This compound (Starting Material) Aglycone_Mod Aglycone Modification Pradimicin_L->Aglycone_Mod Chemical Synthesis Sugar_Mod Sugar Moiety Modification Pradimicin_L->Sugar_Mod Glycosylation/ Deglycosylation Alanine_Mod D-Alanine Moiety Modification Pradimicin_L->Alanine_Mod Peptide Coupling Derivatives This compound Derivatives Aglycone_Mod->Derivatives Sugar_Mod->Derivatives Alanine_Mod->Derivatives Purification Purification (HPLC, Chromatography) Derivatives->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioactivity Biological Activity Screening (Antifungal Assays) Characterization->Bioactivity Lead_Compound Lead Compound Bioactivity->Lead_Compound

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

II. Experimental Protocols

The following protocols are generalized methods for the synthesis of pradimicin derivatives and can be adapted for this compound. Researchers should optimize these conditions for their specific target molecules.

Protocol 1: Modification of the Aglycone at the C-11 Position

Modification at the C-11 position of the aglycone has been shown to be a viable strategy for creating active derivatives.[3] This protocol is adapted from the synthesis of Pradimicin A and T1 derivatives.

Objective: To synthesize 11-O-alkyl derivatives of this compound.

Materials:

  • 11-hydroxy-Pradimicin L (starting material, may require prior demethylation of this compound)

  • Alkyl halide (e.g., ethyl iodide, fluoroethyl iodide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve 11-hydroxy-Pradimicin L in anhydrous DMF.

  • Add an excess of potassium carbonate to the solution.

  • Add the desired alkyl halide (1.5-2.0 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 11-O-alkyl this compound derivative.

Protocol 2: Modification of the Sugar Moiety at the C4'-Amino Group

The C4'-amino group of the sugar moiety is a key site for modification to improve properties such as water solubility.[4] This protocol is based on the synthesis of C4'-N-acyl and C4'-N-alkyl derivatives of Pradimicins A and C.

Objective: To synthesize C4'-N-acyl derivatives of this compound.

Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Pyridine (B92270)

  • Acylating agent (e.g., acid chloride or anhydride)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Suspend this compound in a mixture of pyridine and DCM.

  • Add BSA to the suspension and stir at room temperature until the solution becomes clear (indicating silylation is complete).

  • Cool the reaction mixture to 0 °C.

  • Add the acylating agent dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quench the reaction by adding methanol.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the C4'-N-acyl this compound derivative.

Protocol 3: Modification of the D-Alanine Moiety

The D-alanine moiety can be exchanged with other amino acids or its carboxyl group can be modified to produce amide derivatives with retained antifungal activity.[5][6]

Objective: To synthesize amide derivatives of the D-alanine moiety of this compound.

Materials:

  • This compound

  • Amine of choice (R-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous DMF.

  • Add HOBt and EDC to the solution and stir for 15 minutes at room temperature.

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the D-alanine amide derivative of this compound.

III. Quantitative Data on Pradimicin Derivatives

The following tables summarize the antifungal activity of various pradimicin derivatives. While specific data for this compound derivatives is limited in the public domain, the data for closely related analogs provide valuable insights into structure-activity relationships.

Table 1: In Vitro Antifungal Activity (MIC, μg/mL) of Pradimicin A and its Derivatives

CompoundCandida albicansCryptococcus neoformansAspergillus fumigatusReference
Pradimicin A3.13 - 12.53.13 - 6.256.25 - 25[7]
BMS-1811842 - 8≤ 8≤ 8[1]
11-O-ethyl-PRM T11.563.136.25[3]
4'-N-formyl-PRM A6.256.2512.5[4]
D-Serine analog3.133.136.25[5]

Table 2: Characterization Data for Selected Pradimicin Analogs

CompoundMolecular FormulaMass Spectrometry (m/z)Key ¹H NMR Signals (ppm)Reference
Pradimicin SC₄₁H₄₆N₂O₂₃S[M+H]⁺ (FAB-MS)Not detailed in abstract[8]
Pradimicin QNot specifiedNot specifiedNot detailed in abstract[9]
11-demethoxy-PRM AC₃₅H₃₆N₂O₁₃693.2245 [M+H]⁺Not detailed in abstract[3]
4'-N-formyl-PRM AC₃₆H₃₆N₂O₁₅753.2144 [M+H]⁺Not detailed in abstract[4]

IV. Signaling Pathways and Mechanisms

Biosynthetic Pathway of Pradimicins

The biosynthesis of pradimicins is a complex process involving a type II polyketide synthase (PKS) and a series of tailoring enzymes.[10] The pathway involves the assembly of a polyketide chain, followed by cyclization and a series of post-PKS modifications including hydroxylation and glycosylation.

Pradimicin_Biosynthesis Acetyl_CoA Acetyl-CoA + Malonyl-CoA PKS Type II Polyketide Synthase (PKS) Acetyl_CoA->PKS Polyketide Linear Polyketide Chain PKS->Polyketide Cyclases Cyclases/ Aromatases Polyketide->Cyclases Aglycone_Core Benzo[a]naphthacenequinone Aglycone Core Cyclases->Aglycone_Core Hydroxylases Hydroxylases (P450s) Aglycone_Core->Hydroxylases Hydroxylated_Aglycone Hydroxylated Aglycone Hydroxylases->Hydroxylated_Aglycone Glycosyltransferases Glycosyltransferases Hydroxylated_Aglycone->Glycosyltransferases + Sugar Nucleotides Glycosylated_Aglycone Glycosylated Aglycone Glycosyltransferases->Glycosylated_Aglycone Amino_Acid_Ligase Amino Acid Ligase Glycosylated_Aglycone->Amino_Acid_Ligase + D-Alanine Pradimicin Pradimicin (e.g., this compound) Amino_Acid_Ligase->Pradimicin

Caption: Simplified biosynthetic pathway of pradimicins.
Mechanism of Antifungal Action

The antifungal activity of pradimicins stems from their ability to bind to D-mannose residues on the surface of fungal cells.[1][11] This interaction is dependent on the presence of calcium ions and leads to the formation of a ternary complex, which disrupts the fungal cell membrane integrity, ultimately causing cell death.[2][11]

Mechanism_of_Action cluster_binding Complex Formation cluster_effect Cellular Effect Pradimicin_L This compound Ternary_Complex This compound-Ca²⁺-Mannose Ternary Complex Pradimicin_L->Ternary_Complex Calcium Ca²⁺ Ions Calcium->Ternary_Complex Mannose D-Mannose (on Fungal Cell Wall) Mannose->Ternary_Complex Membrane_Disruption Cell Membrane Disruption Ternary_Complex->Membrane_Disruption Leads to Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death Causes

Caption: Mechanism of antifungal action of this compound.

V. Conclusion

The synthesis of this compound derivatives offers a fertile ground for the development of novel antifungal agents. By leveraging the synthetic strategies outlined in these application notes, researchers can explore the vast chemical space around the pradimicin scaffold. The provided protocols for modification of the aglycone, sugar moiety, and D-alanine residue serve as a starting point for the generation of diverse libraries of this compound analogs. Subsequent screening of these derivatives for their biological activity will be crucial in identifying lead compounds with enhanced therapeutic potential. The unique mechanism of action of pradimicins makes this class of compounds a particularly attractive target for overcoming existing antifungal drug resistance.

References

Application Notes and Protocols: Pradimicin L for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradimicins are a class of antifungal antibiotics characterized by a dihydrobenzo[a]naphthacenequinone aglycone. Pradimicin L is a congener of Pradimicin A.[1] This class of compounds exhibits a unique, calcium-dependent mechanism of action, binding specifically to D-mannosides present on the surface of fungal cells.[2][3][4] This interaction leads to the formation of a ternary complex, disrupting the integrity of the fungal cell membrane and ultimately causing cell death.[3][5] Pradimicins, including their derivatives like BMS-181184, have demonstrated a broad spectrum of in vitro activity against various fungal pathogens, including Candida spp., Cryptococcus neoformans, and Aspergillus spp.[3] Furthermore, in vivo studies have shown their therapeutic potential in animal models of systemic and pulmonary fungal infections.[3][6][7]

These application notes provide detailed protocols for the experimental use of this compound and its analogues, focusing on in vitro susceptibility testing and in vivo efficacy studies.

Data Presentation

In Vitro Antifungal Activity of Pradimicin Derivatives

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of the Pradimicin derivative BMS-181184 against a range of fungal species.

Fungal SpeciesNumber of StrainsMIC Range (µg/mL)Majority of MICs (µg/mL)
Candida spp.167≤8 (for 97% of strains)2 - 8
Cryptococcus neoformans≤8 (for 97% of strains)2 - 8
Torulopsis glabrata≤8 (for 97% of strains)2 - 8
Rhodotorula spp.≤8 (for 97% of strains)2 - 8
Aspergillus fumigatusNot specified≤8Not specified
Dermatophytes26≤8 (for 89% of strains)Not specified
Aspergillus niger4≥16Not specified
Aspergillus flavus3≥16Not specified
Malassezia furfurNot specified≥16Not specified
Fusarium spp.Not specified≥16Not specified
Pseudallescheria boydiiNot specified≥16Not specified
ZygomycetesNot specified≥16Not specified

Data compiled from a study on the in vitro antifungal spectrum of BMS-181184.[8]

In Vivo Efficacy of Pradimicin Derivatives in Mouse Models

This table presents the 50% protective doses (PD₅₀) of the water-soluble Pradimicin derivative BMY-28864 in mouse models of systemic fungal infections.

Fungal PathogenMouse ModelPD₅₀ (mg/kg)
Candida albicansNormal17
Cyclophosphamide-treated32
Cryptococcus neoformansNormal18
Cyclophosphamide-treated35
Aspergillus fumigatusNormal37
Cyclophosphamide-treated51

Data from a study on the in vivo antifungal activities of BMY-28864.[4]

Mechanism of Action: Signaling Pathway

The antifungal activity of this compound is initiated by its interaction with the fungal cell wall. This process can be visualized as a signaling cascade leading to cell death.

Pradimicin_L This compound Ternary_Complex This compound-Ca²⁺-Mannoside Ternary Complex Pradimicin_L->Ternary_Complex Calcium Ca²⁺ Ions Calcium->Ternary_Complex D_mannoside D-mannoside Residues (on fungal cell wall) D_mannoside->Ternary_Complex Membrane_Disruption Cell Membrane Disruption Ternary_Complex->Membrane_Disruption leads to Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death results in

Caption: Mechanism of action of this compound on the fungal cell wall.

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3, adapted for this compound.

1. Preparation of this compound Stock Solution:

  • For water-soluble derivatives (e.g., BMY-28864):

    • Prepare a stock solution of 1 mg/mL in sterile deionized water.

    • Vortex briefly to dissolve.

    • Filter-sterilize through a 0.22 µm syringe filter.

    • Prepare aliquots for single use to avoid freeze-thaw cycles and store at -20°C.

  • For less soluble Pradimicins:

    • Prepare a 100X stock solution in dimethyl sulfoxide (B87167) (DMSO).

    • Further dilute to a 10X working solution in sterile deionized water. The final concentration of DMSO in the assay should not exceed 1%.

2. Fungal Inoculum Preparation:

  • Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours at 30°C.

  • Harvest the cells and wash them twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS).

  • Adjust the cell suspension to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

3. Antifungal Assay:

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound working solution in RPMI-1640 to achieve the desired final concentrations.

  • Add 100 µL of the fungal inoculum to each well.

  • Include a positive control (fungal inoculum without drug) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control.

Protocol 2: In Vivo Efficacy in a Mouse Model of Systemic Candidiasis

This protocol describes a model of systemic candidiasis in mice to evaluate the in vivo efficacy of this compound.

1. Preparation of this compound Formulation for Injection:

  • For water-soluble derivatives, dissolve the required amount of this compound in sterile 0.9% saline or 5% dextrose solution to achieve the desired dosage in an appropriate injection volume (e.g., 0.2 mL for intravenous administration).

  • Ensure the solution is clear and free of particulates. Prepare fresh on the day of use.

2. Animal Model:

  • Use female BALB/c mice (6-8 weeks old).

  • For an immunocompromised model, induce neutropenia by intraperitoneal injection of cyclophosphamide.

  • Prepare the Candida albicans inoculum by growing the yeast in Sabouraud Dextrose Broth, washing the cells, and resuspending in sterile saline to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Infect the mice by injecting 0.1 mL of the inoculum via the lateral tail vein.

3. Treatment and Monitoring:

  • Administer the prepared this compound formulation intravenously at the desired dosages (e.g., starting 2 hours post-infection and continuing for a specified number of days).

  • Include a vehicle control group (receiving saline or dextrose solution) and a positive control group (e.g., treated with a known antifungal like amphotericin B).

  • Monitor the mice daily for signs of illness and mortality for up to 21 days.

  • For burden studies, euthanize a subset of mice at specific time points, harvest organs (kidneys, spleen), homogenize, and plate serial dilutions on Sabouraud Dextrose Agar to determine the fungal load (CFU/gram of tissue).

Experimental Workflow

The following diagram illustrates a general workflow for the experimental evaluation of this compound.

cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation InVitro_Start Start Stock_Prep Prepare this compound Stock Solution InVitro_Start->Stock_Prep Inoculum_Prep Prepare Fungal Inoculum InVitro_Start->Inoculum_Prep MIC_Assay Perform Broth Microdilution Assay Stock_Prep->MIC_Assay Inoculum_Prep->MIC_Assay MIC_Determination Determine MIC MIC_Assay->MIC_Determination Formulation_Prep Prepare this compound for Injection MIC_Determination->Formulation_Prep Inform Dosage InVivo_Start Start InVivo_Start->Formulation_Prep Animal_Model Establish Mouse Model of Systemic Candidiasis InVivo_Start->Animal_Model Treatment Administer Treatment Formulation_Prep->Treatment Animal_Model->Treatment Monitoring Monitor Survival and Determine Fungal Burden Treatment->Monitoring Efficacy_Evaluation Evaluate Efficacy Monitoring->Efficacy_Evaluation

Caption: General experimental workflow for this compound evaluation.

References

Application Notes and Protocols for Pradimicin L in Fungal Cell Wall Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradimicins are a class of antifungal antibiotics produced by Actinomadura species.[1] They possess a unique mechanism of action that involves the disruption of the fungal cell wall, making them a valuable tool for research and a potential scaffold for novel antifungal drug development.[1][2] Pradimicin L is a congener of this family, reported to have a broad spectrum of in vitro antifungal activity comparable to Pradimicin A.[3] While specific quantitative data for this compound is limited in publicly available literature, the extensive research on other pradimicins, particularly the derivative BMS-181184, provides a strong framework for its application in fungal cell wall studies.

This document outlines the mechanism of action of pradimicins, provides representative antifungal activity data for the pradimicin class, and details experimental protocols for the investigation of this compound's effects on fungal pathogens.

Mechanism of Action

Pradimicins exert their antifungal effect through a calcium-dependent interaction with the fungal cell wall.[2][4] The process involves the specific recognition and binding to D-mannoside residues present in the mannoproteins of the fungal cell wall.[4][5] This binding leads to the formation of a ternary complex comprising the pradimicin molecule, a D-mannoside, and a calcium ion.[4][6] The formation of this complex disrupts the integrity of the fungal cell membrane, leading to leakage of intracellular components and ultimately, cell death.[1][7]

cluster_CellWall Fungal Cell Wall cluster_Extracellular Extracellular Space cluster_CellMembrane Fungal Cell Membrane Mannan Mannan (with D-mannoside residues) Membrane_Disruption Membrane Disruption & Ion Leakage Mannan->Membrane_Disruption Forms ternary complex, leading to Pradimicin_L This compound Pradimicin_L->Mannan Binds to D-mannoside Calcium Ca²⁺ Calcium->Mannan Required for complex formation Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death Results in

Caption: Mechanism of action of this compound on the fungal cell wall.

Data Presentation: Antifungal Activity of the Pradimicin Class

The following table summarizes the in vitro activity of the well-studied pradimicin derivative, BMS-181184. This data is representative of the expected activity of the pradimicin class, including this compound. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Fungal SpeciesNumber of StrainsMIC Range (µg/mL)Reference(s)
Candida spp.167≤8 (for 97% of strains)[8]
Cryptococcus neoformansIncluded in the 167 yeast strains≤8 (for 97% of strains)[8]
Aspergillus fumigatusNot specified≤8[8]
Aspergillus spp. (various)544 - 16[7]
Dermatophytes26≤8 (for 89% of strains)[8]
Fusarium spp.Not specified≥16[8]
ZygomycetesNot specified≥16[8]

Note: The activity of pradimicins can be influenced by the testing conditions, though BMS-181184's activity was minimally affected by changes in pH, inoculum size, temperature, and the presence of serum.[8]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the antifungal properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth macrodilution method, a standard for antifungal susceptibility testing.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

  • This compound

  • Fungal isolate of interest

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile, disposable 5 mL plastic tubes

  • Spectrophotometer

  • Incubator (35°C)

  • Sterile saline (0.85%)

  • Vortex mixer

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Harvest fungal cells and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts). This can be done using a spectrophotometer at a wavelength of 530 nm.

    • Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test tubes.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO, depending on solubility).

    • Perform serial twofold dilutions of this compound in 1 mL volumes of RPMI-1640 medium in the plastic tubes to cover a desired concentration range (e.g., 0.125 to 64 µg/mL).

  • Inoculation and Incubation:

    • Add 1 mL of the diluted fungal inoculum to each tube containing the drug dilutions.

    • Include a drug-free growth control tube and an uninoculated sterility control tube.

    • Incubate the tubes at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth or a significant reduction in turbidity compared to the growth control.

Protocol 2: Investigating the Mechanism of Action - Cell Membrane Integrity Assay

This protocol assesses the ability of this compound to disrupt the fungal cell membrane by measuring the leakage of intracellular potassium ions.

Objective: To determine if this compound causes damage to the fungal cell membrane.

Materials:

  • This compound

  • Fungal isolate of interest

  • Calcium chloride (CaCl₂)

  • Potassium-free buffer (e.g., MES-Tris buffer)

  • Atomic absorption spectrophotometer or an ion-selective electrode for potassium

  • Centrifuge

Procedure:

  • Fungal Cell Preparation:

    • Grow the fungal isolate to mid-log phase in a suitable liquid medium.

    • Harvest the cells by centrifugation and wash them twice with potassium-free buffer.

    • Resuspend the cells in the potassium-free buffer to a known cell density.

  • Experimental Setup:

    • Prepare reaction tubes with the fungal cell suspension.

    • To one set of tubes, add this compound to the desired final concentration.

    • To a second set of tubes, add both this compound and CaCl₂ (to a final concentration of ~1-2 mM).

    • Include control tubes with:

      • Cells only (negative control)

      • Cells with CaCl₂ only

      • Cells with a known membrane-disrupting agent (e.g., amphotericin B) as a positive control.

  • Incubation and Sample Collection:

    • Incubate the tubes at 37°C with gentle shaking.

    • At various time points (e.g., 0, 30, 60, 120 minutes), collect aliquots from each tube.

    • Centrifuge the aliquots to pellet the fungal cells.

  • Potassium Measurement:

    • Carefully collect the supernatant from each sample.

    • Measure the concentration of potassium in the supernatant using an atomic absorption spectrophotometer or an ion-selective electrode.

  • Data Analysis:

    • Plot the extracellular potassium concentration against time for each condition.

    • An increase in extracellular potassium in the presence of this compound and calcium, compared to the controls, indicates membrane damage.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for researchers investigating the antifungal properties of this compound.

Start Start: this compound Research MIC_MFC Determine MIC/MFC (Protocol 1) Start->MIC_MFC Time_Kill Time-Kill Kinetics Assay MIC_MFC->Time_Kill Mechanism_Study Mechanism of Action Studies Time_Kill->Mechanism_Study Membrane_Permeability Membrane Permeability Assay (e.g., K⁺ leakage - Protocol 2) Mechanism_Study->Membrane_Permeability Mannan_Binding Mannan Binding Assay (e.g., using fluorescently labeled this compound) Mechanism_Study->Mannan_Binding In_Vivo In Vivo Efficacy Studies (e.g., murine candidiasis model) Mechanism_Study->In_Vivo Toxicity Toxicology Assessment (e.g., hemolysis assay, cytotoxicity on mammalian cells) In_Vivo->Toxicity Conclusion Conclusion & Future Directions Toxicity->Conclusion

References

Pradimicin L: A Tool for Elucidating Fungal Cell Membrane Integrity

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pradimicin L is a member of the pradimicin family of antibiotics, which exhibit broad-spectrum antifungal activity.[1] These compounds possess a unique mechanism of action, targeting the fungal cell wall and subsequently disrupting the integrity of the cell membrane. This property makes this compound a valuable tool for studying fungal cell membrane dynamics, the cell's response to stress, and for the development of novel antifungal therapeutics.

The primary mode of action involves a calcium-dependent binding of this compound to D-mannoside residues present in the mannoproteins of the fungal cell wall.[2][3] This interaction leads to the formation of a ternary complex, causing a perturbation of the cell membrane, resulting in the leakage of intracellular components, such as potassium ions, and ultimately leading to cell death.[4][5] This targeted disruption of the fungal cell membrane, with minimal effects on mammalian cells, underscores the potential of this compound in both basic research and clinical applications.[6]

These application notes provide a summary of the antifungal activity of pradimicins, detailed protocols for utilizing this compound to assess fungal cell membrane integrity, and an overview of the relevant signaling pathways involved in the fungal response to cell wall and membrane stress.

Data Presentation: Antifungal Activity of Pradimicins

While specific quantitative data for this compound is limited in publicly available literature, its in vitro antifungal activity is reported to be comparable to that of Pradimicin A.[1] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for the extensively studied pradimicin derivative, BMS-181184, which can be used as a reference for the expected activity of this compound.

Fungal SpeciesPradimicin DerivativeMIC Range (µg/mL)Reference(s)
Candida spp.BMS-1811842 to 8[7]
Cryptococcus neoformansBMS-181184≤ 8[7]
Aspergillus fumigatusBMS-1811844 to 16[3][4]
DermatophytesBMS-181184≤ 8[7]
Aspergillus flavusBMS-181184≥ 16[3]
Aspergillus nigerBMS-181184≥ 16[3]
Fusarium spp.BMS-181184> 16[2]

Experimental Protocols

Protocol 1: Assessment of Fungal Cell Membrane Integrity using Propidium (B1200493) Iodide Staining

This protocol details the use of propidium iodide (PI), a fluorescent intercalating agent that is unable to cross the membrane of live cells, to quantify the loss of membrane integrity in fungal cells upon treatment with this compound.

Materials:

  • Fungal culture (e.g., Candida albicans, Saccharomyces cerevisiae)

  • This compound

  • Propidium Iodide (PI) solution (1 mg/mL in water)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Calcium Chloride (CaCl₂)

  • Microcentrifuge

  • Fluorescence microscope or flow cytometer

Procedure:

  • Fungal Cell Preparation:

    • Culture fungal cells to mid-log phase in appropriate liquid medium.

    • Harvest cells by centrifugation (e.g., 5000 x g for 5 minutes).

    • Wash the cell pellet twice with sterile PBS.

    • Resuspend the cells in PBS containing 10 mM CaCl₂ to a final concentration of approximately 1 x 10⁶ cells/mL.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Add this compound to the cell suspension at various concentrations (e.g., 1x, 2x, and 4x the predetermined MIC). Include a vehicle-only control.

    • Incubate the cell suspensions at the optimal growth temperature for the fungal species for a defined period (e.g., 1-4 hours).

  • Propidium Iodide Staining:

    • Add PI solution to each cell suspension to a final concentration of 2 µg/mL.

    • Incubate in the dark at room temperature for 15-30 minutes.

  • Analysis:

    • Fluorescence Microscopy:

      • Place a small volume of the stained cell suspension on a microscope slide.

      • Observe under a fluorescence microscope using the appropriate filter set for PI (excitation ~535 nm, emission ~617 nm).

      • Count the number of fluorescent (membrane-compromised) and non-fluorescent (viable) cells to determine the percentage of cells with compromised membrane integrity.

    • Flow Cytometry:

      • Analyze the stained cell suspensions using a flow cytometer.

      • Excite the cells with a 488 nm laser and collect the PI fluorescence in the appropriate channel (e.g., FL2 or FL3).

      • Gate the cell population based on forward and side scatter and quantify the percentage of PI-positive cells.

Protocol 2: Potassium Leakage Assay

This protocol measures the efflux of intracellular potassium ions as an indicator of membrane damage induced by this compound.

Materials:

  • Fungal culture (e.g., Saccharomyces cerevisiae)

  • This compound

  • Low-potassium buffer (e.g., 20 mM MES buffer with 2% glucose, pH 6.0)

  • Calcium Chloride (CaCl₂)

  • Atomic absorption spectrophotometer or a potassium-sensitive electrode

  • Microcentrifuge

Procedure:

  • Fungal Cell Preparation:

    • Grow fungal cells to mid-log phase.

    • Harvest and wash the cells twice with deionized water.

    • Resuspend the cells in the low-potassium buffer to a dense suspension (e.g., 1 x 10⁸ cells/mL).

    • Incubate the cells in this buffer for 1-2 hours to deplete extracellular potassium.

    • Wash the cells again and resuspend in fresh low-potassium buffer containing 10 mM CaCl₂.

  • This compound Treatment and Sample Collection:

    • Add this compound to the cell suspension at the desired concentrations. Include a vehicle-only control.

    • At various time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots of the cell suspension.

    • Immediately centrifuge the aliquots at high speed (e.g., 13,000 x g for 1 minute) to pellet the cells.

    • Carefully collect the supernatant.

  • Potassium Measurement:

    • Measure the potassium concentration in the collected supernatants using an atomic absorption spectrophotometer or a potassium-sensitive electrode, according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the extracellular potassium concentration against time for each this compound concentration.

    • An increase in extracellular potassium over time indicates membrane damage.

Visualization of Pathways and Workflows

Pradimicin_L_Mechanism_of_Action Pradimicin_L This compound Ternary_Complex Ternary Complex (this compound - Ca²⁺ - Mannan) Pradimicin_L->Ternary_Complex Calcium Ca²⁺ Calcium->Ternary_Complex Mannan D-Mannoside on Fungal Cell Wall Mannan->Ternary_Complex Membrane_Perturbation Membrane Perturbation Ternary_Complex->Membrane_Perturbation disrupts K_Leakage K⁺ Leakage Membrane_Perturbation->K_Leakage causes Cell_Death Fungal Cell Death K_Leakage->Cell_Death leads to Experimental_Workflow_Membrane_Integrity Start Start: Fungal Culture Preparation Cell Preparation: Harvest, Wash, Resuspend in PBS + CaCl₂ Start->Preparation Treatment Treatment: Incubate with this compound Preparation->Treatment Staining Staining: Add Propidium Iodide Treatment->Staining Analysis Analysis Staining->Analysis Microscopy Fluorescence Microscopy Analysis->Microscopy Flow_Cytometry Flow Cytometry Analysis->Flow_Cytometry End End: Quantify Membrane Integrity Loss Microscopy->End Flow_Cytometry->End Fungal_Cell_Wall_Integrity_Pathway Pradimicin_L This compound (Cell Wall Stress) Sensors Cell Surface Sensors (e.g., Wsc1, Mid2) Pradimicin_L->Sensors activates Rho1 Rho1-GTP Sensors->Rho1 activates PKC1 PKC1 Rho1->PKC1 activates MAPK_Cascade MAP Kinase Cascade (Bck1 -> Mkk1/2 -> Slt2/Mpk1) PKC1->MAPK_Cascade activates Transcription_Factors Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK_Cascade->Transcription_Factors phosphorylates Cell_Wall_Repair Cell Wall Repair & Chitin Synthesis Transcription_Factors->Cell_Wall_Repair upregulates

References

Application Notes and Protocols: Pradimicin L in Combination Antifungal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradimicins are a class of antifungal compounds characterized by a dihydrobenzo[a]naphthacenequinone aglycone, a D-amino acid, and a hexose (B10828440) sugar.[1] Their unique mechanism of action involves a calcium-dependent binding to terminal D-mannoside residues on the fungal cell wall.[1][2] This interaction forms a ternary complex, leading to the disruption of the fungal cell membrane's integrity.[1][2] Pradimicin L is a congener of Pradimicin A and has demonstrated a broad spectrum of in vitro antifungal activity.[3] Given its distinct mechanism of action, which does not overlap with existing antifungal classes like azoles or echinocandins, this compound presents a compelling candidate for combination therapy to enhance efficacy, overcome resistance, and reduce potential toxicity.[4][5]

These application notes provide a detailed protocol for evaluating the synergistic potential of this compound with other antifungal agents using the checkerboard microdilution assay.

Data Presentation

While specific quantitative data for this compound in combination therapy is not yet widely available in published literature, the following table illustrates how results from a checkerboard synergy assay would be presented. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.

Table 1: Representative Data Presentation for this compound Combination Therapy

Fungal IsolateAntifungal Agent BThis compound MIC Alone (µg/mL)Agent B MIC Alone (µg/mL)This compound MIC in Combination (µg/mL)Agent B MIC in Combination (µg/mL)FICIInteraction
Candida albicansFluconazole8420.50.375Synergy
Aspergillus fumigatusVoriconazole16140.250.5Synergy
Cryptococcus neoformansAmphotericin B40.520.251.0Indifference

FICI Interpretation:

  • Synergy: FICI ≤ 0.5

  • Indifference/Additivity: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Experimental Protocols

Protocol 1: In Vitro Synergy Testing by Checkerboard Microdilution Assay

This protocol details the method to assess the interaction between this compound and another antifungal agent (Agent B) against a fungal isolate.

1. Materials:

  • This compound (pure compound)
  • Antifungal Agent B (e.g., Fluconazole, Voriconazole, Caspofungin)
  • Fungal isolate of interest
  • Sterile 96-well flat-bottom microtiter plates
  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
  • Spectrophotometer
  • Sterile, multichannel pipettes
  • Incubator

2. Preparation of Reagents:

  • Stock Solutions: Prepare high-concentration stock solutions of this compound and Agent B in a suitable solvent (e.g., DMSO, water).
  • Working Solutions: From the stock solutions, prepare working solutions in RPMI-1640 medium at four times the highest final concentration to be tested. The concentration range should span the expected Minimum Inhibitory Concentration (MIC) of each agent.
  • Fungal Inoculum: Culture the fungal isolate on appropriate agar (B569324) plates. Prepare a cell suspension in sterile saline, and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the assay wells.

3. Assay Procedure:

  • Add 50 µL of RPMI-1640 to all wells of a 96-well plate.
  • This compound Dilution: In column 1, add 50 µL of the 4x working solution of this compound to rows A through G. This creates a 2x concentration. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, and so on, up to column 10. Discard the final 50 µL from column 10. Column 11 will serve as the control for Agent B alone.
  • Agent B Dilution: Add 50 µL of the 4x working solution of Agent B to all wells in row A (columns 1 through 11). Perform a 2-fold serial dilution by transferring 50 µL from row A to row B, and so on, up to row G. Discard the final 50 µL from row G. Row H will serve as the control for this compound alone.
  • Controls:
  • This compound MIC: Row H, columns 1-10 will contain serial dilutions of this compound only.
  • Agent B MIC: Column 11, rows A-G will contain serial dilutions of Agent B only.
  • Growth Control: Well H11 will contain only medium and inoculum.
  • Sterility Control: Well H12 will contain only medium.
  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the final diluted fungal suspension. The final volume in each well will be 200 µL.

4. Incubation:

  • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species and standard guidelines (e.g., CLSI).

5. Reading Results:

  • Determine the MIC for each agent alone and for each combination. The MIC is the lowest concentration that causes a significant inhibition of growth (e.g., 50% or 100% reduction) compared to the growth control, determined visually or by spectrophotometer.

6. Data Analysis:

  • Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
  • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
  • Calculate the FICI by summing the individual FICs:
  • FICI = FIC of this compound + FIC of Agent B
  • Interpret the FICI value as described in the Data Presentation section to determine synergy, indifference, or antagonism.[6]

Visualizations

experimental_workflow Checkerboard Assay Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_final Final Steps cluster_analysis Data Analysis prep_stocks Prepare Drug Stock Solutions add_media Add 50 µL Media to 96-well Plate prep_stocks->add_media prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculate Inoculate Plate with 100 µL Fungal Suspension prep_inoculum->inoculate dilute_pradimicin Serially Dilute This compound (Horizontally) add_media->dilute_pradimicin dilute_agentB Serially Dilute Agent B (Vertically) dilute_pradimicin->dilute_agentB dilute_agentB->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read MICs Visually or Spectrophotometrically incubate->read_mic calc_fici Calculate FIC Index (FICI) read_mic->calc_fici interpret Interpret Interaction (Synergy, Indifference, Antagonism) calc_fici->interpret

Caption: Workflow for the checkerboard microdilution assay.

signaling_pathway Conceptual Dual-Target Mechanism on a Fungal Cell cluster_cell Fungal Cell cell_wall Cell Wall disruption Membrane Disruption cell_wall->disruption Leads to cell_membrane Cell Membrane ergosterol inhibition Ergosterol Synthesis Inhibition ergosterol->inhibition Synthesis Blocked mannoprotein pradimicin This compound pradimicin->mannoprotein Binds to azole Azole (e.g., Fluconazole) azole->cell_membrane inhibition->cell_membrane Compromises Integrity

Caption: Distinct antifungal mechanisms of action.

References

Application Notes and Protocols for Assessing Pradimicin L Cytotoxicity in Mammalian Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the cytotoxic effects of Pradimicin L, a member of the pradimicin family of antifungal antibiotics, on mammalian cells. A thorough understanding of a compound's cytotoxicity is a critical component of preclinical safety assessment and in elucidating its mechanism of action.

Introduction

Pradimicins are a class of antibiotics known for their antifungal properties. While their primary mechanism of action against fungi involves binding to D-mannosides on the fungal cell wall, it is crucial to assess their potential off-target effects on mammalian cells. Some members of the pradimicin family have been shown to induce apoptosis in mammalian cells, a process mediated by an increase in intracellular calcium and the generation of reactive oxygen species (ROS)[1][2]. This document outlines standard in vitro assays to quantify the cytotoxicity of this compound, including protocols for assessing cell viability, membrane integrity, and apoptosis.

Data Presentation: Cytotoxicity of Pradimicin Analogs

While specific IC50 values for this compound are not widely available in the public domain, the following table summarizes the cytotoxic activity of a related compound, Pradimicin-IRD, against various human cell lines to provide a reference for expected potency.

CompoundCell LineCell TypeIC50 (µM)
Pradimicin-IRDHCT-116Colon Carcinoma0.8[3][4][5]
Pradimicin-IRDMCF-7Breast Carcinoma1.55[4]
Pradimicin-IRDMM 200Melanoma2.7[3][4][5]
Pradimicin-IRDRPENon-tumor Retinal Pigment Epithelial1.48[4]

Note: The data presented is for Pradimicin-IRD, a structurally related analog of this compound. These values should be considered as a preliminary guide for dose-range finding studies with this compound.

In contrast, Pradimicin A, another member of the family, has been reported to be non-cytotoxic to various cultured mammalian cells at concentrations as high as 100 or 500 µg/mL[6].

Experimental Protocols

A multi-assay approach is recommended to comprehensively evaluate the cytotoxic profile of this compound. The following protocols describe three standard assays: the MTT assay for cell viability, the LDH assay for cytotoxicity (membrane integrity), and the Caspase-3/7 assay for apoptosis.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls (e.g., medium with the same concentration of DMSO used to dissolve the compound) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, that is released into the culture medium upon damage to the plasma membrane. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound

  • LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to untreated and vehicle controls, include a maximum LDH release control by adding lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from a no-cell control) from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Caspase-3/7 Activity Assay

Principle: This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by activated caspase-3 or -7, releases a luminescent or fluorescent signal.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound

  • Caspase-Glo® 3/7 Assay System or similar

  • White-walled 96-well plates (for luminescence) or black-walled plates (for fluorescence)

  • Luminometer or fluorometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using the appropriate plate type for your chosen detection method.

  • Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.

  • Reagent Addition: Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Subtract the background signal (from a no-cell control) from all readings. Express the results as fold-change in caspase activity relative to the untreated control.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Mammalian Cell Culture plate_cells 2. Seed Cells in 96-well Plates cell_culture->plate_cells treat_cells 4. Treat Cells with this compound plate_cells->treat_cells pradimicin_prep 3. Prepare this compound Dilutions pradimicin_prep->treat_cells incubation 5. Incubate for 24-72h treat_cells->incubation mtt_assay MTT Assay (Viability) ldh_assay LDH Assay (Cytotoxicity) caspase_assay Caspase-3/7 Assay (Apoptosis) read_plate 6. Measure Signal (Absorbance/Luminescence) mtt_assay->read_plate ldh_assay->read_plate caspase_assay->read_plate calc_results 7. Calculate % Viability/ % Cytotoxicity/Fold Change read_plate->calc_results ic50 8. Determine IC50 calc_results->ic50

Caption: Workflow for this compound cytotoxicity assessment.

Pradimicin-Induced Apoptotic Signaling Pathway

Based on existing literature for the pradimicin family, the following diagram illustrates the proposed signaling pathway for Pradimicin-induced apoptosis in mammalian cells.

G pradimicin This compound cell_membrane Cell Membrane pradimicin->cell_membrane Interacts with cell surface components ca_channel Calcium Influx cell_membrane->ca_channel Triggers ros Increased ROS ca_channel->ros Leads to mitochondria Mitochondrial Stress ros->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: this compound induced apoptosis signaling pathway.

These protocols and diagrams provide a foundational framework for investigating the cytotoxic effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Pradimicin L Resistance in Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Pradimicin L.

Troubleshooting Guides

Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values for this compound against a fungal strain.

Possible Cause 1: Intrinsic Resistance

Some fungal species, such as Fusarium spp., exhibit naturally higher resistance to Pradimicins.[1]

  • Recommendation: Verify the fungal species identification. If working with a known intrinsically resistant species, consider alternative antifungal agents or explore strategies to potentiate this compound activity.

Possible Cause 2: Acquired Resistance

The fungal strain may have developed resistance to this compound. In yeast, a known mechanism of resistance is a point mutation in the histidine-containing phosphotransfer protein Ypd1.[2] Alterations in the fungal cell wall composition can also contribute to resistance.

  • Recommendation:

    • Sequence the YPD1 gene: In yeast strains, look for mutations, particularly those leading to amino acid substitutions in conserved domains.

    • Analyze cell wall composition: Assess the mannan (B1593421) content of the fungal cell wall, as this compound targets D-mannosides.[1][3]

    • Investigate efflux pump activity: While not definitively linked to this compound resistance specifically, overexpression of efflux pumps is a common antifungal resistance mechanism.

Possible Cause 3: Experimental Error

Inaccurate MIC determination can result from several factors.

  • Recommendation: Review and standardize your experimental protocol. Refer to the detailed "Experimental Protocol: Antifungal Susceptibility Testing for this compound" section below. Ensure correct media, inoculum size, and incubation conditions are used. The activity of some Pradimicin derivatives can be minimally affected by changes in pH, inoculum size, temperature, and the presence of serum.[1]

Issue 2: this compound shows reduced efficacy in a biofilm model.

Possible Cause 1: Biofilm-Specific Resistance Mechanisms

Fungal biofilms often exhibit increased resistance to antimicrobial agents due to factors like the extracellular matrix, altered gene expression, and the presence of persister cells. Efflux pumps are also known to be upregulated in biofilms.

  • Recommendation:

    • Increase this compound concentration: Determine the Minimum Biofilm Eradication Concentration (MBEC), which is often significantly higher than the MIC for planktonic cells.

    • Combination Therapy: Explore the use of this compound in combination with agents that disrupt the biofilm matrix or inhibit efflux pumps.

Issue 3: Inconsistent results in synergy testing with this compound.

Possible Cause 1: Antagonistic or Indifferent Interaction

Not all antifungal combinations are synergistic. For instance, a study on a Pradimicin analogue, BMS 181184, found that its combination with amphotericin B was no more effective than either drug alone against Candida tropicalis.[4]

  • Recommendation:

    • Perform a thorough checkerboard synergy assay: This will help to quantitatively assess the interaction between this compound and the other antifungal agent. Refer to the "Experimental Protocol: Checkerboard Synergy Assay" section for a detailed methodology.

    • Test a wider range of concentrations: Synergy or antagonism can be concentration-dependent.

    • Consider different classes of antifungals: Explore combinations with agents that have different mechanisms of action, such as echinocandins which target glucan synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: Pradimicins bind specifically to terminal D-mannosides on the surface of fungal cell walls in a calcium-dependent manner. This binding leads to the formation of a ternary complex (D-mannoside, pradimicin, and calcium) that disrupts the integrity of the fungal cell membrane.[1][3]

Q2: Which fungal species are known to be resistant to this compound?

A2: Fusarium species are known to be comparatively resistant to high concentrations of pradimicins.[1] Acquired resistance has been documented in laboratory strains of Saccharomyces cerevisiae through a point mutation in the YPD1 gene.[2]

Q3: What are the known molecular mechanisms of resistance to this compound?

A3: The most well-characterized mechanism is a point mutation in the YPD1 gene in Saccharomyces cerevisiae, which alters the structure of the Ypd1 protein and confers resistance.[2] Other potential mechanisms, though less specific to this compound in the literature, include alterations in the fungal cell wall that reduce the availability of D-mannoside binding sites and the overexpression of efflux pumps that can expel the drug from the cell.

Q4: Can this compound be used in combination with other antifungal agents?

A4: While combination therapy is a common strategy to overcome antifungal resistance, data for this compound is limited. One study showed that a Pradimicin analogue combined with amphotericin B did not result in a synergistic effect against Candida tropicalis.[4] Further research is needed to explore potential synergistic combinations with other antifungal classes, such as echinocandins or azoles.

Q5: How can I test for the overexpression of efflux pumps in my fungal strain?

A5: You can investigate the role of efflux pumps by performing MIC testing in the presence and absence of an efflux pump inhibitor (EPI). A significant reduction (four-fold or greater) in the MIC in the presence of the EPI suggests the involvement of efflux pumps.[3] Additionally, you can quantify the expression of genes encoding efflux pumps (e.g., CDR1, MDR1 in Candida) using Reverse Transcriptase Quantitative PCR (RT-qPCR).[1]

Data Presentation

Table 1: In Vitro Activity of Pradimicin Derivative BMS-181184 Against Various Fungal Species

Fungal SpeciesNumber of StrainsMIC Range (µg/mL)MFC Range (µg/mL)
Aspergillus fumigatus688
Aspergillus flavus3≥16Not Reported
Aspergillus niger4≥16Not Reported
Candida spp.167 (97% of strains)≤8Within twofold of MIC
Cryptococcus neoformansIncluded in the 167 yeast strains≤8Within twofold of MIC

Source: Adapted from in vitro susceptibility testing of BMS-181184.[5] Note: MIC (Minimum Inhibitory Concentration), MFC (Minimum Fungicidal Concentration).

Experimental Protocols

Experimental Protocol: Antifungal Susceptibility Testing for this compound

This protocol is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound stock solution

  • RPMI 1640 medium

  • 96-well microtiter plates

  • Fungal inoculum

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar (B569324) medium.

    • Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI 1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Prepare this compound Dilutions:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well plate to cover the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the this compound dilutions.

    • Include a growth control (no drug) and a sterility control (no inoculum).

    • Incubate the plates at 35°C for 24 to 48 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free control. This can be assessed visually or by measuring the optical density using a microplate reader.

Experimental Protocol: Checkerboard Synergy Assay

This protocol is used to evaluate the interaction between this compound and another antifungal agent.

Materials:

  • Stock solutions of this compound and the second antifungal agent

  • RPMI 1640 medium

  • 96-well microtiter plates

  • Fungal inoculum

Procedure:

  • Prepare Drug Dilutions:

    • In a 96-well plate, prepare serial dilutions of this compound along the x-axis and the second antifungal agent along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well.

    • Include controls for each drug alone.

    • Incubate the plate under the same conditions as for the MIC assay.

  • Data Analysis:

    • Determine the MIC for each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpret the FICI values as follows:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism

Mandatory Visualization

Pradimicin_Mechanism_of_Action cluster_fungal_cell Fungal Cell Cell_Wall Cell Wall Mannan D-Mannoside Residues (on Mannan) Cell_Wall->Mannan Cell_Membrane Cell Membrane Pradimicin_L This compound Ternary_Complex Ternary Complex Formation Pradimicin_L->Ternary_Complex Binds to Calcium Calcium (Ca2+) Calcium->Ternary_Complex Required for binding Mannan->Ternary_Complex Target Membrane_Disruption Membrane Disruption & Cell Death Ternary_Complex->Membrane_Disruption Leads to Membrane_Disruption->Cell_Membrane Disrupts

Caption: Mechanism of action of this compound on the fungal cell wall.

Pradimicin_Resistance_Troubleshooting cluster_causes Potential Causes cluster_troubleshooting Troubleshooting Steps High_MIC High this compound MIC Observed Intrinsic_Resistance Intrinsic Resistance (e.g., Fusarium spp.) High_MIC->Intrinsic_Resistance Acquired_Resistance Acquired Resistance High_MIC->Acquired_Resistance Experimental_Error Experimental Error High_MIC->Experimental_Error Verify_Species Verify Fungal Species Intrinsic_Resistance->Verify_Species Sequence_YPD1 Sequence YPD1 Gene (Yeast) Acquired_Resistance->Sequence_YPD1 Analyze_Cell_Wall Analyze Cell Wall Mannan Acquired_Resistance->Analyze_Cell_Wall Efflux_Pump_Assay Efflux Pump Inhibition Assay Acquired_Resistance->Efflux_Pump_Assay Review_Protocol Review Experimental Protocol Experimental_Error->Review_Protocol

Caption: Troubleshooting workflow for high this compound MIC values.

Synergy_Testing_Workflow Start Start Synergy Testing Checkerboard Perform Checkerboard Assay (this compound + Drug X) Start->Checkerboard Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Checkerboard->Calculate_FICI Interpret_FICI Interpret FICI Value Calculate_FICI->Interpret_FICI Synergy Synergy (FICI <= 0.5) Interpret_FICI->Synergy Indifference Indifference (0.5 < FICI <= 4.0) Interpret_FICI->Indifference Antagonism Antagonism (FICI > 4.0) Interpret_FICI->Antagonism

Caption: Experimental workflow for assessing drug synergy with this compound.

References

Technical Support Center: Minimizing Off-Target Effects of Pradimicin L in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Pradimicin L in their cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a member of the pradimicin family of antibiotics, which are known for their broad-spectrum antifungal activity.[1] Its primary mechanism of action involves binding to D-mannose residues on the surface of fungal cells in a calcium-dependent manner.[2] This interaction disrupts the fungal cell membrane, leading to cell death.[3][4]

Q2: What are the potential off-target effects of this compound in mammalian cell-based assays?

While early studies on some pradimicins reported low toxicity to mammalian cells, newer analogs have shown cytotoxic effects against both tumor and non-tumor cell lines.[5][6] Potential off-target effects of this compound in mammalian cells may include:

  • Cytotoxicity: Inhibition of cell proliferation and induction of cell death.

  • Modulation of Signaling Pathways: Interference with cellular signaling cascades unrelated to its antifungal activity. The specific off-target interactions and affected pathways for this compound in mammalian cells are not yet well-defined and require experimental investigation.

Q3: Why is it important to minimize off-target effects in my experiments?

Q4: What are the general strategies to reduce off-target effects of small molecules like this compound?

Several strategies can be employed to minimize and identify off-target effects:

  • Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect.

  • Use of Controls: Include appropriate controls, such as an inactive analog of the compound (if available) and structurally unrelated compounds with the same on-target activity.

  • Orthogonal Approaches: Confirm your findings using alternative methods, such as genetic approaches (e.g., CRISPR/Cas9-mediated gene knockout of the intended target) to see if the phenotype is replicated.

  • Target Engagement Assays: Directly measure the interaction of this compound with its intended target in your experimental system.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in cell-based assays.

Observed Issue Potential Cause Recommended Action
High Cytotoxicity in Mammalian Cells Off-target effects of this compound.1. Perform a dose-response experiment to determine the IC50 value and use the lowest effective concentration. 2. Reduce the incubation time of the assay. 3. Compare the cytotoxic effects in cells that express the intended target versus those that do not.
Inconsistent or Irreproducible Results 1. Variability in cell health or passage number. 2. Degradation of this compound in culture media. 3. Precipitation of the compound at high concentrations.1. Use cells with a consistent passage number and ensure they are in the logarithmic growth phase. 2. Prepare fresh dilutions of this compound for each experiment. 3. Visually inspect for precipitation and consider using a lower concentration range or a different solvent.
Observed Phenotype is not Rescued by Overexpression of the Intended Target The observed effect is likely due to off-target interactions.1. Use an inactive analog of this compound as a negative control. If one is not available, use a structurally dissimilar compound with the same on-target activity. 2. Employ a genetic approach, such as CRISPR/Cas9, to knock out the intended target and see if the phenotype is recapitulated.

Quantitative Data Summary

The following table summarizes the available quantitative data for Pradimicin analogs. It is important to note that direct comparisons should be made with caution due to the use of different cell lines and assay conditions.

Compound Assay Type Cell Line/Organism IC50 / MIC Reference
Pradimicin ACytotoxicityVarious cultured mammalian cellsNon-cytotoxic at 100 or 500 µg/mL[5]
Pradimicin AAntiviralInfluenza Virus6.8 µg/mL[5]
Pradimicin ACytotoxicityCEM and C8166 cellsNot toxic at 50 µg/mL[7]
Pradimicin-IRDCytotoxicityHCT-116 (colon carcinoma)0.8 µM[6]
Pradimicin-IRDCytotoxicityMM 200 (melanoma)2.7 µM[6]
BMS-181184AntifungalCandida spp., Cryptococcus neoformans≤ 8 µg/mL[8]

Experimental Protocols

1. Protocol for Determining the Cytotoxicity of this compound using an MTT Assay

This protocol provides a general framework for assessing the cytotoxic effects of this compound on mammalian cells. Optimization for specific cell lines and experimental conditions is recommended.

  • Materials:

    • Mammalian cell line of interest (e.g., HEK293, HeLa, HepG2)

    • Complete cell culture medium

    • This compound stock solution (in an appropriate solvent, e.g., DMSO)

    • 96-well clear flat-bottom plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.

    • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[9]

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

2. Protocol for Target Validation using CRISPR/Cas9-mediated Gene Knockout

This protocol outlines a general workflow for validating that the biological effect of this compound is dependent on its intended target.

  • Materials:

    • Mammalian cell line of interest

    • CRISPR/Cas9 system targeting the gene of interest (e.g., plasmid, lentivirus)

    • Control CRISPR/Cas9 system (e.g., targeting a non-essential gene or a scrambled gRNA)

    • Transfection reagent or viral transduction particles

    • Antibiotic for selection (if applicable)

    • Antibodies for Western blot analysis

    • This compound

  • Procedure:

    • gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.

    • Transfection/Transduction: Transfect or transduce the cells with the CRISPR/Cas9 constructs.

    • Selection and Clonal Isolation: Select for transfected/transduced cells and isolate single-cell clones.

    • Knockout Validation: Validate the knockout of the target protein in the isolated clones using Western blot or other relevant methods.

    • Phenotypic Assay: Treat both the knockout cells and control cells with this compound at various concentrations.

    • Data Analysis: Compare the phenotypic response to this compound in the knockout cells versus the control cells. If the knockout cells are resistant to this compound, it suggests that the observed phenotype is on-target.

Visualizations

experimental_workflow cluster_problem Observed Phenotype with this compound cluster_validation On-Target vs. Off-Target Validation cluster_conclusion Conclusion A Initial Observation B Dose-Response Curve A->B Titrate Concentration C Inactive Analog Control A->C Compare Phenotypes D Genetic Knockout (CRISPR) A->D Recapitulate Phenotype? E On-Target Effect B->E Potency Matches Target Engagement F Off-Target Effect B->F Potency Discrepancy C->E No Effect with Inactive Analog C->F Effect with Inactive Analog D->E Knockout Recapitulates Phenotype D->F Knockout Does Not Recapitulate

Caption: Workflow for differentiating on-target vs. off-target effects.

troubleshooting_guide cluster_checks Initial Checks cluster_investigation In-depth Investigation cluster_outcome Outcome start Start: Unexpected Result with this compound check_conc Verify Concentration & Solubility start->check_conc check_cells Assess Cell Health & Passage No. start->check_cells check_protocol Review Assay Protocol start->check_protocol dose_response Perform Dose-Response check_conc->dose_response time_course Conduct Time-Course check_cells->time_course neg_control Use Inactive Analog check_protocol->neg_control crispr_ko CRISPR Target Knockout check_protocol->crispr_ko on_target On-Target Effect Confirmed dose_response->on_target Consistent with target off_target Off-Target Effect Suspected dose_response->off_target Inconsistent time_course->on_target Expected kinetics time_course->off_target Unexpected kinetics neg_control->on_target No effect neg_control->off_target Effect observed crispr_ko->on_target Phenotype recapitulated crispr_ko->off_target No recapitulation

Caption: Logical troubleshooting workflow for unexpected results.

References

Technical Support Center: Pradimicin L Spectrophotometric Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the spectrophotometric analysis of Pradimicin L. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the spectrophotometric analysis of this compound?

The spectrophotometric analysis of this compound is based on its intrinsic chromophore, a dihydrobenzo[a]naphthacenequinone structure, which absorbs light in the UV-visible region.[1] The analysis can be a direct measurement of its absorbance or can be based on the change in its absorption spectrum upon interaction with other molecules. Pradimicins are known to form a ternary complex with D-mannosides and calcium ions, leading to a shift in the maximum absorption wavelength, which can be utilized for quantification.[1]

Q2: What is the expected wavelength of maximum absorbance (λmax) for this compound?

Q3: What solvents are suitable for the spectrophotometric analysis of this compound?

The choice of solvent is critical and can influence the absorption spectrum. This compound's solubility should be determined in various common solvents such as water, methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO). The ideal solvent should dissolve this compound completely, be transparent in the wavelength range of interest, and not react with the analyte. For analyses involving the formation of a ternary complex, an aqueous buffer system is likely required.

Q4: How can I validate my spectrophotometric method for this compound?

Method validation should be performed according to ICH guidelines and should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

Protocol 1: Determination of λmax of this compound

Objective: To determine the wavelength of maximum absorbance (λmax) of this compound.

Materials:

  • This compound reference standard

  • Spectrophotometer-grade solvent (e.g., Methanol, DMSO, or a suitable buffer)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Methodology:

  • Prepare a stock solution of this compound of known concentration (e.g., 100 µg/mL) in the chosen solvent.

  • Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL) that gives an absorbance reading between 0.5 and 1.5 AU.

  • Use the same solvent as a blank to zero the spectrophotometer.

  • Scan the absorbance of the this compound solution over a wavelength range of 200-800 nm.

  • The wavelength at which the highest absorbance is recorded is the λmax.

Protocol 2: Quantitative Analysis of this compound

Objective: To quantify the concentration of this compound in a sample using a calibration curve.

Materials:

  • This compound reference standard

  • Chosen solvent/buffer

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL).

    • From the stock solution, prepare a series of standard solutions with concentrations ranging from, for example, 2 to 20 µg/mL.

  • Calibration Curve:

    • Set the spectrophotometer to the predetermined λmax of this compound.

    • Use the solvent/buffer as a blank.

    • Measure the absorbance of each standard solution.

    • Plot a graph of absorbance versus concentration. .

  • Sample Analysis:

    • Prepare the sample solution, ensuring the expected concentration falls within the range of the calibration curve. Dilute if necessary.

    • Measure the absorbance of the sample solution at the λmax.

    • Determine the concentration of this compound in the sample by interpolating the absorbance value on the calibration curve or using the regression equation.

Troubleshooting Guides

Problem Possible Causes Solutions
No or Low Absorbance 1. Incorrect wavelength setting.2. This compound concentration is too low.3. Instrument malfunction (e.g., lamp not on).4. This compound degradation.1. Verify the λmax by performing a new wavelength scan.2. Prepare a more concentrated sample.3. Check the instrument's status and perform a system check.4. Prepare fresh solutions and protect from light and extreme temperatures.
High Absorbance (>2.0 AU) 1. This compound concentration is too high.2. Presence of interfering substances.3. Incorrect blank solution used.1. Dilute the sample to bring the absorbance within the linear range (typically 0.1-1.5 AU).2. Analyze a placebo/matrix blank to check for interference. If interference is present, sample cleanup may be necessary.3. Ensure the blank contains all components of the sample solvent/matrix except for this compound.
Non-linear Calibration Curve 1. Concentrations are outside the linear range of the assay.2. Aggregation of this compound at higher concentrations.3. Instrumental limitations at high absorbances.1. Narrow the concentration range of the standards.2. Investigate the solubility and aggregation behavior of this compound in the chosen solvent. Consider using a different solvent or adding agents to prevent aggregation.3. Ensure absorbance readings are within the optimal range of the instrument.
Poor Reproducibility (High %RSD) 1. Inaccurate pipetting or dilutions.2. Cuvette is not clean or is scratched.3. Fluctuation in instrument performance.4. Sample instability.1. Use calibrated pipettes and follow proper dilution techniques.2. Clean cuvettes thoroughly between measurements and handle with care. Use a matched pair of cuvettes.3. Allow the instrument to warm up properly. Perform regular performance checks.4. Analyze samples promptly after preparation. Investigate the stability of this compound in the chosen solvent over time.
Shifting λmax 1. Change in solvent polarity or pH.2. Interaction of this compound with other molecules (e.g., cations, sugars).3. Degradation of this compound.1. Ensure consistent solvent composition and pH for all standards and samples.2. If the assay is based on complex formation, ensure consistent concentrations of all interacting components.3. Perform forced degradation studies to understand the degradation profile and its effect on the UV-Vis spectrum.

Data Presentation

Table 1: Validation Parameters for a Hypothetical this compound Spectrophotometric Assay

ParameterResult
λmax 510 nm
Linearity Range 0.2 - 20.0 µg/mL
Correlation Coefficient (r²) 0.9995
Molar Absorptivity (ε) To be determined
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (%RSD)
- Repeatability (Intra-day)< 1.5%
- Intermediate Precision (Inter-day)< 2.0%

Visualizations

Pradimicin_Complex_Formation Pradimicin This compound Ternary_Complex Ternary Complex (this compound - D-Mannoside - Ca²⁺) Pradimicin->Ternary_Complex + Mannoside D-Mannoside Mannoside->Ternary_Complex + Calcium Ca²⁺ Calcium->Ternary_Complex +

Caption: Ternary complex formation of this compound.

Troubleshooting_Workflow Start Problem Encountered (e.g., Inaccurate Results) Check_Instrument Step 1: Verify Instrument Performance (Calibration, Lamp, Blank) Start->Check_Instrument Check_Reagents Step 2: Check Reagents and Standards (Freshness, Purity, Concentration) Check_Instrument->Check_Reagents Instrument OK Resolved Problem Resolved Check_Instrument->Resolved Issue Found & Fixed Check_Procedure Step 3: Review Experimental Protocol (Pipetting, Dilutions, λmax) Check_Reagents->Check_Procedure Reagents OK Check_Reagents->Resolved Issue Found & Fixed Analyze_Data Step 4: Re-analyze Data (Linearity, Outliers) Check_Procedure->Analyze_Data Procedure OK Check_Procedure->Resolved Issue Found & Fixed Consult Step 5: Consult Literature / Support Analyze_Data->Consult Data Analysis OK, Issue Persists Analyze_Data->Resolved Issue Found & Fixed

Caption: General troubleshooting workflow for spectrophotometric analysis.

References

Pradimicin L Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Pradimicin L.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Question: My this compound peak is showing significant tailing during reverse-phase HPLC. What could be the cause and how can I fix it?

Answer: Peak tailing in reverse-phase HPLC of this compound can be attributed to several factors. Firstly, secondary interactions between the basic nitrogen in the amino sugar moiety of this compound and residual acidic silanol (B1196071) groups on the silica-based stationary phase can cause tailing. To mitigate this, consider using a base-deactivated column or adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Secondly, ensure that the sample solvent is compatible with the mobile phase. Dissolving the sample in a solvent stronger than the initial mobile phase can lead to peak distortion. Whenever possible, dissolve your crude this compound extract in the initial mobile phase.

Question: I am having difficulty separating this compound from its congeners, particularly Pradimicin A and FL. What strategies can I employ for better resolution?

Answer: Co-elution of pradimicin congeners is a common challenge due to their structural similarity. This compound, a congener of Pradimicin A, is often produced alongside other variants like Pradimicin FL by Actinomadura verrucosospora subsp. neohibisca.[1] To improve separation:

  • Optimize the Mobile Phase: Fine-tuning the organic modifier (e.g., acetonitrile (B52724) or methanol) concentration and the pH of the aqueous buffer is crucial. A shallow gradient elution can enhance the separation of closely related compounds.

  • Adjust the pH: The charge state of the pradimicins can be manipulated by altering the mobile phase pH. Experimenting with a pH range of 3-4 for the aqueous buffer in the mobile phase can often improve resolution. For instance, a mobile phase of acetonitrile and 0.15% phosphate (B84403) buffer at pH 3.5 has been used for separating pradimicins T1 and T2.[2]

  • Column Chemistry: Consider using a high-resolution stationary phase with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different interaction mechanisms compared to standard C18 columns.

Question: My this compound yield is low after the purification process. What are the potential causes and solutions?

Answer: Low recovery of this compound can stem from several stages of the purification process:

  • Extraction: Ensure efficient extraction from the fermentation broth. Pradimicins are known to be soluble in alkaline water and dimethyl sulfoxide (B87167) (DMSO), and slightly soluble in methanol (B129727) and ethanol.[2] Adjusting the pH of the aqueous phase can significantly impact extraction efficiency. A common procedure involves adsorbing the supernatant onto a resin like Diaion HP-20, followed by elution with an organic solvent mixture.[2]

  • Degradation: Pradimicins, like other anthracycline antibiotics, can be sensitive to pH and temperature. Avoid prolonged exposure to harsh acidic or alkaline conditions and high temperatures. For instance, heating pradimicin T1 in an alkaline medium can lead to the cleavage of its xylosyl group.[2] It is advisable to conduct purification steps at room temperature or below if stability issues are suspected.

  • Irreversible Adsorption: this compound might irreversibly adsorb to the stationary phase, especially if highly active, non-end-capped silica (B1680970) columns are used. Using a well-end-capped, high-purity silica column can minimize this issue.

Question: I am observing precipitation of my sample during the HPLC run. How can I prevent this?

Answer: Precipitation during an HPLC run is often due to the sample's low solubility in the mobile phase. Pradimicins are generally soluble in DMSO and alkaline water, but have limited solubility in less polar organic solvents and neutral or acidic aqueous solutions.[2]

  • Sample Solvent: Ensure your sample is fully dissolved in a solvent that is miscible with the mobile phase. If using DMSO to dissolve the initial sample, inject the smallest possible volume to prevent precipitation upon contact with the aqueous mobile phase.

  • Mobile Phase Composition: The initial mobile phase composition might be too weak (too aqueous) to keep your concentrated sample in solution. Consider increasing the initial percentage of the organic solvent in your gradient or using an isocratic mobile phase with a higher organic content if your separation allows for it.

Frequently Asked Questions (FAQs)

Q1: What is a general purification protocol for this compound from a fermentation broth?

A1: A typical purification workflow for pradimicins, which can be adapted for this compound, involves several steps:

  • Cell Removal: The fermentation broth is centrifuged to separate the mycelium from the supernatant containing this compound.

  • Initial Capture: The supernatant is loaded onto an adsorbent resin column (e.g., Diaion HP-20). The column is then washed with water and increasing concentrations of methanol to remove polar impurities.

  • Elution: this compound is eluted from the resin using a higher concentration of an organic solvent, such as 80% aqueous acetone.

  • Solvent Extraction: The eluate is concentrated, and the pH is adjusted to acidic levels (e.g., pH 2.0 with HCl) to allow for extraction into an organic solvent like n-butanol.[2]

  • Back Extraction: The organic layer is then back-extracted with alkaline water (e.g., pH 8.5) to bring the this compound into the aqueous phase.[2]

  • Chromatographic Purification: The aqueous extract is then subjected to one or more rounds of preparative reverse-phase HPLC for final purification.

Q2: What are the recommended HPLC conditions for the analysis and purification of this compound?

A2: For analytical purposes, a reverse-phase C18 column is commonly used. A gradient elution with a mobile phase consisting of acetonitrile and a phosphate buffer at a slightly acidic pH (e.g., pH 3.5) is effective for separating pradimicin congeners.[2] For preparative HPLC, a similar mobile phase system can be used on a larger dimension column. The detection wavelength for pradimicins is typically around 460 nm.[2]

Q3: What is the solubility profile of this compound?

SolventSolubility
Dimethyl sulfoxide (DMSO)Soluble
N,N-dimethylformamide (DMF)Soluble
Alkaline WaterSoluble
EthanolSlightly Soluble
MethanolSlightly Soluble
AcetoneSlightly Soluble
BenzeneInsoluble
ChloroformInsoluble
(Data is for the pradimicin family of compounds and serves as a guideline for this compound)[2]

Q4: How can I monitor the purity of this compound during purification?

A4: The purity of this compound can be monitored using analytical reverse-phase HPLC with UV detection at 460 nm.[2] Thin-layer chromatography (TLC) can also be used for rapid, qualitative assessment of fractions. For structural confirmation and identification of impurities, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the definitive methods.[1]

Q5: Are there any known stability issues with this compound that I should be aware of during purification and storage?

A5: Pradimicins can be sensitive to pH and temperature. Exposure to strong alkaline conditions, especially with heating, can lead to degradation, such as the cleavage of sugar moieties.[2] It is recommended to perform purification steps at controlled room temperature and to store the purified compound at low temperatures (e.g., -20°C) in a suitable solvent like DMSO.

Visualizations

Pradimicin_L_Purification_Workflow Fermentation_Broth Fermentation Broth of Actinomadura verrucosospora Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelium (discarded) Centrifugation->Mycelium Adsorption_Chromatography Adsorption Chromatography (e.g., Diaion HP-20) Supernatant->Adsorption_Chromatography Wash Wash with H2O and low % MeOH Adsorption_Chromatography->Wash Binding Elution Elution with 80% Acetone Wash->Elution Impurity Removal Concentrated_Eluate Concentrated Eluate Elution->Concentrated_Eluate Solvent_Extraction Solvent Extraction (pH 2.0, n-Butanol) Concentrated_Eluate->Solvent_Extraction Back_Extraction Back Extraction (Alkaline Water, pH 8.5) Solvent_Extraction->Back_Extraction Aqueous_Extract Aqueous Extract Back_Extraction->Aqueous_Extract Prep_HPLC Preparative RP-HPLC Aqueous_Extract->Prep_HPLC Pure_Pradimicin_L Pure this compound Prep_HPLC->Pure_Pradimicin_L

Caption: A generalized workflow for the purification of this compound.

Troubleshooting_Logic cluster_Low_Yield Low Yield Solutions cluster_Poor_Purity Poor Purity Solutions cluster_Peak_Shape Peak Shape Solutions Problem Purification Problem Low_Yield Low Yield Problem->Low_Yield Poor_Purity Poor Purity / Contamination Problem->Poor_Purity Peak_Shape_Issues Poor Peak Shape Problem->Peak_Shape_Issues Optimize_Extraction Optimize Extraction pH Low_Yield->Optimize_Extraction Check_Stability Check pH/Temp Stability Low_Yield->Check_Stability Use_Inert_Column Use End-capped Column Low_Yield->Use_Inert_Column Optimize_Gradient Optimize HPLC Gradient Poor_Purity->Optimize_Gradient Change_Column Change Column Selectivity Poor_Purity->Change_Column Adjust_pH Adjust Mobile Phase pH Poor_Purity->Adjust_pH Use_Competing_Base Add Competing Base (e.g., TEA) Peak_Shape_Issues->Use_Competing_Base Match_Sample_Solvent Match Sample Solvent to Mobile Phase Peak_Shape_Issues->Match_Sample_Solvent

Caption: Troubleshooting logic for common this compound purification issues.

References

Impact of pH on Pradimicin L antifungal activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the antifungal activity of Pradimicin L.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the antifungal activity of this compound?

A1: The antifungal activity of pradimicins is generally considered to be minimally affected by pH changes within a physiologically relevant range. For a pradimicin derivative, BMS-181184, its activity was reported to be minimally affected (twofold or less) by changes in testing conditions, including pH. This suggests that the potency of this compound is likely stable across various pH environments that might be encountered in different types of fungal infections.

Q2: What is the mechanism of action of this compound, and is it pH-dependent?

A2: this compound exerts its antifungal effect through a unique, calcium-dependent mechanism. It specifically recognizes and binds to terminal D-mannoside residues present in the mannoproteins of the fungal cell wall.[1] This binding leads to the formation of a ternary complex involving this compound, a D-mannoside, and a calcium ion, which disrupts the integrity of the fungal cell membrane.[1] While the core binding mechanism is calcium-dependent, there is no direct evidence to suggest that physiological fluctuations in pH significantly alter this interaction.

Q3: Are there specific signaling pathways in fungi that are targeted by this compound?

A3: Currently, there is no evidence to suggest that this compound directly targets or modulates specific intracellular signaling pathways within fungal cells. Its primary mode of action is the disruption of the cell membrane integrity through binding to cell wall mannans.[1]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Inconsistent Minimum Inhibitory Concentration (MIC) values at the same pH. 1. Inaccurate pH of the testing medium.2. Variation in inoculum size.3. Instability of this compound solution.1. Verify the pH of the buffered RPMI 1640 medium with a calibrated pH meter before inoculation.2. Ensure the fungal inoculum is standardized according to CLSI guidelines (0.5 x 10³ to 2.5 x 10³ CFU/mL).3. Prepare fresh this compound stock solutions for each experiment.
Higher than expected MIC values across all pH levels. 1. Presence of interfering substances in the medium.2. Fungal strain has inherent resistance.3. Insufficient calcium concentration.1. Use high-quality, sterile RPMI 1640 medium.2. Verify the identity and expected susceptibility of the fungal strain.3. Ensure the medium is not calcium-deficient, as this compound's activity is calcium-dependent. Standard RPMI 1640 should suffice.
Precipitation of this compound in the test wells. 1. Supersaturation of the this compound solution.2. Interaction with components of the medium at a specific pH.1. Ensure this compound is fully dissolved in the appropriate solvent before serial dilution.2. Visually inspect the wells after drug addition and before inoculation. If precipitation occurs, consider alternative buffering agents.

Quantitative Data

The following table summarizes the expected Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans at different pH values, based on the observation of minimal impact.

pHMIC (µg/mL) of this compound against Candida albicans
5.02.0
6.01.0
7.01.0
8.02.0

Note: This data is illustrative and based on the principle of "twofold or less" variation in activity. Actual values may vary depending on the specific fungal strain and experimental conditions.

Experimental Protocols

Detailed Methodology for Determining the Effect of pH on this compound Antifungal Activity

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution susceptibility testing of yeasts.

1. Media Preparation:

  • Prepare RPMI 1640 medium without sodium bicarbonate.

  • Divide the medium into separate aliquots for each desired pH value (e.g., 5.0, 6.0, 7.0, 8.0).

  • For each aliquot, add a suitable biological buffer to a final concentration of 0.165 M. For pH 7.0, use 3-(N-morpholino)propanesulfonic acid (MOPS). For other pH values, appropriate buffers should be selected (e.g., MES for pH 5-6, HEPES for pH 7-8).

  • Adjust the pH of each aliquot to the target value using 1M HCl or 1M NaOH.

  • Sterilize the buffered media by filtration through a 0.22 µm filter.

2. Inoculum Preparation:

  • Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar for 24-48 hours.

  • Prepare a suspension of the fungal colonies in sterile saline.

  • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.

  • Dilute this suspension in the pH-adjusted RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

3. Microdilution Plate Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water with minimal NaOH for dissolution).

  • Perform serial twofold dilutions of the this compound stock solution in 96-well microtiter plates using the corresponding pH-adjusted RPMI 1640 medium.

  • The final volume in each well should be 100 µL.

  • Include a growth control well (no drug) and a sterility control well (no inoculum) for each pH.

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with 100 µL of the standardized fungal inoculum in the corresponding pH-adjusted medium.

  • The final volume in the test wells will be 200 µL.

  • Incubate the plates at 35°C for 24-48 hours.

5. MIC Determination:

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

  • Read the results visually or with a microplate reader at 530 nm.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis media_prep Prepare RPMI 1640 at different pH values inoculation Inoculate microtiter plates media_prep->inoculation inoculum_prep Prepare standardized fungal inoculum inoculum_prep->inoculation drug_prep Prepare serial dilutions of this compound drug_prep->inoculation incubation Incubate at 35°C for 24-48 hours inoculation->incubation mic_determination Determine MIC incubation->mic_determination

Caption: Experimental workflow for assessing the impact of pH on this compound antifungal activity.

mechanism_of_action cluster_fungal_cell Fungal Cell Cell Wall Cell Wall Cell Membrane Cell Membrane Membrane_Disruption Membrane Disruption & Cell Death Pradimicin_L This compound Ternary_Complex Ternary Complex (this compound - Ca²⁺ - Mannoside) Pradimicin_L->Ternary_Complex Calcium Ca²⁺ Calcium->Ternary_Complex Mannoside D-Mannoside Mannoside->Ternary_Complex Ternary_Complex->Membrane_Disruption

Caption: Mechanism of action of this compound leading to fungal cell death.

References

Technical Support Center: Directed Biosynthesis of Novel Pradimicin L Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments related to the directed biosynthesis of novel Pradimicin L analogs.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the directed biosynthesis of novel this compound analogs?

A1: The directed biosynthesis of novel this compound analogs primarily involves the manipulation of the Pradimicin biosynthetic pathway in producer strains like Actinomadura hibisca or heterologous hosts such as Streptomyces coelicolor. Key strategies include combinatorial biosynthesis, precursor-directed biosynthesis, and gene disruption. Combinatorial biosynthesis involves expressing tailoring enzymes from different pathways together to create novel structures. Precursor-directed biosynthesis involves feeding the culture medium with analogs of natural precursors, which are then incorporated into the final product. Gene disruption targets specific tailoring enzymes in the native pathway to produce intermediates or shunt products.

Q2: Which host organisms are suitable for the heterologous expression of Pradimicin biosynthesis genes?

A2: Streptomyces coelicolor is a commonly used heterologous host for expressing polyketide synthase gene clusters, including those for pradimicins. It is well-characterized, and many genetic tools are available for its manipulation. When expressing foreign gene clusters, it is often beneficial to use a host strain in which endogenous secondary metabolite gene clusters have been deleted to increase the availability of precursors.

Q3: How can the yield of a novel Pradimicin analog be improved?

A3: Improving the yield of a novel analog can be approached in several ways. Optimizing fermentation conditions such as medium composition, temperature, and pH is a critical first step. Genetically, ribosome engineering and overexpression of positive regulatory genes in the host strain can enhance production. Additionally, using strains resistant to certain compounds, like the derivation of ferrous sulfate-resistant strains for improved pradimicin FS production, can also lead to higher yields.

Q4: What are some examples of novel Pradimicin analogs generated through directed biosynthesis?

A4: Several novel Pradimicin analogs have been successfully produced. For instance, the exogenous addition of D-serine to the culture of Actinomadura spinosa AA0851 resulted in the directed production of Pradimicin FS, a D-serine analog of Pradimicin S.[1][2] Similarly, feeding D-serine to Actinomadura hibisca led to the production of Pradimicin FA-1.[3] Combinatorial biosynthesis has also yielded new analogs; for example, co-expressing the amino acid ligase PdmN with early biosynthetic enzymes produced JX137a.[4]

Troubleshooting Guides

Issue 1: Low or No Production of the Desired Pradimicin Analog

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inefficient precursor uptake or incorporation - Increase the concentration of the fed precursor in the medium.- Verify the stability of the precursor under fermentation conditions.- Use a host strain with enhanced precursor uptake mechanisms.
Toxicity of the novel analog to the host strain - Attempt to isolate the product from the culture broth continuously to prevent accumulation.- Engineer the host for increased resistance, for example, by overexpressing efflux pumps.
Suboptimal fermentation conditions - Systematically optimize medium components (carbon and nitrogen sources), pH, temperature, and aeration.- Perform a time-course analysis to determine the optimal harvest time.
Incorrect expression or activity of biosynthetic enzymes - Verify the integrity of the expression constructs via sequencing.- Confirm protein expression using proteomics or Western blotting if antibodies are available.- For heterologous expression, ensure codon usage is optimized for the host.
Instability of the plasmid carrying biosynthetic genes - If using a plasmid-based expression system, maintain antibiotic selection pressure throughout fermentation.- Consider integrating the gene cluster into the host chromosome for greater stability.[5]
Issue 2: Production of a Mixture of Analogs or Unwanted Byproducts

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Broad substrate specificity of tailoring enzymes - If a tailoring enzyme is acting on multiple substrates, consider protein engineering to narrow its specificity.- Use a host strain where competing native biosynthetic pathways have been deleted.
Spontaneous degradation or modification of the product - Analyze the stability of the desired analog under fermentation and extraction conditions.- Adjust pH or temperature to minimize degradation.- Optimize the purification protocol to quickly separate the target compound.
Metabolic bottleneck leading to accumulation of intermediates - Overexpress downstream enzymes to pull the metabolic flux towards the final product.- Analyze the metabolome to identify the accumulated intermediate and the potential enzymatic bottleneck.

Quantitative Data

Table 1: Yield of Pradimicin Analogs from Directed Biosynthesis Experiments

Pradimicin AnalogProduction MethodHost StrainPrecursor Fed (if any)Yield (mg/L)Reference
JX137aCombinatorial Biosynthesis (co-expression of PdmN)S. coelicolor CH999None31.9 ± 3.1[4]
Pradimicin FSPrecursor-Directed BiosynthesisActinomadura spinosa AA0851D-serine (0.2%)Not explicitly quantified in mg/L, but production was enhanced in ferrous sulfate-resistant strains.[1][2]
Pradimicin FBPrecursor-Directed BiosynthesisActinomadura spinosa AA0851D-serine (0.2%)Minor product, not quantified.[1][2]
Pradimicin FA-1Precursor-Directed BiosynthesisActinomadura hibisca P157-2D-serineNot quantified.[3]
Pradimicin FA-2Precursor-Directed BiosynthesisActinomadura hibisca A2493D-serineNot quantified.[3]

Experimental Protocols

Protocol 1: Heterologous Expression of Pradimicin Biosynthetic Genes in Streptomyces coelicolor
  • Gene Cloning: The biosynthetic genes of interest (e.g., for the pradimicin backbone and desired tailoring enzymes) are cloned into an integrative Streptomyces expression vector, such as one derived from pSET152, under the control of a strong constitutive promoter (e.g., ermEp*).

  • Host Strain: Streptomyces coelicolor M1152 or M1154, which have deletions of endogenous antibiotic gene clusters, are suitable hosts.

  • Transformation: The expression vector is introduced into the S. coelicolor host via conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).

  • Selection of Exconjugants: Exconjugants are selected on a medium containing an antibiotic for which the vector carries a resistance gene (e.g., apramycin).

  • Fermentation: A seed culture of the recombinant S. coelicolor strain is grown in a suitable liquid medium (e.g., TSB) and then inoculated into a production medium (e.g., R5A). The culture is incubated at 28-30°C with shaking for 5-7 days.

  • Extraction and Analysis: The culture broth is extracted with an organic solvent (e.g., ethyl acetate). The extract is then concentrated and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of the novel pradimicin analog.

Protocol 2: Precursor-Directed Biosynthesis of Pradimicin FS
  • Strain and Culture Conditions: Actinomadura spinosa AA0851 is grown in a suitable seed medium and then transferred to a production medium.

  • Precursor Feeding: A sterile solution of D-serine is added to the production culture at the time of inoculation to a final concentration of 0.2%.

  • Fermentation: The fermentation is carried out at 28°C for 12-14 days.

  • Isolation and Purification: After fermentation, the culture broth is harvested. The pradimicins are isolated from the supernatant by adsorption to a resin (e.g., Diaion HP-20), followed by acidic precipitation and reversed-phase silica (B1680970) gel column chromatography.

  • Structure Elucidation: The purified compounds are identified as Pradimicin FS and FB through spectroscopic analysis, including NMR and mass spectrometry.[2]

Visualizations

Pradimicin_Biosynthesis_Pathway cluster_backbone Polyketide Backbone Synthesis cluster_tailoring Early Tailoring cluster_late_tailoring Late Tailoring & Analog Generation Malonyl-CoA Malonyl-CoA PdmA, PdmB, PdmC (PKS) PdmA, PdmB, PdmC (PKS) Malonyl-CoA->PdmA, PdmB, PdmC (PKS) Dodecaketide Dodecaketide PdmD, K, L, H, G PdmD, K, L, H, G Dodecaketide->PdmD, K, L, H, G PdmA, PdmB, PdmC (PKS)->Dodecaketide G-2A Intermediate G-2A Intermediate PdmJ, PdmW (Hydroxylases) PdmJ, PdmW (Hydroxylases) G-2A Intermediate->PdmJ, PdmW (Hydroxylases) PdmD, K, L, H, G->G-2A Intermediate Hydroxylated Intermediate Hydroxylated Intermediate PdmN (Amino Acid Ligase) PdmN (Amino Acid Ligase) Hydroxylated Intermediate->PdmN (Amino Acid Ligase) Amino Acid Acylated Intermediate Amino Acid Acylated Intermediate PdmS, PdmQ (Glycosyltransferases) PdmS, PdmQ (Glycosyltransferases) Amino Acid Acylated Intermediate->PdmS, PdmQ (Glycosyltransferases) Glycosylated Intermediate Glycosylated Intermediate PdmO, PdmF, PdmT (Methyltransferases) PdmO, PdmF, PdmT (Methyltransferases) Glycosylated Intermediate->PdmO, PdmF, PdmT (Methyltransferases) This compound This compound PdmJ, PdmW (Hydroxylases)->Hydroxylated Intermediate PdmN (Amino Acid Ligase)->Amino Acid Acylated Intermediate PdmS, PdmQ (Glycosyltransferases)->Glycosylated Intermediate PdmO, PdmF, PdmT (Methyltransferases)->this compound

Caption: this compound Biosynthesis Pathway.

Troubleshooting_Workflow start Low/No Analog Production check_expression Verify Gene Expression & Enzyme Activity start->check_expression decision_expression Expression Confirmed? check_expression->decision_expression optimize_fermentation Optimize Fermentation Conditions (Medium, pH, Temp) decision_fermentation Yield Improved? optimize_fermentation->decision_fermentation check_precursor Analyze Precursor Uptake & Stability decision_precursor Precursor Utilized? check_precursor->decision_precursor check_toxicity Assess Product Toxicity to Host mitigate_toxicity Continuous Extraction, Engineer Resistant Host check_toxicity->mitigate_toxicity decision_expression->optimize_fermentation Yes fix_expression Re-clone, Check Codons, Use Stronger Promoter decision_expression->fix_expression No decision_fermentation->check_precursor No end Successful Production decision_fermentation->end Yes decision_precursor->optimize_fermentation Yes decision_precursor->check_toxicity No fix_expression->check_expression increase_precursor Increase Precursor Concentration, Use Engineered Host increase_precursor->check_precursor mitigate_toxicity->optimize_fermentation

Caption: Troubleshooting Low Yield Workflow.

References

Technical Support Center: Preclinical Safety Assessment of Pradimicin L

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential toxicity associated with Pradimicin L in preclinical models. Given the limited publicly available toxicity data specifically for this compound, this resource extrapolates from information on related pradimicin compounds, such as Pradimicin A and the derivative BMS-181184, and incorporates general principles of preclinical toxicology.

Frequently Asked Questions (FAQs)

Q1: What is the known acute toxicity of pradimicins in animal models?

Q2: What are the primary target organs for pradimicin-related toxicity?

A2: While early preclinical studies on some pradimicin derivatives suggested a good therapeutic index with no major end-organ toxicity, early-phase human clinical trials with the derivative BMS-181184 were associated with hepatic toxicity[2]. Therefore, the liver is a key organ of interest for toxicity monitoring. Additionally, as with many antimicrobial agents, the kidneys should be considered a potential target for toxicity due to their role in drug excretion[3]. Hematological parameters should also be monitored, as drug-induced effects on blood components are a common finding in toxicology studies[4][5].

Q3: Are there any known mechanisms of pradimicin-induced toxicity?

A3: The specific signaling pathways for pradimicin-induced toxicity have not been extensively elucidated in the public domain. The primary antifungal mechanism of pradimicins involves binding to D-mannosides on the fungal cell wall in a calcium-dependent manner, leading to membrane disruption[6][2]. It is plausible that off-target effects related to calcium homeostasis or membrane interactions could contribute to toxicity in mammalian cells, but this is speculative. General mechanisms of drug-induced organ toxicity often involve oxidative stress, mitochondrial dysfunction, and inflammatory responses[7][8][9][10].

Q4: What are the key considerations when designing in vivo toxicity studies for this compound?

A4: When designing preclinical toxicology studies for this compound, it is crucial to:

  • Select appropriate animal models: Rodent (e.g., mice, rats) and non-rodent (e.g., rabbits, dogs) species are typically used to assess toxicity[11][12]. The choice of species should be justified based on metabolic profiles and pharmacological relevance, if known.

  • Determine the route of administration and dosing regimen: These should align with the intended clinical use[12][13].

  • Establish a dose-response relationship: Studies should include a range of doses, from the anticipated therapeutic level to a maximum tolerated dose (MTD), to identify potential toxic effects and a no-observed-adverse-effect level (NOAEL)[14].

  • Include recovery groups: To assess the reversibility of any observed toxicity, some animal groups should be monitored for a period after cessation of treatment[12].

Troubleshooting Guides

This section provides guidance on common issues encountered during the preclinical evaluation of this compound.

Issue 1: High variability in in vivo efficacy and toxicity results.
  • Question: We are observing inconsistent results in our animal studies with this compound. What are the potential causes and how can we troubleshoot this?

  • Answer: High variability can stem from several factors. Consider the following:

    • Formulation and Administration: Ensure the formulation of this compound is stable and homogenous. Inconsistent solubility or suspension can lead to variable dosing. Verify the accuracy and consistency of the administration technique (e.g., injection speed, volume).

    • Animal Health and Husbandry: Use healthy, age- and weight-matched animals from a reputable supplier. Ensure consistent environmental conditions (e.g., housing, diet, light-dark cycle) as these can influence drug metabolism and response.

    • Pharmacokinetics (PK): Investigate the pharmacokinetic profile of this compound in your animal model. High inter-animal variability in drug absorption, distribution, metabolism, and excretion (ADME) can lead to inconsistent exposure and, consequently, variable efficacy and toxicity.

Issue 2: Discrepancy between in vitro potency and in vivo efficacy.
  • Question: this compound shows excellent activity against our target fungi in vitro, but we are not seeing the expected efficacy in our animal infection models, even at doses approaching toxicity. What could be the reason?

  • Answer: This is a common challenge in antifungal drug development. Potential causes include:

    • Pharmacokinetics/Pharmacodynamics (PK/PD): The drug may have poor bioavailability, rapid clearance, or extensive protein binding in vivo, resulting in sub-therapeutic concentrations at the site of infection[15]. It is essential to conduct PK studies to understand the drug's exposure in the relevant biological compartments.

    • Host Factors: The immune status of the animal model is critical. An immunocompromised model may be necessary to establish a robust infection, but the host's immune response can also influence drug efficacy[15].

    • Biofilm Formation: Fungi can form biofilms in vivo, which are inherently more resistant to antifungal agents than planktonic cells used in standard in vitro susceptibility testing[15]. Consider incorporating in vitro and in vivo biofilm models if relevant to the intended clinical indication.

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data for a related pradimicin compound. This information should be used as a preliminary guide for this compound studies.

CompoundSpeciesRoute of AdministrationLD50Reference
Pradimicin AMouseIntravenous (IV)120 mg/kg[1]
Pradimicin AMouseIntramuscular (IM)>400 mg/kg[1]

Experimental Protocols

Detailed protocols for assessing organ-specific toxicity are provided below. These are general protocols that should be adapted for the specific experimental design and animal model.

Protocol 1: Assessment of Nephrotoxicity
  • Animal Model and Dosing: Administer this compound to the selected animal species at various dose levels for the specified duration. Include a vehicle control group.

  • Sample Collection: Collect blood samples at baseline and at predetermined time points during the study. Collect urine samples, potentially using metabolic cages. At the end of the study, euthanize the animals and collect the kidneys.

  • Biochemical Analysis:

    • Analyze serum for markers of kidney function, such as blood urea (B33335) nitrogen (BUN) and creatinine[6][16].

    • Analyze urine for volume, specific gravity, protein, glucose, and sediment[17].

  • Histopathology:

    • Fix one kidney in 10% neutral buffered formalin, process, and embed in paraffin.

    • Section the kidney and stain with Hematoxylin and Eosin (H&E) for microscopic examination.

    • Evaluate for signs of tubular necrosis, interstitial nephritis, or glomerular damage[17][18].

Protocol 2: Assessment of Hepatotoxicity
  • Animal Model and Dosing: As described for nephrotoxicity assessment.

  • Sample Collection: Collect blood samples at baseline and at specified intervals. At the end of the study, euthanize the animals and collect the liver.

  • Biochemical Analysis:

    • Analyze serum for liver function enzymes, such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin[19].

  • Histopathology:

    • Fix a portion of the liver in 10% neutral buffered formalin for H&E staining.

    • Evaluate for hepatocellular necrosis, apoptosis, inflammation, steatosis (fatty change), and cholestasis[20].

Protocol 3: Assessment of Hematological Toxicity
  • Animal Model and Dosing: As described for nephrotoxicity assessment.

  • Sample Collection: Collect whole blood samples (in an appropriate anticoagulant, e.g., EDTA) at baseline and at selected time points.

  • Hematological Analysis:

    • Perform a complete blood count (CBC) to assess red blood cells (RBCs), white blood cells (WBCs) with differential count, and platelets[4].

    • Evaluate for signs of anemia, leukopenia, or thrombocytopenia.

  • Bone Marrow Analysis (optional):

    • At necropsy, collect bone marrow from the femur or sternum.

    • Prepare smears for cytological evaluation or fix for histopathology to assess cellularity and hematopoietic precursors.

Visualizations

The following diagrams illustrate general concepts relevant to the preclinical toxicology assessment of a novel antifungal agent like this compound.

G cluster_0 Preclinical Toxicity Workflow for this compound Dose-Range Finding Dose-Range Finding Repeat-Dose Toxicity Repeat-Dose Toxicity Dose-Range Finding->Repeat-Dose Toxicity Determine dose levels Data Analysis & Reporting Data Analysis & Reporting Repeat-Dose Toxicity->Data Analysis & Reporting Collect toxicity data Safety Pharmacology Safety Pharmacology Safety Pharmacology->Data Analysis & Reporting Assess vital functions

Preclinical toxicity assessment workflow.

G cluster_1 Potential Mechanisms of Drug-Induced Organ Toxicity This compound This compound Metabolic Activation Metabolic Activation This compound->Metabolic Activation Reactive Metabolites Reactive Metabolites Metabolic Activation->Reactive Metabolites Oxidative Stress Oxidative Stress Reactive Metabolites->Oxidative Stress Mitochondrial Dysfunction Mitochondrial Dysfunction Reactive Metabolites->Mitochondrial Dysfunction Inflammatory Response Inflammatory Response Reactive Metabolites->Inflammatory Response Cell Death Cell Death Oxidative Stress->Cell Death Mitochondrial Dysfunction->Cell Death Inflammatory Response->Cell Death G cluster_2 Troubleshooting Logic for In Vivo Studies Inconsistent Results Inconsistent Results Check Formulation Check Formulation Inconsistent Results->Check Formulation Verify Dosing Technique Verify Dosing Technique Inconsistent Results->Verify Dosing Technique Assess Animal Health Assess Animal Health Inconsistent Results->Assess Animal Health Conduct PK Studies Conduct PK Studies Inconsistent Results->Conduct PK Studies If variability persists Refine Protocol Refine Protocol Check Formulation->Refine Protocol Verify Dosing Technique->Refine Protocol Assess Animal Health->Refine Protocol Conduct PK Studies->Refine Protocol

References

Validation & Comparative

Pradimicin L and Pradimicin A: A Comparative Guide on Antifungal Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal potency of Pradimicin L and Pradimicin A, two members of the pradimicin class of antibiotics. Pradimicins are known for their broad-spectrum antifungal activity. This document summarizes available data on their comparative efficacy, mechanism of action, and the experimental methods used to determine their potency.

Executive Summary

This compound and Pradimicin A exhibit comparable antifungal activity. A key study by Saitoh et al. (1993) concluded that this compound was "equiactive to pradimicin A"[1]. While this foundational study provides a qualitative comparison, detailed quantitative data from a side-by-side analysis in this specific publication is not publicly available. This guide, therefore, presents a qualitative comparison based on this and other relevant findings, alongside general data for Pradimicin A to provide a baseline for its antifungal spectrum.

Data Presentation: Antifungal Potency

Due to the lack of a publicly available comprehensive dataset directly comparing the Minimum Inhibitory Concentrations (MICs) of this compound and Pradimicin A from a single study, a direct quantitative comparison table cannot be constructed. However, based on the statement that this compound is equiactive to Pradimicin A, it can be inferred that their MIC values against a range of fungal pathogens are very similar.

For context, the following table presents known MIC values for Pradimicin A against various fungal species, which can be considered indicative of the expected potency of this compound.

Table 1: Illustrative Antifungal Activity of Pradimicin A

Fungal SpeciesStrainMIC (µg/mL)Reference
Candida albicansA9540Moderate in vitro activity[2]
Cryptococcus neoformans-Moderate in vitro activity[2]
Aspergillus fumigatus-Moderate in vitro activity[2]

Note: The term "moderate in vitro activity" is used in the source material without specific MIC values in the abstract.[2]

Mechanism of Action

Pradimicins exert their antifungal effect through a unique mechanism of action that targets the fungal cell wall. This process is calcium-dependent and involves the specific recognition of D-mannoside residues present in the mannoproteins of the fungal cell wall. The binding of pradimicin to these mannosides, in the presence of calcium ions, leads to the formation of a ternary complex. This complex disrupts the integrity of the fungal cell membrane, ultimately leading to cell death.[3]

cluster_Pradimicin_Action Pradimicin Mechanism of Action Pradimicin Pradimicin Ternary_Complex Pradimicin-Mannoside-Ca²⁺ Ternary Complex Pradimicin->Ternary_Complex Binds to Calcium Ca²⁺ Calcium->Ternary_Complex Mannoside D-Mannoside on Fungal Cell Wall Mannoside->Ternary_Complex Membrane_Disruption Cell Membrane Disruption Ternary_Complex->Membrane_Disruption Causes Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death Leads to

Caption: Mechanism of action of Pradimicins.

Experimental Protocols

The determination of the antifungal potency of this compound and Pradimicin A is typically conducted using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC). The following is a generalized protocol based on standard antifungal susceptibility testing procedures.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and Pradimicin A against various fungal strains.

Materials:

  • This compound and Pradimicin A compounds

  • Selected fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • Appropriate growth medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Incubator

Procedure:

  • Inoculum Preparation: Fungal strains are cultured on appropriate agar (B569324) plates. A suspension is then prepared in sterile saline and adjusted to a specific concentration (e.g., 0.5 McFarland standard).

  • Drug Dilution: Serial twofold dilutions of this compound and Pradimicin A are prepared in the growth medium in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Controls: Positive (fungus and medium, no drug) and negative (medium only) controls are included.

  • Incubation: The microtiter plates are incubated at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density.

cluster_workflow Antifungal Susceptibility Testing Workflow A Fungal Strain Culture B Prepare Fungal Inoculum A->B D Inoculate Microtiter Plate B->D C Serial Dilution of This compound & A C->D E Incubate Plate D->E F Read Results (Visual/Spectrophotometer) E->F G Determine MIC F->G

Caption: Generalized workflow for MIC determination.

Conclusion

Based on the available scientific literature, this compound and Pradimicin A demonstrate equivalent antifungal potency. Their shared and unique mechanism of action, targeting fungal cell wall mannans, makes them an interesting class of antifungal agents. For definitive quantitative comparisons, further studies providing detailed, side-by-side MIC data would be invaluable to the research community.

References

A Comparative Guide: Pradimicin L and Fluconazole Against Candida Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal agents Pradimicin L and fluconazole (B54011), focusing on their efficacy against various Candida species. The information presented is based on available experimental data to assist researchers in understanding their mechanisms, potency, and potential applications.

Executive Summary

This compound, a member of the pradimicin class of antibiotics, and fluconazole, a widely used azole antifungal, represent two distinct approaches to combating Candida infections. Fluconazole inhibits the synthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane, leading to fungistatic activity. In contrast, pradimicins exhibit a unique mechanism of action by binding to D-mannosides on the fungal cell wall, which, in the presence of calcium, disrupts membrane integrity, resulting in fungicidal effects. While direct comparative data for this compound is limited, studies on closely related pradimicins, such as Pradimicin A and the derivative BMS-181184, demonstrate potent activity against a broad range of Candida species, including those resistant to fluconazole.

Mechanism of Action

This compound: The antifungal activity of pradimicins is initiated by a specific interaction with the fungal cell wall. The molecule recognizes and binds to terminal D-mannoside residues of mannoproteins on the cell surface. This binding is calcium-dependent and forms a ternary complex (Pradimicin-Ca2+-Mannoside).[1] This complex formation is believed to disrupt the structural integrity of the cell membrane, leading to leakage of cellular contents and ultimately cell death.[1] This mechanism is distinct from that of azoles and polyenes, suggesting that pradimicins could be effective against strains resistant to these conventional antifungals.[2]

Fluconazole: Fluconazole targets the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[2][3][4][5][6] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting ergosterol synthesis, fluconazole disrupts membrane fluidity and function, leading to the accumulation of toxic sterol precursors and the inhibition of fungal growth.[2][3][4][5][6]

In Vitro Efficacy: A Comparative Analysis

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for a pradimicin derivative (BMS-181184) and fluconazole against various Candida species. It is important to note that these values are from different studies and direct, side-by-side comparisons should be made with caution.

Table 1: In Vitro Activity of Pradimicin Derivative (BMS-181184) Against Candida Species

Candida SpeciesNumber of StrainsMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida spp. (mixed)167≤8 (for 97% of strains)2-8 (majority)-
Candida spp. (mixed)640.78 - 12.5--

Data sourced from studies on the pradimicin derivative BMS-181184.[3][4]

Table 2: In Vitro Activity of Fluconazole Against Candida Species

Candida SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
C. albicans13,338-0.52
C. glabrata---32
C. parapsilosis--2-
C. tropicalis--2-
C. krusei---≥64

Data represents a compilation from various surveillance studies.

Efficacy Against Resistant Strains and Biofilms

A significant advantage of the pradimicin class of antifungals is their potential efficacy against azole-resistant Candida strains. Studies have shown that Pradimicin A is active against 5-fluorocytosine- and azole-resistant C. albicans.[2] The pradimicin derivative BMS-181184 was also found to be active against clinical isolates of Candida that were resistant to other antifungal agents.[4]

With respect to biofilm formation, a critical virulence factor for Candida species, the distinct mechanisms of action of these two drugs suggest different impacts. While fluconazole's efficacy against mature biofilms is often limited, the membrane-disrupting action of pradimicins may offer an advantage. However, specific experimental data directly comparing the effects of this compound and fluconazole on Candida biofilms is currently lacking.

Synergistic and Antagonistic Effects

There is currently no available data from in vitro studies, such as checkerboard assays, to determine the synergistic or antagonistic interactions between this compound and fluconazole against Candida species. Further research is warranted to explore the potential of combination therapy.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of antifungal agents.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate. The protocol outlined below is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines.

  • Inoculum Preparation:

    • Candida isolates are cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • This suspension is further diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Preparation:

    • Stock solutions of this compound and fluconazole are prepared in a suitable solvent (e.g., DMSO).

    • Serial twofold dilutions of each drug are prepared in RPMI 1640 medium in 96-well microtiter plates.

  • Incubation:

    • 100 µL of the standardized fungal inoculum is added to each well of the microtiter plate containing 100 µL of the serially diluted antifungal agent.

    • A growth control well (inoculum without drug) and a sterility control well (medium only) are included.

    • The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.

    • The results can be read visually or spectrophotometrically.

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Culture Candida Isolate (SDA, 35°C, 24-48h) start->culture inoculum Prepare Inoculum (0.5 McFarland, Dilute in RPMI) culture->inoculum dispense Dispense Drugs & Inoculum into 96-well plate inoculum->dispense drug_prep Prepare Drug Dilutions (this compound & Fluconazole) drug_prep->dispense incubate Incubate Plate (35°C, 24-48h) dispense->incubate read_plate Read Plate (Visually or Spectrophotometrically) incubate->read_plate determine_mic Determine MIC read_plate->determine_mic end End determine_mic->end

Caption: Workflow for determining the MIC of antifungal agents.

Signaling Pathway: Fluconazole's Mechanism of Action

G cluster_pathway Ergosterol Biosynthesis Pathway in Candida Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (ERG11) Lanosterol->Enzyme Fourteen_alpha_demethyl_lanosterol 14-α-demethyl-lanosterol Ergosterol Ergosterol Fourteen_alpha_demethyl_lanosterol->Ergosterol Membrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->Membrane incorporation Fluconazole Fluconazole Fluconazole->Enzyme inhibits Enzyme->Fourteen_alpha_demethyl_lanosterol catalyzes G cluster_cell Candida Cell cluster_wall Cell Wall cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Mannoprotein Mannoprotein (with D-mannoside residues) Membrane Membrane Disruption & Pore Formation Mannoprotein->Membrane leads to CellDeath Cell Death Membrane->CellDeath causes PradimicinL This compound PradimicinL->Mannoprotein binds Calcium Ca²⁺ Calcium->Mannoprotein binds

References

Pradimicin L and Amphotericin B: A Comparative Analysis of Efficacy in Aspergillosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal therapeutics, the search for novel agents with improved efficacy and safety profiles is a continuous endeavor. This guide provides a detailed comparison of Pradimicin L, a member of the pradimicin class of antibiotics, and Amphotericin B, a long-standing polyene antifungal, in the context of aspergillosis models. The following sections present a comprehensive overview of their mechanisms of action, comparative in vitro and in vivo efficacy data, and detailed experimental protocols from key studies.

Mechanisms of Action: Two Distinct Approaches to Fungal Cell Disruption

This compound and Amphotericin B employ fundamentally different strategies to exert their antifungal effects.

This compound targets the fungal cell wall through a unique, calcium-dependent mechanism. It specifically binds to D-mannoside residues present in the cell wall's mannoproteins. This binding initiates the formation of a ternary complex involving the D-mannoside, this compound, and calcium ions, leading to the disruption of the fungal cell membrane's integrity.[1] This novel mechanism suggests that cross-resistance with existing antifungal classes, such as polyenes and azoles, is unlikely.[2]

Amphotericin B , a polyene macrolide, directly interacts with the fungal cell membrane. Its primary target is ergosterol, a crucial sterol component of the fungal cell membrane. Amphotericin B binds to ergosterol, leading to the formation of pores or channels in the membrane. This disruption of the membrane's integrity results in the leakage of essential intracellular components, ultimately leading to fungal cell death.

Antifungal Mechanisms of Action Mechanisms of Action cluster_Pradimicin This compound cluster_AmphotericinB Amphotericin B This compound This compound Ternary Complex Ternary Complex This compound->Ternary Complex binds D-mannoside D-mannoside D-mannoside->Ternary Complex binds Ca2+ Ca2+ Ca2+->Ternary Complex binds Membrane Disruption (Pradimicin) Membrane Disruption (Pradimicin) Ternary Complex->Membrane Disruption (Pradimicin) causes Fungal Cell Death (Pradimicin) Fungal Cell Death (Pradimicin) Membrane Disruption (Pradimicin)->Fungal Cell Death (Pradimicin) leads to Amphotericin B Amphotericin B Pore Formation Pore Formation Amphotericin B->Pore Formation binds to Ergosterol, causing Ergosterol Ergosterol Ion Leakage Ion Leakage Pore Formation->Ion Leakage results in Fungal Cell Death (AmphoB) Fungal Cell Death (AmphoB) Ion Leakage->Fungal Cell Death (AmphoB) leads to

Fig. 1: Mechanisms of Action

In Vitro Efficacy

Studies have evaluated the in vitro activity of the this compound derivative, BMS-181184, against various Aspergillus species, often in comparison to Amphotericin B.

Fungal SpeciesDrugMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)Geometric Mean MIC (mg/L)
Aspergillus fumigatusBMS-1811844-16888
Amphotericin B0.5-2110.87
Aspergillus flavusBMS-1811848-32163215.4
Amphotericin B0.5-4121.12
Aspergillus nigerBMS-1811848-64326426.2
Amphotericin B0.5-2121.0
Aspergillus terreusBMS-1811848-32163213.1
Amphotericin B1-4242.0
All Isolates BMS-181184 4-64 8 16 12.5
Amphotericin B 0.5-4 1 2 0.96

Table 1: Comparative In Vitro Activity of BMS-181184 and Amphotericin B against Aspergillus spp. (Data compiled from a study by Oakley et al.)[2]

The in vitro data indicates that while BMS-181184 is active against most Aspergillus species, it requires higher concentrations to inhibit fungal growth compared to Amphotericin B.[2][3] Notably, no cross-resistance was observed between BMS-181184 and itraconazole, an azole antifungal.[2] For Aspergillus fumigatus, the MICs for BMS-181184 were consistently ≤ 8 µg/ml.[4] However, it showed less activity against Aspergillus niger and Aspergillus flavus, with MICs of ≥16 µg/ml.[4][5]

In Vivo Efficacy in a Neutropenic Rabbit Model of Pulmonary Aspergillosis

A key study evaluated the efficacy of the this compound derivative BMS-181184 in a persistently neutropenic rabbit model of invasive pulmonary aspergillosis, with Amphotericin B deoxycholate as the comparator.[6][7]

Treatment GroupDosageSurvival Rate (%)Mean Residual Fungal Burden (log10 CFU/g) in Lungs
Untreated Control-04.5 ± 0.3
Amphotericin B1 mg/kg/day802.1 ± 0.4
BMS-18118450 mg/kg/day833.2 ± 0.5
BMS-181184150 mg/kg/day1002.4 ± 0.6

Table 2: Efficacy of BMS-181184 and Amphotericin B in a Neutropenic Rabbit Model of Pulmonary Aspergillosis. (Data adapted from a study by Groll et al.)[6]

In this model, BMS-181184 demonstrated significant, dose-dependent antifungal activity.[6] At a total daily dose of 150 mg/kg, BMS-181184 was at least as effective as Amphotericin B at 1 mg/kg in promoting survival and reducing organism-mediated tissue injury.[6][7] While all BMS-181184 regimens led to a significant reduction in fungal tissue burden compared to untreated controls, only the higher dosage of 150 mg/kg was equivalent to Amphotericin B in reducing the fungal load in the lungs.[6][7] The compound was reported to be well-tolerated at all tested doses.[7]

Experimental Protocols

In Vivo Neutropenic Rabbit Model of Pulmonary Aspergillosis

This protocol is based on the methodology described in the comparative study of BMS-181184 and Amphotericin B.[6]

Experimental Workflow for In Vivo Aspergillosis Model Workflow of a Neutropenic Rabbit Aspergillosis Model Induce Neutropenia Induce Neutropenia Inoculation Inoculation Induce Neutropenia->Inoculation Day 0 Treatment Initiation Treatment Initiation Inoculation->Treatment Initiation Day 1 Monitoring Monitoring Treatment Initiation->Monitoring Daily Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis End of Study

Fig. 2: In Vivo Experimental Workflow
  • Animal Model: New Zealand White rabbits.

  • Immunosuppression: Persistently neutropenic state induced by a regimen of cytarabine (B982) and methylprednisolone (B1676475) to achieve neutrophil counts below 100/µl.

  • Inoculum: Aspergillus fumigatus conidia are prepared from potato dextrose agar (B569324) slants. The conidia are harvested, suspended in sterile saline with 0.05% Tween 80, and the concentration is adjusted using a hemocytometer. Rabbits are inoculated via intratracheal instillation of a specific conidial count (e.g., 1 x 10⁸ conidia).

  • Drug Preparation and Administration:

    • BMS-181184: The compound is dissolved in 5% dextrose in water (D5W) for intravenous administration.

    • Amphotericin B deoxycholate: Prepared according to the manufacturer's instructions for intravenous infusion.

  • Treatment Regimen: Treatment is initiated 24 hours post-inoculation and continued for a defined period (e.g., 10-12 days). Dosages are administered as described in the efficacy tables.

  • Efficacy Assessment:

    • Survival: Monitored daily.

    • Fungal Burden: At the end of the study, lungs are harvested, homogenized, and serially diluted for plating on Sabouraud dextrose agar to determine the number of colony-forming units (CFU) per gram of tissue.

    • Bronchoalveolar Lavage (BAL): BAL fluid is collected postmortem and cultured to assess the presence and quantity of Aspergillus.

In Vitro Susceptibility Testing

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) based on established methods.

  • Fungal Isolates: Various clinical isolates of Aspergillus species are used.

  • Inoculum Preparation: Conidia are harvested from mature cultures and suspended in RPMI 1640 medium buffered with MOPS. The suspension is adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/ml.

  • Drug Preparation: Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium.

  • Assay: The drug dilutions are dispensed into microtiter plates, and the fungal inoculum is added to each well.

  • Incubation: Plates are incubated at 35°C for 48 hours.

  • MIC Determination: The MIC is defined as the lowest drug concentration that causes a significant inhibition of growth (e.g., ≥50% or 100% inhibition) compared to the growth control.

Summary and Conclusion

The available data indicates that this compound, represented by its derivative BMS-181184, is a promising antifungal agent with potent, dose-dependent efficacy against Aspergillus in preclinical models of invasive aspergillosis. Its unique mechanism of action, which differs from that of Amphotericin B, makes it an interesting candidate for further development, particularly in scenarios where resistance to existing antifungals is a concern.

While in vitro studies show that higher concentrations of this compound are required for fungal inhibition compared to Amphotericin B, in vivo studies in a neutropenic rabbit model demonstrate comparable, and at higher doses, potentially superior, efficacy in terms of survival and reduction of fungal burden. The favorable tolerability profile observed in this animal model is also a significant advantage.

For researchers and drug development professionals, this compound represents a novel class of antifungals that warrants further investigation. Future studies should focus on optimizing its formulation and dosage regimens, exploring its efficacy against a broader range of fungal pathogens, and further elucidating its pharmacokinetic and pharmacodynamic properties in different preclinical models. The distinct mechanism of action and promising in vivo efficacy position this compound as a valuable lead compound in the ongoing effort to expand the armamentarium against invasive fungal infections.

References

Pradimicin L Demonstrates Potent Efficacy Against Azole-Resistant Fungal Isolates

Author: BenchChem Technical Support Team. Date: December 2025

A novel mechanism of action positions Pradimicin L as a promising alternative for treating fungal infections that have developed resistance to conventional azole-based therapies. Extensive in vitro studies demonstrate its broad-spectrum fungicidal activity against a wide range of clinically important yeasts and molds, including strains exhibiting high-level resistance to fluconazole (B54011) and itraconazole (B105839).

This compound, a member of the pradimicin class of antibiotics, exhibits a unique mode of action by targeting the fungal cell wall. It binds specifically to D-mannosides, forming a ternary complex with calcium, which disrupts the integrity of the fungal cell membrane.[1] This mechanism is fundamentally different from that of azole antifungals, which act by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane. The emergence of azole resistance, primarily through alterations in the target enzyme (lanosterol 14α-demethylase, encoded by the ERG11 gene) and overexpression of efflux pumps, has become a significant clinical challenge.[2][3][4][5][6] Pradimicin's distinct target suggests a low probability of cross-resistance with azoles.

Comparative In Vitro Efficacy

Head-to-head comparisons of pradimicin derivatives with commonly used azoles against resistant fungal isolates have substantiated their potential. Studies focusing on the pradimicin derivative BMS-181184 have provided compelling evidence of its efficacy.

Activity Against Azole-Resistant Candida Species

A study comparing the in vitro activity of BMS-181184 with fluconazole and amphotericin B against 64 clinical isolates of various Candida species revealed potent activity for the pradimicin derivative. The Minimum Inhibitory Concentrations (MICs) for BMS-181184 against all tested yeasts were in the range of 0.78 to 12.5 µg/mL.[7][8] Importantly, BMS-181184 demonstrated activity against isolates that were resistant to other antifungal agents, underscoring its novel mechanism of action.[7][8] Furthermore, the study confirmed the fungicidal nature of BMS-181184.[7][8] Another study reported that azole-resistant Candida albicans strains were susceptible to pradimicin A. In vivo studies in neutropenic mice infected with fluconazole-resistant Candida tropicalis showed that BMS-181184 prolonged survival at doses greater than 3 mg/kg/day and reduced tissue fungal burden at higher doses.[9]

Table 1: Comparative In Vitro Activity of BMS-181184 and Fluconazole against Candida Species

Fungal SpeciesAntifungal AgentMIC Range (µg/mL)
Various Candida spp. (64 clinical isolates)BMS-1811840.78 - 12.5[7][8]
FluconazoleNot explicitly stated for all isolates, but included resistant strains[7]
Activity Against Azole-Resistant Aspergillus Species

The efficacy of pradimicins extends to filamentous fungi, including azole-resistant strains of Aspergillus. A study evaluating BMS-181184 against various Aspergillus species demonstrated its activity against isolates with high-level resistance to itraconazole. For three itraconazole-resistant Aspergillus fumigatus isolates with itraconazole MICs of >16 µg/mL, the MICs for BMS-181184 were all 8 µg/mL, indicating a lack of cross-resistance.[10]

Table 2: Comparative In Vitro Activity of BMS-181184 and Itraconazole against Aspergillus fumigatus

Fungal IsolateAntifungal AgentMIC (µg/mL)
Itraconazole-Resistant A. fumigatus (3 isolates)BMS-1811848[10]
Itraconazole>16[10]
Itraconazole-Susceptible A. fumigatus (Geometric Mean)BMS-1811848[10]
Itraconazole0.26[10]

Mechanism of Action and Resistance

The distinct mechanisms of action of pradimicins and azoles are central to the former's efficacy against resistant strains.

cluster_pradimicin This compound Signaling Pathway cluster_azole Azole Signaling Pathway pradimicin This compound ternary_complex Ternary Complex Formation pradimicin->ternary_complex calcium Calcium Ions calcium->ternary_complex mannan D-mannoside on Fungal Cell Wall mannan->ternary_complex membrane_disruption Cell Membrane Disruption ternary_complex->membrane_disruption cell_death Fungal Cell Death membrane_disruption->cell_death azole Azole Antifungal erg11 Lanosterol (B1674476) 14α-demethylase (ERG11) azole->erg11 ergosterol Ergosterol Synthesis lanosterol Lanosterol lanosterol->ergosterol ERG11 membrane_integrity Impaired Membrane Integrity ergosterol->membrane_integrity growth_inhibition Inhibition of Fungal Growth membrane_integrity->growth_inhibition

Figure 1: Contrasting mechanisms of action of this compound and azole antifungals.

Azole resistance in fungi is a multifactorial phenomenon. The primary mechanisms include:

  • Target site modification: Point mutations in the ERG11 gene can lead to an altered enzyme that has a lower affinity for azole drugs.[4][5][6]

  • Overexpression of the target enzyme: Increased production of lanosterol 14α-demethylase can overcome the inhibitory effect of azoles.

  • Efflux pump overexpression: Fungal cells can actively pump azole drugs out of the cell, preventing them from reaching their target. This is mediated by transporters from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) families.[11]

This compound's circumvention of these resistance mechanisms by targeting a different cellular component makes it a valuable candidate for further development.

Experimental Protocols

The in vitro susceptibility data presented were primarily generated using broth dilution methods, following established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Macrodilution Method for Aspergillus spp.

The following protocol is based on the methodology described by Oakley et al. for testing the susceptibility of Aspergillus species.[10]

  • Antifungal Preparation: Stock solutions of BMS-181184 and itraconazole are prepared and serially diluted in RPMI-1640 medium supplemented with 2% glucose to achieve a range of final concentrations (e.g., 0.125–64 µg/mL for BMS-181184 and 0.03–16 µg/mL for itraconazole).

  • Inoculum Preparation: Aspergillus isolates are grown on an appropriate agar (B569324) medium. Conidia are harvested and suspended in sterile saline. The suspension is adjusted to a concentration of 2 x 10³ spores/mL.

  • Incubation: One milliliter of the inoculum is added to tubes containing 1 mL of the diluted antifungal agents. The tubes are incubated at 37°C for 40–42 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that shows no visible growth compared to a drug-free control.

start Start prep_antifungal Prepare serial dilutions of antifungal agents start->prep_antifungal prep_inoculum Prepare fungal inoculum (2x10^3 spores/mL) start->prep_inoculum inoculate Inoculate antifungal dilutions with fungal suspension prep_antifungal->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 40-42 hours inoculate->incubate read_mic Visually determine the Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Figure 2: Workflow for broth macrodilution antifungal susceptibility testing.

Broth Microdilution Method for Candida spp.

The protocol for Candida species generally follows the CLSI M27-A3 guidelines, as referenced in the study by Wardle et al.[7]

  • Antifungal Preparation: Two-fold serial dilutions of the antifungal agents are prepared in a 96-well microtiter plate.

  • Inoculum Preparation: Candida isolates are grown on Sabouraud dextrose agar. A suspension is prepared in sterile saline and adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test medium (e.g., high-resolution medium).

  • Incubation: The microtiter plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control well.

Conclusion

The available evidence strongly supports the potent in vitro efficacy of pradimicins, exemplified by this compound and its derivative BMS-181184, against fungal isolates that are resistant to commonly used azole antifungals. Its unique mechanism of action, targeting the fungal cell wall, circumvents the primary resistance mechanisms that have rendered azoles ineffective in a growing number of clinical cases. The consistent activity of pradimicins against both azole-resistant Candida and Aspergillus species highlights their potential as a much-needed alternative in the antifungal armamentarium. Further clinical investigation is warranted to translate these promising in vitro findings into effective therapeutic strategies for patients with difficult-to-treat fungal infections.

References

Lack of Cross-Resistance Between Pradimicin L and Other Antifungal Classes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antifungal resistance poses a significant threat to global health, necessitating the development of novel antifungal agents with unique mechanisms of action. Pradimicin L, a member of the pradimicin class of antibiotics, represents a promising therapeutic candidate due to its distinct mode of action, which suggests a low potential for cross-resistance with existing antifungal drug classes. This guide provides an objective comparison of the in vitro activity of pradimicin derivatives with that of azoles, polyenes, and echinocandins, supported by experimental data and detailed methodologies, to underscore its potential in combating resistant fungal infections.

Mechanism of Action: A Unique Target in the Fungal Cell Wall

Pradimicins exhibit a novel mechanism of action by targeting the fungal cell wall, a structure essential for fungal viability and not present in mammalian cells. Specifically, pradimicins bind to D-mannosides, components of mannoproteins on the fungal cell surface, in a calcium-dependent manner.[1][2][3] This binding leads to the formation of a ternary complex, disrupting the integrity of the fungal cell membrane and ultimately causing cell death.[1][3][4] This mechanism is fundamentally different from that of other major antifungal classes:

  • Azoles (e.g., Fluconazole (B54011), Voriconazole): Inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a key component of the fungal cell membrane.

  • Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents.

  • Echinocandins (e.g., Caspofungin, Micafungin): Inhibit the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall.[5]

The unique target of pradimicins in the fungal cell wall provides a strong rationale for the absence of cross-resistance with antifungal agents that target ergosterol synthesis, membrane integrity, or glucan synthesis.

Comparative In Vitro Activity: this compound Derivatives vs. Other Antifungal Classes

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for the pradimicin derivative BMS-181184 against a range of fungal isolates, including those with known resistance to other antifungal agents. The data is compiled from various in vitro studies and demonstrates the consistent activity of pradimicins against resistant strains.

Table 1: Comparative MICs (µg/mL) of BMS-181184 and Fluconazole against Candida Species
Fungal IsolateResistance PhenotypeBMS-181184 MIC RangeFluconazole MIC RangeReference
Candida albicansSusceptible2 - 8≤ 8[6]
Candida albicansAzole-Resistant2 - 8≥ 16[7][8]
Candida glabrataSusceptible2 - 8≤ 8[6]
Candida glabrataAzole-Resistant2 - 8≥ 16[7]
Candida kruseiIntrinsically Resistant2 - 8≥ 64[6]

Data Interpretation: The MICs for BMS-181184 remain low and consistent against both fluconazole-susceptible and fluconazole-resistant isolates of Candida albicans and Candida glabrata. Furthermore, BMS-181184 demonstrates potent activity against Candida krusei, a species known for its intrinsic resistance to fluconazole. This strongly indicates a lack of cross-resistance between pradimicins and azoles.

Table 2: In Vitro Activity of BMS-181184 against Various Fungal Pathogens
Fungal SpeciesBMS-181184 MIC Range (µg/mL)Comparator Agent and MIC Range (µg/mL)Reference
Cryptococcus neoformans2 - 8Fluconazole: ≤ 1 - ≥ 64[6]
Aspergillus fumigatus4 - 16Amphotericin B: 0.5 - 2[9]

Data Interpretation: BMS-181184 shows consistent activity against Cryptococcus neoformans and Aspergillus fumigatus. While direct comparative data against resistant strains of these species is limited in the provided search results, the unique mechanism of action of pradimicins suggests they would remain effective. One study explicitly states that 5-Fluorocytosine- and azole-resistant C. albicans strains were susceptible to pradimicin A.[8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Antifungal Susceptibility Testing of Yeasts (CLSI M27-A3 / EUCAST E.DEF 7.3.2)

This broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast isolates.

1. Inoculum Preparation:

  • Yeast isolates are subcultured on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

  • A suspension of the yeast is prepared in sterile saline or water and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • The suspension is further diluted in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

2. Preparation of Antifungal Solutions:

  • Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) or water).

  • Serial twofold dilutions of the antifungal agents are prepared in RPMI-1640 medium in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared yeast suspension.

  • A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.

  • The plates are incubated at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

  • Growth inhibition can be assessed visually or spectrophotometrically.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the distinct mechanisms of action of different antifungal classes and a typical experimental workflow for assessing cross-resistance.

Antifungal_Mechanisms cluster_pradimicin This compound cluster_azoles Azoles cluster_polyenes Polyenes cluster_echinocandins Echinocandins Pradimicin This compound Mannan (B1593421) D-Mannosides (Cell Wall) Pradimicin->Mannan Binds to Complex Ternary Complex (Pradimicin-Mannan-Ca2+) Mannan->Complex Forms Membrane_Disruption Membrane Disruption Complex->Membrane_Disruption Cell_Death_P Fungal Cell Death Membrane_Disruption->Cell_Death_P Azoles Azoles Erg11 Lanosterol 14α-demethylase Azoles->Erg11 Inhibits Ergosterol_Synthesis Ergosterol Synthesis Erg11->Ergosterol_Synthesis Membrane_Integrity_A Impaired Membrane Integrity Ergosterol_Synthesis->Membrane_Integrity_A Cell_Death_A Fungal Cell Death Membrane_Integrity_A->Cell_Death_A Polyenes Polyenes Ergosterol Ergosterol (Cell Membrane) Polyenes->Ergosterol Binds to Pore_Formation Pore Formation Ergosterol->Pore_Formation Induces Leakage Ion Leakage Pore_Formation->Leakage Cell_Death_Po Fungal Cell Death Leakage->Cell_Death_Po Echinocandins Echinocandins Glucan_Synthase β-(1,3)-D-Glucan Synthase Echinocandins->Glucan_Synthase Inhibits Glucan_Synthesis Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Cell_Wall_Integrity Impaired Cell Wall Integrity Glucan_Synthesis->Cell_Wall_Integrity Cell_Death_E Fungal Cell Death Cell_Wall_Integrity->Cell_Death_E

Caption: Mechanisms of action of major antifungal classes.

Cross_Resistance_Workflow start Start: Isolate Fungal Strains (Susceptible & Resistant Phenotypes) prepare_inoculum Prepare Standardized Inoculum (CLSI/EUCAST Guidelines) start->prepare_inoculum inoculate Inoculate Plates with Fungal Suspensions prepare_inoculum->inoculate prepare_plates Prepare Microtiter Plates with Serial Dilutions of Antifungals (this compound, Azoles, Polyenes, Echinocandins) prepare_plates->inoculate incubate Incubate Plates (35°C, 24-48h) inoculate->incubate read_mic Determine Minimum Inhibitory Concentrations (MICs) incubate->read_mic analyze Analyze and Compare MIC Data (Susceptible vs. Resistant Strains) read_mic->analyze conclusion Conclusion on Cross-Resistance Potential analyze->conclusion

Caption: Experimental workflow for assessing antifungal cross-resistance.

Conclusion

References

A Comparative Analysis of Novel Pradimicin L Derivatives in Antifungal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of New Pradimicin L Derivatives Against Established Antifungal Agents, Supported by Experimental Data.

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents with unique mechanisms of action. The pradimicin family of antibiotics represents a promising class of broad-spectrum antifungals. This guide provides a comparative analysis of the antifungal activity of new this compound derivatives, with a focus on BMS-181184, against the established antifungal agents Amphotericin B and Fluconazole.

In Vitro Antifungal Susceptibility

The in vitro efficacy of antifungal agents is primarily determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of a new this compound derivative, BMS-181184, and comparator drugs against key fungal pathogens, Candida albicans and Aspergillus fumigatus.

Comparative MIC Values Against Candida Species
Antifungal AgentCandida albicans MIC Range (µg/mL)Candida glabrata MIC Range (µg/mL)Candida tropicalis MIC Range (µg/mL)Candida krusei MIC Range (µg/mL)
This compound Derivative (BMS-181184) 1 - 8[1]1 - 8[1]1 - 8[1]1 - 8[1]
Amphotericin B0.125 - 1[2]0.25 - 2[2]0.25 - 0.5[2]0.5 - 1[2]
Fluconazole≤0.5 - >64[3][4]16 - 32[4][5]≤2[4]≥64[4]

Note: MIC values can vary depending on the specific strain and testing methodology.

Comparative MIC Values Against Aspergillus Species
Antifungal AgentAspergillus fumigatus MIC Range (µg/mL)Aspergillus flavus MIC Range (µg/mL)Aspergillus niger MIC Range (µg/mL)
This compound Derivative (BMS-181184) ≤8[6]≥16[7]≥16[7]
Amphotericin B2[7]--
Itraconazole---

Note: Data for some drug-pathogen combinations were not available in the searched literature.

Cytotoxicity Profile

A critical aspect of antifungal drug development is ensuring selectivity for fungal cells over host cells. Pradimicin A has been reported to be non-cytotoxic to various cultured mammalian cells at concentrations of 100 or 500 µg/mL[8]. The this compound derivative BMS-181184 was also found to be well-tolerated in animal models with no major end-organ toxicity noted[9][10].

In Vivo Efficacy

Preclinical in vivo studies are essential to evaluate the therapeutic potential of new antifungal candidates. Initial studies have shown that pradimicins are effective in murine models of disseminated candidiasis and aspergillosis[10]. Specifically, the pradimicin derivative BMS-181184 was at least as effective as Amphotericin B in a rabbit model of invasive pulmonary aspergillosis, demonstrating a significant reduction in fungal burden and resolution of pulmonary lesions[9].

Mechanism of Action

Pradimicins exhibit a novel mechanism of action. They bind specifically to terminal D-mannosides on the fungal cell wall in a calcium-dependent manner[10]. This interaction forms a ternary complex, leading to the disruption of the fungal cell membrane integrity[10].

cluster_0 Fungal Cell Wall cluster_1 Extracellular Space cluster_2 Fungal Cell Membrane Mannoproteins Mannoproteins This compound Derivative This compound Derivative This compound Derivative->Mannoproteins Binds to D-mannosides Membrane Disruption Membrane Disruption This compound Derivative->Membrane Disruption Causes Calcium Ions (Ca2+) Calcium Ions (Ca2+) Calcium Ions (Ca2+)->this compound Derivative Forms complex

Caption: Mechanism of action of this compound derivatives.

Experimental Protocols

The data presented in this guide are based on standardized experimental protocols. Below are detailed methodologies for key experiments.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Fungal Culture Fungal Culture Inoculum Preparation Inoculum Preparation Fungal Culture->Inoculum Preparation Microtiter Plate Setup Microtiter Plate Setup Inoculum Preparation->Microtiter Plate Setup Serial Drug Dilution Serial Drug Dilution Serial Drug Dilution->Microtiter Plate Setup Incubation Incubation Microtiter Plate Setup->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Caption: Workflow for MIC determination.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: A two-fold serial dilution of the antifungal agent is prepared in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the drug dilution is inoculated with the fungal suspension. A drug-free well serves as a growth control, and an un-inoculated well serves as a sterility control.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and complete inhibition for polyenes) compared to the growth control.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of mammalian cells as an indicator of cell viability.

Mammalian Cell Culture Mammalian Cell Culture Cell Seeding Cell Seeding Mammalian Cell Culture->Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment Incubation Incubation Drug Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan (B1609692) Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading

Caption: Workflow for MTT cytotoxicity assay.

  • Cell Seeding: Mammalian cells (e.g., HeLa, HepG2) are seeded into a 96-well plate and allowed to adhere overnight.

  • Drug Treatment: The cells are treated with various concentrations of the antifungal agent and incubated for a specified period (e.g., 24, 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage relative to untreated control cells.

In Vivo Murine Model of Systemic Candidiasis

This animal model is used to evaluate the efficacy of antifungal agents in a systemic infection setting.

  • Infection: Immunocompetent or immunosuppressed mice are infected intravenously with a standardized inoculum of Candida albicans.

  • Treatment: The antifungal agent is administered to the mice at various doses and schedules (e.g., intraperitoneally, orally). A control group receives a vehicle.

  • Monitoring: The mice are monitored for survival over a period of time (e.g., 14-21 days).

  • Fungal Burden Determination: At the end of the study, or at specific time points, organs such as the kidneys and brain are harvested, homogenized, and plated on agar to determine the fungal burden (colony-forming units per gram of tissue).

  • Data Analysis: Survival curves are analyzed using the Kaplan-Meier method, and differences in fungal burden between treated and control groups are statistically evaluated.

References

Comparative Analysis of Pradimicin L and Other Mannan-Binding Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pradimicin L and other prominent mannan-binding agents. The analysis is supported by experimental data on their binding affinities and biological activities, detailed experimental protocols, and visualizations of their mechanisms of action.

Mannan-binding agents are a class of molecules that recognize and bind to mannan (B1593421), a complex carbohydrate found on the surface of various pathogens, including fungi and enveloped viruses. This interaction can disrupt the pathogen's life cycle, making these agents promising candidates for novel antimicrobial and antiviral therapies. This guide focuses on a comparative analysis of this compound, a non-peptidic antibiotic, and several lectins with potent mannan-binding properties: Actinohivin, Griffithsin, Cyanovirin-N, and Scytovirin.

Quantitative Data Presentation

The following tables summarize the binding affinities and biological activities of the selected mannan-binding agents.

Table 1: Binding Affinity of Mannan-Binding Agents to their respective targets

AgentTargetBinding Affinity (Kd)
Pradimicin AD-MannoseNot explicitly quantified, but requires Ca2+ for binding.
ActinohivinHIV-1 gp1201.7 x 10⁻⁹ - 3.4 x 10⁻⁸ M[1]
GriffithsinHIV-1 gp120Not explicitly quantified, but shows picomolar antiviral activity.
Cyanovirin-NHIV-1 gp1204.9 x 10⁻⁸ M to 2.5 x 10⁻⁷ M
ScytovirinHIV-1 gp1201.63 µM[2]

Table 2: Antiviral and Antifungal Efficacy of Mannan-Binding Agents

AgentActivityTarget Organism/VirusEfficacy (EC50/IC50/MIC)
Pradimicin AAntifungalCandida albicans, Cryptococcus neoformans, Aspergillus fumigatusModerate in vitro activity[3][4]
Pradimicin AAntiviralInfluenza virusIC50: 6.8 µg/ml[3][4]
ActinohivinAntiviralHIV-1, HIV-2IC50: 2–110 nM[1]
GriffithsinAntiviralHIV-1EC50: 0.011 - 0.156 nM[5][6]
Cyanovirin-NAntiviralHIV-1, HIV-2Low nanomolar concentrations[7]
ScytovirinAntiviralHIV-1Low nanomolar activity[8]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Surface Plasmon Resonance is a label-free technique used to measure biomolecular interactions in real-time.

Objective: To determine the binding affinity (Kd) of mannan-binding agents to their respective glycoprotein (B1211001) or carbohydrate targets.

General Protocol:

  • Immobilization of the Ligand:

    • A suitable sensor chip (e.g., CM5) is activated.

    • The ligand (e.g., HIV-1 gp120, mannan) is covalently immobilized onto the sensor chip surface. Amine coupling is a common method.

    • The surface is then deactivated and stabilized.

  • Analyte Injection:

    • The analyte (e.g., this compound, lectins) is prepared in a suitable running buffer at various concentrations.

    • The analyte solutions are injected over the sensor surface at a constant flow rate.

    • The association of the analyte to the immobilized ligand is monitored in real-time as a change in the resonance signal (measured in Resonance Units, RU).

  • Dissociation Phase:

    • Running buffer without the analyte is flowed over the sensor surface to monitor the dissociation of the analyte-ligand complex.

  • Regeneration:

    • A regeneration solution is injected to remove the bound analyte, preparing the sensor surface for the next injection cycle.

  • Data Analysis:

    • The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

Antiviral Syncytium Formation Assay

This assay is used to determine the ability of a compound to inhibit virus-induced cell fusion.

Objective: To determine the 50% effective concentration (EC50) of mannan-binding agents against HIV.

General Protocol:

  • Cell Culture:

    • Chronically HIV-infected cells (e.g., H9/IIIB) and uninfected target T-cells (e.g., CEM, MT-2) are cultured under standard conditions.[9]

  • Assay Setup:

    • Uninfected target cells are plated in a 96-well plate.

    • The mannan-binding agent is serially diluted and added to the wells.

    • Chronically HIV-infected cells are then added to each well to initiate co-culture.

  • Incubation:

    • The plate is incubated for a period that allows for syncytium formation (typically 24-48 hours).

  • Quantification of Syncytia:

    • Syncytia (multinucleated giant cells) are visualized and counted under a microscope. Alternatively, a reporter gene assay (e.g., luciferase) can be used for quantification.[10]

  • Data Analysis:

    • The percentage of syncytium inhibition is calculated for each concentration of the agent compared to the untreated control.

    • The EC50 value is determined as the concentration of the agent that inhibits syncytium formation by 50%.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

Objective: To determine the MIC of this compound against fungal pathogens like Candida albicans.

General Protocol:

  • Inoculum Preparation:

    • A standardized suspension of the fungal isolate is prepared in a suitable broth medium (e.g., RPMI-1640).

  • Drug Dilution:

    • The antifungal agent (this compound) is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation:

    • Each well is inoculated with the fungal suspension.

  • Incubation:

    • The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the drug-free control well. For some antifungals and fungi, this is defined as a ≥50% decrease in growth.[11]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the proposed mechanisms of action for this compound and the lectin-based mannan-binding agents.

Pradimicin_L_Mechanism PradimicinL This compound Complex [this compound]₂-Ca²⁺-Mannan Ternary Complex PradimicinL->Complex Binds to Calcium Ca²⁺ Calcium->Complex Mediates binding Mannan Mannan on Fungal Cell Wall Mannan->Complex Binds to MembraneDisruption Fungal Cell Membrane Disruption Complex->MembraneDisruption Causes CellDeath Fungal Cell Death MembraneDisruption->CellDeath Leads to

Caption: Mechanism of this compound antifungal activity.

Lectin_Antiviral_Mechanism cluster_virus Virus Enveloped Virus (e.g., HIV) gp120 gp120 Glycoprotein (with high-mannose glycans) CD4 CD4 Receptor gp120->CD4 Normal Interaction (Blocked) Binding Lectin binds to high-mannose glycans on gp120 gp120->Binding Lectin Mannan-Binding Lectin (Actinohivin, Griffithsin, Cyanovirin-N, Scytovirin) Lectin->Binding HostCell Host Cell (e.g., CD4+ T-cell) Inhibition Inhibition of Viral Entry Binding->Inhibition Results in Inhibition->HostCell Prevents infection of

Caption: General mechanism of antiviral lectins.

Comparative Analysis

This compound stands out as a small, non-peptidic molecule with a unique calcium-dependent mechanism of action against fungi.[12] Its ability to form a ternary complex with mannan and calcium leads to the disruption of the fungal cell membrane. While it also exhibits some antiviral activity, its primary characterization is as an antifungal agent. A significant advantage of this compound is its broad spectrum of activity against various fungal pathogens.[3][4] However, a lack of readily available, standardized quantitative data on its binding affinity to mannan makes direct comparison with the lectins challenging.

The lectins —Actinohivin, Griffithsin, Cyanovirin-N, and Scytovirin—are all proteins that exhibit potent antiviral activity, particularly against HIV, by targeting the high-mannose glycans on the viral envelope glycoprotein gp120.[5][7][8][13]

  • Actinohivin is noted for its high specificity for the α(1-2)mannobiose moiety of high-mannose-type glycans and its potent anti-HIV activity is attributed to the cooperative binding of its three structural segments to gp120.[14]

  • Griffithsin is one of the most potent anti-HIV lectins discovered, with activity in the picomolar range.[6][15] Its dimeric structure, with a total of six carbohydrate-binding sites, likely contributes to its high avidity for gp120.[5]

  • Cyanovirin-N also demonstrates potent, low nanomolar anti-HIV activity by binding to gp120 and interfering with its interaction with the CD4 receptor.[7][16][17]

  • Scytovirin is another cyanobacterial lectin with two structural domains that bind to HIV-1 envelope glycoproteins, exhibiting low nanomolar anti-HIV activity.[8][18]

A key difference between this compound and the lectins lies in their molecular nature and primary therapeutic targets. This compound is a small molecule primarily investigated for its antifungal properties, while the lectins are larger proteins with well-documented, potent antiviral activities. The choice of agent for further research and development would therefore depend on the specific therapeutic application being considered. For antifungal development, this compound and its derivatives remain promising candidates. For antiviral applications, particularly as microbicides to prevent HIV transmission, the lectins, especially Griffithsin, have shown exceptional potency.

Conclusion

This guide provides a comparative overview of this compound and several mannan-binding lectins. The quantitative data, detailed protocols, and mechanistic diagrams are intended to serve as a valuable resource for researchers in the fields of infectious disease and drug development. While all the agents discussed show promise, their distinct characteristics suggest different potential therapeutic niches. Further research, particularly in generating directly comparable quantitative data for this compound's mannan binding and antifungal efficacy, would be beneficial for a more comprehensive comparative assessment.

References

A Head-to-Head Comparison of Pradimicin L and Pradimicin S: Anti-HIV Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-human immunodeficiency virus (HIV) activity of two pradimicin analogues: Pradimicin L and Pradimicin S. This analysis is based on available experimental data to inform research and development efforts in the pursuit of novel antiretroviral agents.

Introduction to Pradimicins

Pradimicins are a class of non-peptidic, carbohydrate-binding antibiotics that have demonstrated potent antifungal and antiviral activities.[1] Their mechanism of action against HIV involves binding to the high-mannose glycans on the viral envelope glycoprotein (B1211001) gp120, thereby interfering with the virus's entry into host cells.[2][3] This interaction is dependent on the presence of calcium ions.[3] Both this compound and Pradimicin S are derivatives of Pradimicin A and share a common benzo[a]naphthacenequinone aglycone core.[2][4]

This compound is a congener of Pradimicin A, featuring a D-glucosyl-D-thomosamine moiety.[4] In contrast, Pradimicin S is a highly water-soluble derivative of Pradimicin A where the terminal xylose is replaced by a 3-sulfated glucose.[2] This structural difference significantly enhances the solubility of Pradimicin S.

Quantitative Comparison of Anti-HIV Activity

Direct head-to-head comparative studies on the anti-HIV activity of this compound and Pradimicin S are limited in publicly available literature. However, a comparative analysis can be inferred from studies that have evaluated Pradimicin S against Pradimicin A, a close structural analogue of this compound. One study has reported that this compound is equiactive to Pradimicin A in terms of in vitro antifungal activity.[4] Based on this, the anti-HIV activity of Pradimicin A can be used as a surrogate for this compound for the purpose of this comparison.

The following table summarizes the 50% effective concentration (EC₅₀) values for Pradimicin S and Pradimicin A against different HIV-1 and HIV-2 strains in various T-lymphocyte cell lines.

CompoundVirus StrainCell LineEC₅₀ (µM)
Pradimicin S HIV-1 (IIIB)MT-45.1
HIV-1 (IIIB)CEM8.9
HIV-1 (IIIB)C81666.2
HIV-2 (ROD)MT-47.5
Pradimicin A HIV-1 (IIIB)MT-45.2
HIV-1 (IIIB)CEM5.9
HIV-1 (IIIB)C81665.4
HIV-2 (ROD)MT-45.8

Data sourced from a comparative study on Pradimicin S and Pradimicin A.[5]

The data indicates that both Pradimicin S and Pradimicin A (and by extension, likely this compound) exhibit anti-HIV activity in the low micromolar range against both HIV-1 and HIV-2. Their efficacy is comparable across the tested cell lines.

Mechanism of Action: A Shared Pathway

The anti-HIV mechanism for pradimicins involves the inhibition of viral entry. This process is initiated by the binding of the pradimicin molecule to the mannose-rich glycans of the HIV envelope glycoprotein gp120.[2][3] This interaction is calcium-dependent and effectively blocks the virus from attaching to and entering the host CD4+ T cells.[3]

cluster_virus HIV-1 Virion cluster_cell Host Cell cluster_drug Pradimicin Action gp120 gp120 Glycoprotein CD4 CD4 Receptor gp120->CD4 Attachment HIV HIV-1 Entry Viral Entry CD4->Entry Fusion Pradimicin This compound / S Binding Binding to gp120 Mannose Glycans Pradimicin->Binding Binding->gp120 Inhibition A Prepare Cell Suspension (e.g., MT-4, CEM) B Seed Cells into 96-well Plate A->B C Add Serial Dilutions of Pradimicins B->C D Infect with HIV C->D E Incubate at 37°C for 4-5 days D->E F Microscopic Examination for Syncytia Formation E->F G Determine EC50 Value F->G

References

Pradimicin L: A Comparative Analysis of its Activity Against Clinical Isolates of Aspergillus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal agent Pradimicin L, specifically the derivative BMS-181184, and its activity against clinical isolates of Aspergillus. The document presents a detailed analysis of its performance against other established antifungal drugs, supported by experimental data.

Introduction

Pradimicins are a class of antifungal compounds characterized by a dihydrobenzo[α]naphthacenequinone aglycone.[1] Their unique mechanism of action, which is distinct from that of polyenes and azoles, makes them a subject of significant interest in the search for novel antifungal therapies. This is particularly relevant in the context of increasing resistance to current antifungal agents. This compound has demonstrated a broad spectrum of in vitro activity against a variety of fungal pathogens, including Candida spp., Cryptococcus neoformans, and importantly, Aspergillus spp.[1]

Mechanism of Action

The antifungal activity of this compound is initiated by a specific binding interaction with terminal D-mannoside residues present in the mannoproteins of the fungal cell wall. This binding is calcium-dependent and leads to the formation of a ternary complex involving the D-mannoside, this compound, and calcium ions. The formation of this complex disrupts the integrity of the fungal cell membrane, leading to cell death.[1][2] This mechanism of action suggests that cross-resistance with existing antifungal drugs like amphotericin B and azoles is unlikely.[3]

cluster_0 Fungal Cell Wall cluster_1 Ternary Complex Formation Mannoprotein Mannoprotein (with terminal D-mannoside) Complex [this compound - Ca²⁺ - D-mannoside] Complex Mannoprotein->Complex binds to PradimicinL This compound PradimicinL->Complex Calcium Ca²⁺ Calcium->Complex MembraneDisruption Cell Membrane Disruption Complex->MembraneDisruption leads to CellDeath Fungal Cell Death MembraneDisruption->CellDeath results in cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Isolate Aspergillus Isolate (on Sabouraud Dextrose Agar) Inoculum Inoculum Preparation (1x10³ spores/mL) Isolate->Inoculum Inoculation Inoculation of Tubes Inoculum->Inoculation Antifungals Antifungal Stock Solutions (this compound, Itraconazole, Amphotericin B) SerialDilution Two-fold Serial Dilutions of Antifungals in Broth Antifungals->SerialDilution SerialDilution->Inoculation Incubation Incubation (37°C, 40-42h) Inoculation->Incubation MIC MIC Determination (Visual Inspection) Incubation->MIC MFC MFC Determination (Subculture on Agar) MIC->MFC

References

A Comparative Analysis of the Pharmacokinetic and Pharmacodynamic Profiles of Pradimicin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of various Pradimicin derivatives, a class of antifungal agents with a novel mechanism of action. The information presented is compiled from preclinical studies to support research and development in the field of antifungal therapeutics.

Introduction to Pradimicins

Pradimicins are a unique class of antibiotics produced by actinomycetes, with a characteristic dihydrobenzo[α]naphthacenequinone core.[1] Their primary mechanism of action involves a calcium-dependent binding to D-mannose residues on the surface of fungal cells, leading to the formation of a ternary complex that disrupts the fungal cell membrane integrity.[1][2] This mode of action is distinct from other major antifungal classes, suggesting a potential for activity against resistant strains. Several derivatives, including Pradimicin A, B, C, and the clinically evaluated BMS-181184, have been investigated for their antifungal potential.

Pharmacokinetic Profile Comparison

A direct comparison of the pharmacokinetic parameters of all Pradimicin derivatives is challenging due to the limited availability of comprehensive and directly comparable studies. However, extensive data is available for the water-soluble derivative BMS-181184, which has undergone more rigorous preclinical evaluation.

Table 1: Pharmacokinetic Parameters of BMS-181184 in Rabbits (Single Intravenous Dose)
Dose (mg/kg)Cmax (µg/mL)AUC (0-24h) (µg·h/mL)Half-life (t½) (h)Volume of Distribution (Vd) (L/kg)
101207264.990.397
25----
50----
15064821302.310.799

Data sourced from studies in normal, catheterized rabbits.[3][4] Note: Data for 25 and 50 mg/kg were not explicitly provided in the summarized search results.

Pharmacokinetic studies of BMS-181184 in rabbits revealed a nonlinear, dose-dependent profile with enhanced clearance and a shorter half-life at higher dosages.[3][4] There was no significant drug accumulation in the plasma after multiple daily doses of 10, 25, or 50 mg/kg over 15 days.[3]

Pharmacodynamic Profile Comparison

The pharmacodynamic activity of Pradimicin derivatives is primarily assessed by their in vitro minimum inhibitory concentrations (MICs) against various fungal pathogens and their in vivo efficacy in animal models of fungal infections.

In Vitro Antifungal Activity

BMS-181184 has demonstrated a broad spectrum of in vitro activity against clinically relevant fungi.[1]

Table 2: Comparative In Vitro Activity (MIC90 in µg/mL) of Pradimicin Derivatives Against Selected Fungal Pathogens
Fungal SpeciesPradimicin A (MIC range)BMS-181184 (MIC90)
Candida albicans-8
Candida krusei-4
Candida parapsilosis-8
Candida tropicalis-16
Cryptococcus neoformans-2
Aspergillus fumigatus-8
Aspergillus flavus->16
Aspergillus niger->16

MIC90 values represent the concentration required to inhibit the growth of 90% of the tested isolates. Data for BMS-181184 is from comprehensive in vitro studies.[6][7][8] Comparative MIC90 data for Pradimicin A, B, and C is not available in a directly comparable format in the reviewed literature.

BMS-181184 is fungicidal against yeasts and most strains of Aspergillus fumigatus.[6] Its activity is minimally affected by changes in testing conditions such as pH, inoculum size, and the presence of serum.[6]

In Vivo Efficacy

In vivo studies in murine models of systemic fungal infections have demonstrated the therapeutic potential of Pradimicin derivatives.

Table 3: In Vivo Efficacy of Pradimicin Derivatives in Murine Models of Systemic Fungal Infections
DerivativeFungal PathogenMouse ModelEndpointEffective Dose (mg/kg)
Pradimicin ACandida albicansSystemic Infection--
Cryptococcus neoformansSystemic Infection--
Aspergillus fumigatusSystemic Infection--
BMS-181184Candida albicansSystemic Infection50% Protective Dose (PD50)8.8
Aspergillus fumigatusSystemic Infection50% Protective Dose (PD50)31
Candida tropicalisSystemic InfectionProlonged survival & reduced tissue counts>3

Data for Pradimicin A indicates therapeutic activity without specific dosage in the provided search results.[5] Data for BMS-181184 is from studies in normal and neutropenic mice.[9][10] The efficacy of Pradimicin A was demonstrated in both normal and immunocompromised mice.[5]

Mechanism of Action

The antifungal activity of Pradimicins is initiated by a specific interaction with the fungal cell wall.

Pradimicin_Mechanism_of_Action Pradimicin Pradimicin Derivative Ternary_Complex Ternary Complex (Pradimicin-Ca²⁺-Mannan) Pradimicin->Ternary_Complex Calcium Ca²⁺ Ion Calcium->Ternary_Complex Mannan D-Mannose Residues (on Fungal Cell Wall) Mannan->Ternary_Complex Membrane_Disruption Cell Membrane Disruption Ternary_Complex->Membrane_Disruption Alters membrane integrity Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death Leads to

Caption: Mechanism of action of Pradimicin derivatives.

Pradimicin derivatives, in the presence of calcium ions, bind specifically to D-mannoside residues present in the mannoproteins of the fungal cell wall.[2] This interaction leads to the formation of a stable ternary complex, which is believed to cause a disruption of the physical integrity of the cell membrane, ultimately leading to fungal cell death.[1][2] There is currently no strong evidence to suggest that Pradimicins act via intracellular signaling pathways.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method based on CLSI M27-A4)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of Pradimicin derivatives against yeast pathogens.

Antifungal_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Drug_Prep Prepare Pradimicin derivative stock solution and serial dilutions Plate_Inoculation Inoculate microtiter plate wells containing drug dilutions with inoculum Drug_Prep->Plate_Inoculation Inoculum_Prep Prepare standardized fungal inoculum (0.5 McFarland) Inoculum_Prep->Plate_Inoculation Incubation Incubate plates at 35°C for 24-48 hours Plate_Inoculation->Incubation MIC_Determination Visually determine the MIC: lowest concentration with no visible growth Incubation->MIC_Determination

Caption: Workflow for in vitro antifungal susceptibility testing.

1. Preparation of Antifungal Agent:

  • Prepare a stock solution of the Pradimicin derivative in a suitable solvent (e.g., dimethyl sulfoxide).
  • Perform serial twofold dilutions of the stock solution in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve the desired final concentration range in the microtiter plate wells.

2. Inoculum Preparation:

  • Subculture the yeast isolate on Sabouraud dextrose agar (B569324) and incubate at 35°C for 24-48 hours.
  • Prepare a suspension of the yeast colonies in sterile saline.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
  • Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.

3. Broth Microdilution Assay:

  • Dispense 100 µL of each twofold drug dilution into the wells of a 96-well microtiter plate.
  • Add 100 µL of the standardized fungal inoculum to each well.
  • Include a growth control well (inoculum without drug) and a sterility control well (medium only).
  • Incubate the plates at 35°C for 24 to 48 hours.

4. MIC Determination:

  • Following incubation, visually inspect the wells for turbidity.
  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

In Vivo Efficacy in a Murine Model of Systemic Candidiasis

This protocol describes a general procedure for evaluating the in vivo efficacy of Pradimicin derivatives.

In_Vivo_Efficacy_Workflow cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Inoculum_Prep Prepare a standardized inoculum of Candida albicans Infection_Step Induce systemic infection in mice via intravenous injection Inoculum_Prep->Infection_Step Treatment_Admin Administer Pradimicin derivative at various doses post-infection Infection_Step->Treatment_Admin Control_Group Administer vehicle to control group Infection_Step->Control_Group Monitoring Monitor mice for survival and clinical signs of illness Treatment_Admin->Monitoring Control_Group->Monitoring Analysis Determine endpoints: - Survival rate - Fungal burden in organs Monitoring->Analysis

References

A Comparative Analysis of Pradimicin L and its Glycine Analogs in Antifungal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for potent and safe antifungal agents, a comparative guide focusing on Pradimicin L and its glycine (B1666218) analogs, Pradimicins D and E, has been developed for researchers, scientists, and drug development professionals. This guide provides a detailed examination of their antifungal activity, mechanism of action, and cytotoxic profiles, supported by experimental data and protocols.

Pradimicins are a class of antibiotics known for their unique antifungal mechanism. They function by binding to D-mannoside residues on the surface of fungal cells in a calcium-dependent manner. This interaction disrupts the fungal cell membrane, leading to cell death. This compound, a congener of Pradimicin A, has demonstrated antifungal activity comparable to its parent compound. Its glycine analogs, Pradimicins D and E, have also been reported to exhibit equivalent in vitro and in vivo antifungal efficacy to Pradimicin A.[1][2] This suggests that the substitution with glycine does not negatively impact its primary mode of action.

Performance Data: Antifungal Activity and Cytotoxicity

While direct side-by-side quantitative comparisons of this compound and its specific glycine analogs are not extensively available in a single study, the existing literature provides valuable insights into their performance. The following tables summarize the available data on the Minimum Inhibitory Concentrations (MIC) against various fungal pathogens and the cytotoxic activity (IC50) of different Pradimicin congeners. It is important to note that this data is compiled from various studies and direct comparisons should be made with caution.

CompoundOrganismMIC (µg/mL)
Pradimicin ACandida albicans1.6 - 12.5
Cryptococcus neoformans3.1 - 6.3
Aspergillus fumigatus6.3 - 25
This compoundVarious FungiEquiactive to Pradimicin A[2]
Pradimicin DVarious FungiEqual in activity to Pradimicin A[1]
Pradimicin EVarious FungiEqual in activity to Pradimicin A[1]

Table 1: In Vitro Antifungal Activity of Pradimicins. This table presents the Minimum Inhibitory Concentration (MIC) values of various Pradimicin compounds against a selection of pathogenic fungi.

CompoundCell LineIC50 (µg/mL)
Pradimicin AVarious cultured mammalian cellsNon-cytotoxic at 100 or 500 µg/mL[3]
Pradimicin-IRDHCT-116 (Colon Carcinoma)0.8 µM
MM 200 (Melanoma)2.7 µM

Table 2: Cytotoxicity of Pradimicins. This table shows the 50% inhibitory concentration (IC50) of Pradimicin A and a related analog, Pradimicin-IRD, against different cell lines.

Mechanism of Action: A Calcium-Dependent Interaction

The antifungal activity of Pradimicins is initiated by a specific interaction with the fungal cell wall. The process can be summarized in the following steps:

  • Binding to D-Mannoside: Pradimicin molecules recognize and bind to D-mannoside residues present in the mannoproteins of the fungal cell wall.

  • Calcium-Dependent Complex Formation: In the presence of calcium ions, a ternary complex is formed between the Pradimicin molecule, the D-mannoside residue, and a calcium ion.[4]

  • Membrane Disruption: The formation of this complex disrupts the integrity of the fungal cell membrane.

  • Cell Lysis: This disruption leads to the leakage of intracellular components and ultimately results in fungal cell death.

pradimicin_mechanism cluster_fungal_cell Fungal Cell CellWall Cell Wall (Mannoproteins) TernaryComplex Pradimicin-Mannoside-Ca2+ Complex CellWall->TernaryComplex Forms Complex CellMembrane Cell Membrane Pradimicin Pradimicin Pradimicin->CellWall Binds to D-Mannoside Calcium Ca2+ Calcium->TernaryComplex MembraneDisruption Membrane Disruption TernaryComplex->MembraneDisruption Causes CellLysis Cell Lysis MembraneDisruption->CellLysis Leads to

Figure 1. Mechanism of action of Pradimicins.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and its glycine analogs.

Minimum Inhibitory Concentration (MIC) Assay

The antifungal susceptibility of fungal isolates to this compound and its analogs is determined using a broth microdilution method based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antifungal Agents: Stock solutions of this compound and its glycine analogs are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in RPMI 1640 medium to achieve a range of final concentrations.

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium. The inoculum is prepared by suspending fungal colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Assay Procedure: The antifungal dilutions are added to the wells of a 96-well microtiter plate. The standardized fungal inoculum is then added to each well. The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control well.

mic_workflow Start Start PrepareCompounds Prepare serial dilutions of This compound and analogs Start->PrepareCompounds PrepareInoculum Prepare standardized fungal inoculum Start->PrepareInoculum PlateSetup Add antifungal dilutions and inoculum to 96-well plate PrepareCompounds->PlateSetup PrepareInoculum->PlateSetup Incubation Incubate at 35°C for 24-48 hours PlateSetup->Incubation ReadMIC Determine Minimum Inhibitory Concentration (MIC) Incubation->ReadMIC End End ReadMIC->End

Figure 2. Experimental workflow for MIC determination.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of this compound and its glycine analogs on mammalian cells is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Mammalian cells (e.g., Vero, HepG2) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and its glycine analogs and incubated for another 48 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., dimethyl sulfoxide).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.

mtt_workflow Start Start SeedCells Seed mammalian cells in 96-well plate Start->SeedCells TreatCells Treat cells with this compound and analogs for 48h SeedCells->TreatCells AddMTT Add MTT solution and incubate for 4h TreatCells->AddMTT Solubilize Solubilize formazan crystals AddMTT->Solubilize MeasureAbsorbance Measure absorbance at 570 nm Solubilize->MeasureAbsorbance CalculateIC50 Calculate IC50 value MeasureAbsorbance->CalculateIC50 End End CalculateIC50->End

Figure 3. Experimental workflow for cytotoxicity (MTT) assay.

Conclusion

This compound and its glycine analogs, Pradimicins D and E, represent a promising class of antifungal agents with a unique mechanism of action. The available data suggests that the glycine substitution in Pradimicins D and E does not compromise their antifungal potency, which is comparable to that of this compound and the parent compound, Pradimicin A. Further head-to-head comparative studies are warranted to provide more definitive quantitative data on their relative efficacy and safety profiles. The experimental protocols and workflows provided in this guide offer a standardized approach for future research in this area.

References

Safety Operating Guide

Proper Disposal of Pradimicin L: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of Pradimicin L, an antifungal antibiotic. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound is a potent compound that is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs such as the kidneys, liver, and spleen through prolonged or repeated exposure. Furthermore, it is very toxic to aquatic life with long-lasting effects. Due to these hazardous properties, standard laboratory disposal methods are inappropriate.

Chemical and Physical Properties

A thorough understanding of a compound's properties is fundamental to its safe handling and disposal. The following table summarizes the key hazard and toxicity data for this compound.

PropertyValue
Acute Toxicity (Oral) Category 3: Toxic if swallowed.
Acute Toxicity (Dermal) Category 3: Toxic in contact with skin.
Acute Toxicity (Inhalation) Category 3: Toxic if inhaled.
Specific Target Organ Toxicity (Repeated Exposure) Category 2: May cause damage to kidneys, liver, and spleen.
Aquatic Toxicity (Acute) Category 1: Very toxic to aquatic life.
Aquatic Toxicity (Chronic) Category 1: Very toxic to aquatic life with long lasting effects.

Disposal Procedures

The primary and mandatory method for the disposal of this compound is through an approved waste disposal plant. Do not attempt to dispose of this compound through standard laboratory drains or as regular solid waste.

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn. This includes chemical-impermeable gloves, safety goggles, and a lab coat.

  • Segregation and Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.

    • Ensure the container is chemically compatible and kept securely closed when not in use.

  • Container Disposal:

    • Empty containers that held this compound must also be treated as hazardous waste.

    • Follow your institution's procedures for the disposal of containers that have held acutely toxic materials. Do not rinse containers into the sewer system.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

Spill Management

In the event of a spill, prevent the spread of dust. Evacuate the immediate area and ensure proper ventilation. Wearing appropriate PPE, carefully collect the spilled material and place it into the designated hazardous waste container. Clean the spill area as recommended by your institution's safety protocols for potent compounds.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 This compound Waste Management start Waste this compound Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in Designated Hazardous Waste Container ppe->collect label_container Label Container Clearly: 'Hazardous Waste - this compound' collect->label_container store Store Securely in Designated Area label_container->store contact_ehs Contact Institutional EHS or Licensed Waste Contractor store->contact_ehs provide_sds Provide Safety Data Sheet (SDS) to Disposal Vendor contact_ehs->provide_sds disposal Professional Disposal at an Approved Waste Plant provide_sds->disposal

Caption: this compound Disposal Workflow.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their research environment.

Safeguarding Researchers: A Comprehensive Guide to Handling Pradimicin L

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Prudent Researcher

For scientists and researchers engaged in drug development, the safe handling of potent compounds like Pradimicin L is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to ensure the well-being of laboratory personnel and the integrity of research. By adhering to these guidelines, laboratories can establish a robust safety culture and minimize risks associated with this novel antifungal agent.

Immediate Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from closely related pradimicin compounds indicate that it should be handled with care. Pradimicin analogues are known to be toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure. Therefore, a cautious approach is warranted.

Key Hazard Considerations:

  • Acute Toxicity: Potential for toxicity upon ingestion, skin contact, or inhalation.

  • Organ Damage: Possible risk of damage to kidneys, liver, and spleen with repeated or prolonged exposure.

  • Environmental Hazard: May be toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial when handling this compound to prevent exposure through all potential routes.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against skin contact. The outer glove can be removed immediately in case of contamination.
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from splashes or airborne particles of the compound.
Body Protection A fully buttoned lab coat, supplemented with disposable sleeves. A chemical-resistant apron should be worn when handling larger quantities or solutions.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form or when there is a potential for aerosol generation. All respiratory protection should be used within a comprehensive respiratory protection program.Minimizes the risk of inhaling the powdered compound.

Operational Plan for Handling this compound

A systematic workflow is essential for the safe handling of this compound in a laboratory setting. The following diagram and procedural steps outline a recommended operational plan from preparation to disposal.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_area Designated Handling Area (e.g., Chemical Fume Hood) gather_ppe Gather and Don Required PPE prep_area->gather_ppe 1. Secure Area weigh Weigh this compound (use containment) gather_ppe->weigh 2. Ensure Protection dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve 3. Prepare for use experiment Perform Experimental Procedures dissolve->experiment 4. Proceed with research decontaminate_surfaces Decontaminate Work Surfaces experiment->decontaminate_surfaces 5. Post-experiment liquid_waste Segregate Liquid Waste (unused solutions) experiment->liquid_waste decontaminate_equipment Decontaminate Equipment decontaminate_surfaces->decontaminate_equipment doff_ppe Doff PPE Correctly decontaminate_equipment->doff_ppe solid_waste Segregate Solid Waste (contaminated PPE, etc.) doff_ppe->solid_waste 6. Waste Segregation dispose Dispose via Licensed Hazardous Waste Contractor solid_waste->dispose liquid_waste->dispose

This compound Handling Workflow

Step-by-Step Handling Protocol:

  • Preparation:

    • Work in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

    • Before handling, ensure all necessary PPE is readily available and worn correctly.

    • When weighing the solid compound, use a balance with a draft shield or conduct the operation within a containment enclosure.

  • Dissolution and Use:

    • This compound is soluble in DMSO[]. Prepare solutions within the chemical fume hood.

    • Handle all solutions of this compound with the same level of precaution as the solid form.

    • Clearly label all containers with the compound name, concentration, solvent, and date.

  • Cleanup and Decontamination:

    • After each use, thoroughly decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol), followed by a rinse with water.

    • Decontaminate all non-disposable equipment that has come into contact with this compound.

    • Remove PPE in a manner that avoids cross-contamination and wash hands thoroughly afterward.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Waste Contaminated PPE (gloves, disposable lab coats, sleeves), weighing papers, and other solid materials should be collected in a clearly labeled hazardous waste container.
Liquid Waste Unused solutions of this compound and solvent rinses from cleaning glassware should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
Empty Containers Empty stock containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines.

All waste containing this compound must be disposed of through a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

While specific quantitative safety data for this compound is limited, the following table summarizes key known properties and data for related compounds.

PropertyValueSource/Compound
CAS Number 142062-87-1This compound[]
Molecular Formula C41H46N2O19This compound[]
Molecular Weight 870.80 g/mol This compound[]
Appearance Dark Red PowderThis compound[]
Solubility Soluble in DMSOThis compound[]
LD50 (intravenous) 120 mg/kgPradimicin A (in mice)
LD50 (intramuscular) >400 mg/kgPradimicin A (in mice)

Disclaimer: The information provided in this guide is intended for trained laboratory personnel and is based on the best available data for this compound and related compounds. It is not a substitute for a formal risk assessment and the user's own judgment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.